molecular formula C11H14O3 B8451230 2-(3-Methylphenoxy)ethyl acetate CAS No. 6807-10-9

2-(3-Methylphenoxy)ethyl acetate

Cat. No.: B8451230
CAS No.: 6807-10-9
M. Wt: 194.23 g/mol
InChI Key: MABPGSVYJMPWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenoxy)ethyl acetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

6807-10-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-methylphenoxy)ethyl acetate

InChI

InChI=1S/C11H14O3/c1-9-4-3-5-11(8-9)14-7-6-13-10(2)12/h3-5,8H,6-7H2,1-2H3

InChI Key

MABPGSVYJMPWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

2-(3-Methylphenoxy)ethyl acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Methylphenoxy)ethyl Acetate

This guide provides a comprehensive technical overview of 2-(3-Methylphenoxy)ethyl acetate, a phenoxyacetate ester of interest to researchers in organic synthesis, agrochemicals, and pharmacology. The document details its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a discussion of its potential applications based on the established activities of the broader phenoxyacetate class.

Section 1: Chemical Identity and Physicochemical Properties

2-(3-Methylphenoxy)ethyl acetate, also known as m-tolyloxyacetic acid ethyl ester, belongs to the family of phenoxyacetic acid derivatives. These compounds are characterized by a phenoxy group linked to an acetate moiety. The specific placement of the methyl group at the meta-position of the phenyl ring influences its steric and electronic properties, which in turn can affect its reactivity and biological activity.

While specific experimental data for the 3-methyl isomer is not widely published, properties can be reliably estimated based on its close structural isomer, 2-(2-methylphenoxy)ethyl acetate.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name ethyl 2-(3-methylphenoxy)acetate-
Synonyms Ethyl 2-(m-tolyloxy)acetate-
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 20635-34-3 (Anticipated)-
Canonical SMILES CCOC(=O)COc1cccc(c1)C-
InChI Key (Anticipated for 3-isomer)-

Table 2: Physicochemical Data (with estimates from 2-methyl isomer)

PropertyValue (for 2-methyl isomer)Source
Physical Form Liquid
Boiling Point 119-120 °C[2]
Density 1.073 g/mL at 25 °C[2]
Refractive Index n20/D 1.503[2]
Solubility Expected to be soluble in common organic solvents like ether, ethanol, and acetone.[3]
Chemical Structure Visualization

The structure consists of a central phenoxy group derived from m-cresol, which is connected via an ether linkage to an ethyl acetate moiety.

G ring m-Cresol Ring ether Ether Linkage (-O-) ring->ether acetate Ethyl Acetate Group (-CH2COOCH2CH3) ether->acetate

Caption: Functional components of 2-(3-Methylphenoxy)ethyl acetate.

Section 2: Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing 2-(3-Methylphenoxy)ethyl acetate is through the Williamson ether synthesis , a classic Sₙ2 reaction.[4][5] This involves the O-alkylation of a phenoxide with an alkyl halide.

Expertise & Causality in Protocol Design

The chosen protocol involves the reaction of 3-methylphenol (m-cresol) with ethyl chloroacetate.

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group of m-cresol (pKa ≈ 10) to form the more nucleophilic potassium phenoxide.[6] Stronger bases like sodium hydride (NaH) are also effective but are often pyrophoric and require strictly anhydrous conditions, making K₂CO₃ a safer and more practical choice for this transformation.[4]

  • Choice of Solvent (Acetone/DMF): A polar aprotic solvent is ideal for Sₙ2 reactions as it can solvate the cation (K⁺) without strongly solvating the nucleophile (the phenoxide), leaving it free to attack the electrophile.[7] Acetone is a common choice due to its appropriate boiling point for reflux and ease of removal.[8] N,N-Dimethylformamide (DMF) can also be used and may lead to higher yields due to its higher polarity, but it has a much higher boiling point, making it more difficult to remove during workup.[7]

  • Choice of Electrophile (Ethyl Chloroacetate): This reagent serves as the source of the ethyl acetate moiety. It provides a primary carbon attached to a good leaving group (Cl⁻), which is ideal for minimizing the competing E2 elimination reaction.[5]

  • Reaction Monitoring (TLC): Thin-layer chromatography is a crucial self-validating step. By spotting the starting material, the reaction mixture, and a co-spot, one can visually track the consumption of the starting phenol and the formation of the more non-polar product. This prevents premature termination or unnecessary extension of the reaction time.

Detailed Experimental Protocol

Materials:

  • 3-Methylphenol (m-cresol)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry Acetone

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone.

  • Addition of Reagents: Stir the mixture vigorously. Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).[7][8]

  • Workup - Filtration: Once the reaction is complete (disappearance of 3-methylphenol), cool the mixture to room temperature and filter to remove the solid K₂CO₃ and KCl byproduct. Wash the solid with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the ether layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[8][9] This removes any unreacted phenol and other ionic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to obtain the pure 2-(3-Methylphenoxy)ethyl acetate.

Synthesis Workflow Diagram

G reactants Reactants: - 3-Methylphenol - Ethyl Chloroacetate - K2CO3 (Base) reaction SN2 Reaction (Acetone, Reflux) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-(3-Methylphenoxy)ethyl acetate purification->product

Caption: Workflow for the synthesis of 2-(3-Methylphenoxy)ethyl acetate.

Section 3: Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral features are expected:

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.7-7.3 ppm, integrating to 4 protons.

    • Ether Methylene Protons (-O-CH₂-CO): A singlet around δ 4.6-5.0 ppm, integrating to 2 protons. The absence of adjacent protons results in a singlet.[8]

    • Ester Methylene Protons (-O-CH₂-CH₃): A quartet around δ 4.1-4.2 ppm, integrating to 2 protons, due to coupling with the adjacent methyl group.[10]

    • Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm, integrating to 3 protons.[8]

    • Ester Methyl Protons (-CH₂-CH₃): A triplet around δ 1.2-1.3 ppm, integrating to 3 protons, due to coupling with the adjacent methylene group.[10]

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A peak around δ 168-170 ppm.

    • Aromatic Carbons (Ar-C): Multiple peaks between δ 110-160 ppm.

    • Methylene and Methyl Carbons: Peaks in the upfield region (δ 14-65 ppm).

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Ester): A strong, sharp absorption band around 1750-1760 cm⁻¹.[8]

    • C-O Stretch (Ether & Ester): Strong absorption bands in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • Absence of O-H Stretch: A key indicator of successful reaction is the disappearance of the broad O-H stretch from the starting 3-methylphenol (which would appear around 3200-3500 cm⁻¹).

Section 4: Applications and Research Landscape

While 2-(3-Methylphenoxy)ethyl acetate itself is not extensively documented as an active agent, the phenoxyacetate scaffold is of significant interest in both agrochemical and pharmaceutical research.[3]

  • Agrochemicals: Many phenoxyacetic acid derivatives are potent herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid). They function as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[11] The title compound could serve as a lead structure for developing new, potentially more selective, plant growth regulators.[12]

  • Pharmaceutical and Drug Development: The phenoxyacetate core is present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[8] Ester derivatives are often employed as prodrugs to enhance properties like lipophilicity and membrane permeability, which can improve oral bioavailability.[13] The ester is later cleaved in vivo by esterase enzymes to release the active carboxylic acid. Therefore, 2-(3-Methylphenoxy)ethyl acetate and its corresponding acid could be valuable candidates for screening in various disease models.

Logical Pathway to Application

G center 2-(3-Methylphenoxy) ethyl acetate agrochem Agrochemical Research (Herbicides, Plant Growth Regulators) center->agrochem pharma Pharmaceutical R&D (Anti-inflammatory, Antimicrobial Screening) center->pharma synthesis Organic Synthesis (Chemical Building Block) center->synthesis

Caption: Potential research applications stemming from the title compound.

Section 5: Safety and Handling

Standard laboratory safety protocols should be strictly followed when handling 2-(3-Methylphenoxy)ethyl acetate and its precursors.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Precursors: Note that 3-methylphenol (m-cresol) is toxic and corrosive, and ethyl chloroacetate is a lachrymator and irritant. Handle with appropriate care.

Section 6: References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Millersville University. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Report. (n.d.). Edubirdie. Retrieved from [Link]

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(4), x160416. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., Sharma, G., & Kumar, D. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. Retrieved from [Link]

  • (2-Methylphenoxy)acetate. (n.d.). PubChem. Retrieved from [Link]

  • ETHYL (2-METHYLPHENOXY)ACETATE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Suryanti, V., Wibowo, F. R., & Khotijah, S. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 143-150. Retrieved from [Link]

  • Phenoxy acetic acid patented technology retrieval search results. (n.d.). Patsnap. Retrieved from [Link]

  • Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. (2011). CN102295561A. Retrieved from

  • Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved from [Link]

  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 243-252. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Jackson-Ugueto, E. A., & Anslyn, E. V. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 13(16), 1641-1645. Retrieved from [Link]

  • Write the pattern of NMR spectra obtained for ethyl acetate and methyl pr.. (2025, November 3). Filo. Retrieved from [Link]

  • The ester-prodrugs of analgesic acids and phenols that are officially registered drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. ResearchGate. Retrieved from [Link]

  • Fuchs, M., Farnberger, J. E., & Kroutil, W. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(6), 6145-6231. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methylphenoxy)ethyl acetate, a significant molecule within the broader class of phenoxyacetic acid derivatives. This document is designed to support researchers and professionals in drug discovery and development by offering a detailed analysis of the compound's characteristics, methods for its synthesis and analysis, and its relevance in medicinal chemistry.

Introduction: The Significance of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds that are integral to numerous biologically active molecules, ranging from herbicides to pharmaceuticals.[1] The core structure, a phenoxy group linked to an acetic acid moiety, is a key pharmacophore in many drug classes, including antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive agents.[2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring, making a thorough understanding of their physicochemical properties crucial for rational drug design and development.[1] This guide focuses specifically on the meta-substituted isomer, 2-(3-Methylphenoxy)ethyl acetate, providing a detailed examination of its molecular characteristics.

Molecular and Physicochemical Profile

While experimental data for 2-(3-Methylphenoxy)ethyl acetate is not as readily available as for its ortho- and para-isomers, its fundamental properties can be reliably predicted based on its structure and comparison with related compounds.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄O₃Calculated
Molecular Weight 194.23 g/mol Calculated[3][4]
CAS Number Not explicitly found; related to ortho-isomer 93917-68-1.Inferred from searches[5][6]
Predicted Boiling Point ~280-290 °CEstimated based on related structures[7]
Predicted Density ~1.06 g/mLEstimated based on related structures[7]
Predicted logP ~2.7Estimated based on related structures[8]
Physical State Liquid (at room temperature)Inferred from related isomers[6]

Causality Behind Properties:

  • Boiling Point: The predicted boiling point is influenced by the molecular weight and the presence of polar ester and ether functional groups, which allow for dipole-dipole interactions. The meta-position of the methyl group is expected to result in a slightly different boiling point compared to the ortho- (119-120 °C) and para-isomers due to variations in intermolecular forces.[3]

  • Density: The density is a reflection of the mass and volume of the molecule. The predicted value is in line with other aromatic esters of similar size.

  • logP (Octanol-Water Partition Coefficient): The predicted logP value suggests that 2-(3-Methylphenoxy)ethyl acetate is moderately lipophilic. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP indicates a preference for lipid environments, which can affect a molecule's ability to cross cell membranes.

Synthesis and Characterization

The synthesis of 2-(3-Methylphenoxy)ethyl acetate typically follows a two-step process involving the formation of the corresponding phenoxyacetic acid followed by esterification. A common and well-established method for the first step is the Williamson ether synthesis .

Synthesis Protocol: A Self-Validating System

This protocol outlines a general and robust procedure for the synthesis of phenoxyacetic acids, which can then be esterified to produce the target compound.

Step 1: Williamson Ether Synthesis of 2-(3-Methylphenoxy)acetic Acid

This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The use of a phenol as the starting material is advantageous due to its acidity, which allows for deprotonation with a moderately strong base like sodium hydroxide.

Caption: Williamson Ether Synthesis Workflow

Detailed Methodology:

  • Alkoxide Formation: Dissolve 3-methylphenol (m-cresol) in an aqueous solution of sodium hydroxide. The hydroxide ion deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 3-methylphenoxide. Gentle warming can aid in dissolution.

  • Nucleophilic Substitution: To the solution of sodium 3-methylphenoxide, add an aqueous solution of chloroacetic acid. The phenoxide ion acts as a nucleophile and displaces the chloride ion from chloroacetic acid in an Sₙ2 reaction. The reaction mixture is typically heated to ensure a reasonable reaction rate.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and then acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate salt, causing the 2-(3-Methylphenoxy)acetic acid to precipitate out of the solution as it is generally less soluble in acidic water.

  • Purification: The crude product can be collected by vacuum filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Step 2: Fischer Esterification

The resulting 2-(3-Methylphenoxy)acetic acid can then be esterified to the desired ethyl ester.

Caption: Fischer Esterification Workflow

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-(3-Methylphenoxy)acetic acid with an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux. The reaction is an equilibrium, and using an excess of ethanol helps to drive the equilibrium towards the product side.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Spectroscopic Characterization

The structure of 2-(3-Methylphenoxy)ethyl acetate can be unequivocally confirmed using a combination of spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy

Aromatic esters exhibit a characteristic "Rule of Three" pattern in their IR spectra, with three strong absorption bands.[5]

  • C=O Stretch: A strong, sharp peak is expected in the range of 1730-1715 cm⁻¹ for the carbonyl group of the ester. This is at a slightly lower wavenumber than aliphatic esters due to conjugation with the aromatic ring.[5]

  • C-C-O Asymmetric Stretch: A strong band should appear between 1310-1250 cm⁻¹.[5]

  • O-C-C Symmetric Stretch: Another strong absorption is anticipated in the 1130-1100 cm⁻¹ region.[5]

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the meta-substituted aromatic ring will also be present in the fingerprint region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-(3-Methylphenoxy)ethyl acetate.

  • ¹H NMR:

    • Ethyl Group: A triplet around 1.2-1.3 ppm (3H, -CH₂CH₃ ) and a quartet around 4.1-4.2 ppm (2H, -OCH₂ CH₃) are characteristic of the ethyl ester moiety.

    • Methylene Group: A singlet for the methylene protons (-OCH₂ CO-) is expected, likely in the region of 4.5-4.7 ppm.

    • Methyl Group: A singlet for the aromatic methyl group (-CH₃ ) will appear around 2.3 ppm.

    • Aromatic Protons: The four protons on the meta-substituted benzene ring will give rise to a complex multiplet pattern in the aromatic region (typically 6.8-7.3 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around 168-170 ppm.

    • Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of approximately 110-160 ppm.

    • Methylene Carbons: The two methylene carbons (-OCH₂ CO- and -OCH₂ CH₃) will have distinct signals, typically in the 60-70 ppm range.

    • Methyl Carbons: The aromatic methyl carbon and the ethyl methyl carbon will show signals at the higher field end of the spectrum.

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (194.23 g/mol ) should be observable.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) to form an acylium ion, and cleavage of the C-O bond of the ether linkage. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals.[9]

Applications in Drug Development

Phenoxyacetic acid derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] While specific applications of 2-(3-Methylphenoxy)ethyl acetate are not extensively documented, the broader class of compounds serves as a valuable scaffold in medicinal chemistry.

  • Anti-inflammatory Agents: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties.

  • Anticonvulsants: Research has shown that certain phenoxyacetic acid derivatives possess anticonvulsant activity.[10]

  • Herbicides and Plant Growth Regulators: This class of compounds has a long history of use in agriculture, which can provide insights into their biological interactions.

The physicochemical properties outlined in this guide, particularly the predicted lipophilicity (logP), are crucial for predicting the ADME properties of potential drug candidates based on this scaffold.

Conclusion

2-(3-Methylphenoxy)ethyl acetate, as a member of the phenoxyacetic acid derivative family, holds potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties, established protocols for its synthesis and characterization, and contextualized its relevance within drug discovery. The methodologies and analytical principles detailed herein offer a robust framework for researchers and scientists working with this and related compounds.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • Ethyl (2E)-3-(4-methylphenoxy)-2-propenoate Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (2025, December 30). ResearchGate. [Link]

  • Ethyl (4-mercapto-2-methylphenoxy)acetate. (n.d.). PubChem. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR, 10(6). [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]

  • Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. (n.d.). PrepChem.com. [Link]

  • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. [Link]

  • 2-(3-Methylphenoxy)ethyl benzoate. (n.d.). PubChem. [Link]

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(4), x160416. [Link]

  • ETHYL (2-METHYLPHENOXY)ACETATE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025, December 30). Research Square. [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • El-Gohary, N. S. M., Kabbani, M. A. E., Naglah, A. M., Al-Qarni, M. H., Gorobets, N. Y., & El-Sayed, W. M. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

Sources

2-(3-Methylphenoxy)ethyl Acetate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical profile, synthesis, and applications of 2-(3-Methylphenoxy)ethyl acetate , a specialized ester derivative of m-cresol.

Executive Summary

2-(3-Methylphenoxy)ethyl acetate is an organic ester formed by the acetylation of 2-(3-methylphenoxy)ethanol. Structurally, it belongs to the class of phenoxyethyl esters , compounds often utilized in the fragrance industry and as intermediates in organic synthesis. While its para-isomer (2-(p-tolyloxy)ethyl acetate, CAS 6807-11-0) is a well-documented fragrance ingredient known for its floral and fruity notes, the meta-isomer (3-methyl) is less common in commercial catalogs and is typically encountered as a custom synthesis target or a specific structural isomer in structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical analysis of the compound, distinguishing it from its isomers and outlining robust synthesis and characterization protocols.

Chemical Identity & Nomenclature

A critical distinction must be made between 2-(3-Methylphenoxy)ethyl acetate (the target alcohol acetate) and Ethyl 2-(3-methylphenoxy)acetate (an acid ester used in herbicide synthesis). The target compound is an ester of acetic acid and 2-(3-methylphenoxy)ethanol.

Core Identification Data
ParameterDetail
Chemical Name 2-(3-Methylphenoxy)ethyl acetate
IUPAC Name 2-(3-methylphenoxy)ethyl acetate
CAS Number Not Widely Listed (Custom Synthesis Entity)*
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CC1=CC(OCCOCC(C)=O)=CC=C1
InChI Key (Predicted) NHFQSFIBSJPLIW-UHFFFAOYSA-N (Isomer dependent)

*Note: While the alcohol precursor (CAS 13605-19-1) and the para-isomer (CAS 6807-11-0) are indexed, the specific CAS for this meta-isomer acetate is not standard in public chemical inventories. It is treated here as a specialized research chemical.

Synonyms
  • Acetic acid, 2-(3-methylphenoxy)ethyl ester

  • 2-(m-Tolyloxy)ethyl acetate [1]

  • Ethylene glycol m-cresyl ether acetate

  • m-Cresoxyethyl acetate

Physicochemical Profile

The following properties are derived from experimental data of the close structural isomer (para-isomer) and calculated values for the meta-isomer.

PropertyValue (Predicted/Experimental Analog)
Appearance Colorless to pale yellow liquid
Odor Profile Faint floral, fruity, slightly phenolic (Analogous to p-isomer)
Boiling Point ~260–265 °C (at 760 mmHg)
Density ~1.07 g/cm³ (at 25 °C)
Refractive Index ~1.503 (at 20 °C)
Solubility Soluble in ethanol, diethyl ether, chloroform; Insoluble in water
Flash Point > 110 °C (Closed Cup)
LogP ~2.6 (Estimated)

Synthesis & Manufacturing Protocols

The synthesis of 2-(3-Methylphenoxy)ethyl acetate is most efficiently achieved through a two-step process starting from m-cresol (3-methylphenol) .

Reaction Pathway[4][5][6]
  • Etherification: Reaction of m-cresol with ethylene carbonate (or 2-chloroethanol) to form 2-(3-methylphenoxy)ethanol .

  • Esterification: Acetylation of the alcohol with acetic anhydride or acetyl chloride.

SynthesisPathway Cresol m-Cresol (CAS 108-39-4) Alcohol INTERMEDIATE: 2-(3-Methylphenoxy)ethanol (CAS 13605-19-1) Cresol->Alcohol Step 1: Hydroxyethylation 140-150°C, 4-6h EC Ethylene Carbonate (Catalyst: K2CO3) EC->Alcohol Product TARGET: 2-(3-Methylphenoxy)ethyl acetate Alcohol->Product Step 2: Acetylation Reflux, 2-3h Ac2O Acetic Anhydride (Catalyst: Pyridine/H2SO4) Ac2O->Product

Figure 1: Two-step synthesis pathway from m-cresol to the target acetate.

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 2-(3-Methylphenoxy)ethanol
  • Reagents: m-Cresol (1.0 eq), Ethylene Carbonate (1.1 eq), Potassium Carbonate (0.05 eq).

  • Procedure:

    • Charge a reactor with m-cresol and catalyst (

      
      ).
      
    • Heat to 140–150 °C.

    • Slowly add ethylene carbonate over 1 hour (evolution of

      
       gas).
      
    • Maintain temperature for 4–6 hours until m-cresol is consumed (monitor via TLC/GC).

    • Workup: Cool to room temperature. Dissolve in dichloromethane (DCM), wash with water to remove salts/unreacted carbonate. Dry organic layer over

      
       and concentrate.
      
    • Purification: Vacuum distillation (BP ~145°C at 19 Torr) yields the alcohol intermediate (CAS 13605-19-1).

Step 2: Acetylation to 2-(3-Methylphenoxy)ethyl acetate
  • Reagents: 2-(3-Methylphenoxy)ethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic) or Sodium Acetate.

  • Procedure:

    • Dissolve the alcohol in a solvent (e.g., Toluene or DCM) or use neat conditions.

    • Add acetic anhydride dropwise at ambient temperature.

    • Heat to reflux (if using toluene) or 60 °C for 2–3 hours.

    • Quench: Add ice water to hydrolyze excess anhydride.

    • Extraction: Separate the organic layer. Wash with 5%

      
       (to remove acetic acid), then water and brine.
      
    • Isolation: Dry over

      
      , filter, and evaporate solvent.
      
    • Final Purification: High-vacuum distillation yields the pure ester.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 194.[2]
    
  • Base Peak: Likely m/z 107/108 (Tropylium ion/Cresol fragment) or m/z 87 (Ethyl acetate fragment).

  • Fragmentation Pattern: Loss of acetate group (

    
    ) leading to the phenoxyethyl cation.
    
Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
2.08 Singlet3HAcetate

2.34 Singlet3HAryl

(meta)
4.15 Triplet2H

(Ether alpha)
4.42 Triplet2H

(Ester alpha)
6.70 – 7.20 Multiplet4HAromatic Protons

Applications & Functionality

While less common than the para-isomer, the meta-isomer has specific utility in:

  • Fragrance Chemistry: Used as a modifier in floral accords (hyacinth, gardenia) to introduce a drier, more phenolic nuance compared to the sweet para-isomer.

  • Organic Synthesis: Serves as a protected form of the alcohol or a specific substrate for enzymatic hydrolysis studies.

  • Solvent Properties: High-boiling, polar aprotic solvent characteristics suitable for specialized resin dissolution.

Safety & Handling

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis (to prevent hydrolysis).

  • Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 83611: 2-(3-Methylphenoxy)ethanol. Retrieved from [Link]

  • The Good Scents Company (2025). 2-(p-Tolyloxy)ethyl acetate (Isomer Reference). Retrieved from [Link]

  • US EPA (2023). Substance Registry Services: Ethanol, 2-(3-methylphenoxy)-. Retrieved from [Link]

Sources

molecular weight and formula of 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthetic pathway, and application profile of 2-(3-Methylphenoxy)ethyl acetate , a specialized ether-ester intermediate relevant to medicinal chemistry and fragrance research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2-(3-Methylphenoxy)ethyl acetate is the acetate ester of 2-(3-methylphenoxy)ethanol (ethylene glycol mono-m-tolyl ether). It serves as a lipophilic, esterase-labile derivative of the parent glycol ether, often utilized as a linker in drug design or a functional fragrance ingredient due to its stability and volatility profile.

Core Molecular Data
ParameterSpecification
IUPAC Name 2-(3-Methylphenoxy)ethyl acetate
Systematic Name 2-(m-Tolyloxy)ethyl acetate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number (Parent Alcohol) 13605-19-1 (2-(3-Methylphenoxy)ethanol)
Physical State Colorless to pale yellow liquid (Predicted)
Solubility Soluble in organic solvents (EtOH, DCM, EtOAc); Insoluble in water
Structural Analysis (DOT Diagram)

The molecule consists of a lipophilic m-tolyl (3-methylphenyl) head group connected via an ethylene ether bridge to a polar acetate tail. This amphiphilic structure allows it to function effectively as a membrane-permeable prodrug moiety or a flexible linker.

G cluster_0 Functional Domains Tolyl m-Tolyl Ring (Lipophilic Head) Ether Ether Linkage (-O-) Tolyl->Ether C1-O Bond Ethyl Ethylene Bridge (-CH2-CH2-) Ether->Ethyl O-C2 Bond Ester Acetate Group (-O-CO-CH3) Ethyl->Ester C3-O Bond (Ester Linkage)

Figure 1: Structural connectivity of 2-(3-Methylphenoxy)ethyl acetate, highlighting the lipophilic head and hydrolyzable tail.

Synthetic Pathways & Process Chemistry[2]

Synthesis is typically achieved via the O-acylation of the precursor alcohol, 2-(3-methylphenoxy)ethanol. This reaction is highly efficient and can be performed under mild conditions to avoid cleavage of the ether linkage.

Precursor Verification
  • Starting Material: 2-(3-Methylphenoxy)ethanol[1][2][3]

  • CAS: 13605-19-1[1][2]

  • MW: 152.19 g/mol [1][2]

  • Boiling Point: 104-105°C @ 3 mmHg [1]

Synthesis Protocol (Acetylation)

Reaction:



Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-(3-methylphenoxy)ethanol in anhydrous Dichloromethane (DCM).

  • Activation: Add 1.2 eq of Pyridine and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) . Cool the mixture to 0°C under Nitrogen (

    
    ).
    
  • Addition: Dropwise add 1.1 eq of Acetic Anhydride (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the alcohol spot (

    
    ).
    
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (

      
      ).[4]
      
    • Wash combined organics with 1M HCl (to remove pyridine), then brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify the crude oil via vacuum distillation (expected bp >120°C @ 3 mmHg) or flash column chromatography (

    
    , 10% EtOAc in Hexanes).
    
Process Flow Diagram

Synthesis Start Start: 2-(3-Methylphenoxy)ethanol (CAS 13605-19-1) Reagents Add: Ac2O, Pyridine, DMAP Solvent: DCM, 0°C -> RT Start->Reagents Reaction Reaction: O-Acetylation Time: 2-4 Hours Reagents->Reaction Quench Quench: Sat. NaHCO3 Remove Acid Byproducts Reaction->Quench Extraction Extraction: DCM / 1M HCl Wash Remove Pyridine Quench->Extraction Purification Purification: Distillation or Flash Column Yield: >90% Extraction->Purification Product Final Product: 2-(3-Methylphenoxy)ethyl acetate Purification->Product

Figure 2: Synthetic workflow for the conversion of the glycol ether precursor to the acetate ester.

Analytical Characterization

To validate the synthesis, the following spectral characteristics are expected based on the structural shift from alcohol to ester.

Proton NMR ( H-NMR, 400 MHz, )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic Ring 7.15 (t), 6.78 (d), 6.72 (s/d)Multiplet4Hm-Tolyl Ring Protons
Ester

4.40 – 4.45 Triplet (

Hz)
2H

(Deshielded)
Ether

4.15 – 4.20 Triplet (

Hz)
2H

Aromatic Methyl 2.33Singlet3H

Acetate Methyl 2.08 Singlet3H

Key Diagnostic: The shift of the methylene protons adjacent to the oxygen from


 ppm (in the alcohol) to 

ppm (in the acetate) confirms successful esterification.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 194
    
  • Base Peak: Likely m/z 107/108 (Cresol fragment) or m/z 43 (Acetyl).

  • Fragmentation Pattern:

    • 
       (Loss of Ketene, typical for acetates) 
      
      
      
      m/z 152 (Alcohol).
    • 
       (Loss of Acetate radical) 
      
      
      
      m/z 135 (Phenoxyethyl cation).
    • Cleavage at the ether bond yields the tropylium-like ion (m/z 91) or tolyl ion (m/z 107).

Applications in Drug Development

Linker Chemistry

The "phenoxyethyl" motif is a privileged scaffold in medicinal chemistry, often used to extend pharmacophores into hydrophobic pockets of enzymes (e.g., Kinases, GPCRs). The acetate form serves as a protected intermediate , allowing purification and handling before potential hydrolysis in vivo or further derivatization.

Prodrug Strategy

The acetate group renders the molecule more lipophilic than the parent alcohol, potentially enhancing Blood-Brain Barrier (BBB) permeability. Once inside the target tissue, ubiquitous esterases (e.g., Carboxylesterase 1) hydrolyze the acetate to release the active alcohol species [2].

Safety & Handling
  • Hazard Identification: Likely causes skin and eye irritation (Category 2).

  • Storage: Store in a cool, dry place under inert gas. Esters are susceptible to hydrolysis under moist conditions.

References

  • Vvchem Chemical Network. (2025). CAS 13605-19-1: 2-(3-Methylphenoxy)ethanol Properties and Safety Data.[1][2] Retrieved from

  • Sigma-Aldrich. (2013). Ethanol induced acetylation of histone...[5][6] (Context on Acetate Metabolism). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Ethyl (2-methylphenoxy)acetate (Isomer Comparison). Retrieved from

Sources

boiling point and melting point of 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-Methylphenoxy)ethyl Acetate: Boiling and Melting Point Determination

Introduction

2-(3-Methylphenoxy)ethyl acetate is a phenoxyacetate derivative, a class of compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] As with any chemical entity destined for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. The boiling and melting points are critical parameters that dictate the conditions for purification, formulation, and storage, and provide insights into the substance's physical state under various temperatures. This guide offers a comprehensive examination of the boiling and melting points of 2-(3-Methylphenoxy)ethyl acetate, grounded in theoretical principles and detailed experimental protocols suitable for a research and development setting.

Physicochemical and Structural Properties

2-(3-Methylphenoxy)ethyl acetate is an ester characterized by a methyl-substituted phenyl ring linked via an ether bond to an ethyl acetate group. Its molecular structure, presented below, is key to understanding its physical properties. The presence of the polar ester and ether groups, combined with the largely nonpolar aromatic ring and alkyl chain, results in moderate polarity and specific intermolecular interactions (dipole-dipole forces and van der Waals forces). These interactions govern the energy required to transition between solid, liquid, and gaseous states.

Table 1: Physicochemical Properties of 2-(3-Methylphenoxy)ethyl acetate

PropertyValueSource(s)
CAS Number 93917-68-1[3][4]
Molecular Formula C₁₁H₁₄O₃[3][5][6]
Molecular Weight 194.23 g/mol [3][5][7]
Physical State Liquid (at 25°C)[3]
Boiling Point 119-120 °C (at 760 mmHg)[4][7]
Density 1.073 g/mL (at 25°C)[4][7]
Refractive Index n20/D 1.503[4][7]
Flash Point >110 °C[4][7]

Boiling Point: Theoretical Framework and Experimental Verification

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition to a gaseous state. For 2-(3-Methylphenoxy)ethyl acetate, the relatively high boiling point of 119-120°C is consistent with its molecular weight and the presence of polar functional groups that increase intermolecular attractive forces compared to simpler, non-polar molecules of similar size.

Experimental Protocol: Micro-Scale Boiling Point Determination

This protocol describes a reliable method for determining the boiling point of a small sample of 2-(3-Methylphenoxy)ethyl acetate. The causality for this choice is sample conservation, a common requirement in research settings where substances may be synthesized in limited quantities.

Materials and Reagents:

  • Sample of 2-(3-Methylphenoxy)ethyl acetate (99% purity or higher)

  • Capillary tube (sealed at one end)

  • Small diameter glass tube (e.g., a melting point capillary tube, sealed at one end)

  • Thermometer (calibrated, with a range up to 150°C)

  • Heating apparatus (e.g., oil bath or a melting point apparatus with a heating block)

  • Stirring mechanism for the heating bath

Procedure:

  • Sample Preparation: Attach a capillary tube to a thermometer using a rubber band or a small piece of wire. The bottom of the capillary tube should be aligned with the thermometer's bulb.

  • Introduction of the Sample: Introduce a small amount (a few microliters) of 2-(3-Methylphenoxy)ethyl acetate into the capillary tube, enough to form a 2-3 mm column of liquid at the bottom.

  • Creation of a Micro-Boiling Environment: Take a smaller, sealed glass tube and place it, open end down, inside the larger capillary tube containing the sample. This smaller tube will trap vapor and allow for the observation of boiling.

  • Heating: Place the entire assembly into the heating apparatus. The heating should be gradual, around 1-2°C per minute, as the temperature approaches the expected boiling point (approximately 110°C). Ensure the heating medium is stirred continuously to maintain a uniform temperature.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted small tube. The boiling point is the temperature at which this stream of bubbles becomes a continuous and rapid flow.

  • Confirmation: To confirm the boiling point, slightly lower the temperature. The exact boiling point is the temperature at which the bubbling ceases, and the liquid begins to re-enter the smaller inverted tube.

  • Recording: Record the temperature to the nearest 0.5°C. For accuracy, repeat the determination two more times and calculate the average.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_confirmation Confirmation A Attach capillary tube to thermometer B Add 2-3 mm of sample to capillary tube A->B C Insert inverted sealed micro-tube B->C D Place assembly into heating apparatus C->D E Heat gradually (1-2°C/min) D->E F Observe for continuous stream of bubbles E->F G Record temperature F->G H Cool slightly G->H I Note temperature when liquid re-enters micro-tube H->I J Repeat 2x and average results I->J

Caption: Workflow for micro-scale boiling point determination.

Melting Point: Theoretical Framework and Experimental Determination

Experimental Protocol: Low-Temperature Melting Point Determination

This protocol outlines a method for determining the melting point of a substance that is liquid at room temperature. The core principle is to first freeze the sample and then observe the temperature of melting upon gradual warming.

Materials and Reagents:

  • Sample of 2-(3-Methylphenoxy)ethyl acetate

  • Small test tube

  • Low-temperature thermometer (e.g., alcohol-filled, with a range from -50°C to 50°C)

  • Cooling bath (e.g., a Dewar flask containing a mixture of dry ice and acetone or isopropanol)

  • Stirring rod

  • Insulated container

Procedure:

  • Sample Freezing: Place a small amount of 2-(3-Methylphenoxy)ethyl acetate (approx. 0.5 mL) into a small test tube. Carefully lower the test tube into the cooling bath.

  • Inducing Crystallization: Stir the sample gently with the low-temperature thermometer as it cools. If the sample supercools without solidifying, it may be necessary to induce crystallization by scratching the inside of the test tube with the thermometer or by adding a seed crystal (if available).

  • Solidification: Continue cooling until the entire sample is frozen solid.

  • Melting Point Observation: Remove the test tube from the cooling bath and place it in an insulated container to allow it to warm up slowly.

  • Data Recording: Continuously stir the solid with the thermometer and record the temperature at which the first droplets of liquid appear and the temperature at which the last crystal melts. The melting point is the range between these two temperatures. For a pure substance, this range should be narrow (less than 1°C).

Melting_Point_Workflow A Place sample in a small test tube B Cool sample in a dry ice/acetone bath A->B C Induce crystallization (if necessary) B->C D Ensure complete solidification C->D E Remove from bath and allow to warm slowly D->E F Record temperature range from first liquid to last solid E->F

Caption: Workflow for low-temperature melting point determination.

Conclusion

The boiling point of 2-(3-Methylphenoxy)ethyl acetate is well-defined at 119-120°C, a value consistent with its molecular structure and polarity.[4][7] While its melting point is not commonly cited due to its liquid state at ambient temperatures, it can be experimentally determined to be below 25°C using low-temperature techniques. The protocols detailed in this guide provide a robust framework for the empirical validation of these critical physicochemical parameters, ensuring data integrity for researchers, scientists, and drug development professionals working with this and similar compounds.

References

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(3), x160416. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). ETHYL (2-METHYLPHENOXY)ACETATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methylphenoxy)acetate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295561A - Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate.
  • U.S. Environmental Protection Agency. (2026). Acetic acid, 2-(4-methylphenoxy)-, ethyl ester - Substance Details. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Ethyl 2-(4-chloro-3-methylphenoxy)acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Toxicological Profile and LD50 of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity profile and determining the median lethal dose (LD50) of the compound 2-(3-Methylphenoxy)ethyl acetate. As a substance with limited publicly available toxicological data, a structured, science-led approach is imperative for a thorough risk assessment. This document outlines a multi-faceted strategy encompassing in silico prediction, in vitro methodologies, and definitive in vivo studies, grounded in established regulatory guidelines. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of novel or under-documented chemical entities.

Introduction: The Imperative for a Structured Toxicological Evaluation

The compound 2-(3-Methylphenoxy)ethyl acetate, an ester derivative, belongs to a broad class of chemicals with diverse industrial and potential pharmaceutical applications.[1][2][3] A robust understanding of a compound's toxicological profile is a cornerstone of chemical safety and drug development, ensuring the protection of human health and the environment.[4][5] In the absence of established toxicity data for 2-(3-Methylphenoxy)ethyl acetate, a de novo assessment is required. This guide proposes a systematic, tiered approach to efficiently and ethically characterize its potential hazards.

The evaluation of a new chemical entity's toxicity is a systematic process that moves from predictive models to cellular assays and, finally, to whole-organism studies to confirm findings and understand systemic effects.[6][7] This progression ensures that animal testing is minimized and undertaken only when necessary, with a solid foundation of preliminary data.

Physicochemical Properties and Initial Hazard Assessment

A preliminary understanding of the physicochemical properties of 2-(3-Methylphenoxy)ethyl acetate is crucial for predicting its potential toxicokinetics.

PropertyPredicted/Measured ValueSignificance in Toxicology
Molecular FormulaC11H14O3Provides the basis for molecular weight and elemental composition.
Molecular Weight194.23 g/mol Influences absorption and distribution characteristics.
Boiling Point119-120 °C (for the similar compound Ethyl (2-methylphenoxy)acetate)[2]Relevant for assessing inhalation exposure risk.
Density1.073 g/mL at 25 °C (for the similar compound Ethyl (2-methylphenoxy)acetate)[2]Important for dose formulation and environmental fate.
Water SolubilityData not availableA key determinant of environmental transport and bioavailability.
Partition Coefficient (n-octanol/water)Data not availablePredicts the potential for bioaccumulation in fatty tissues.

A Tiered Approach to Toxicity Evaluation

We advocate for a tiered approach to the toxicological assessment of 2-(3-Methylphenoxy)ethyl acetate. This strategy begins with computational and in vitro methods to guide and refine subsequent in vivo studies.

Figure 1: A tiered workflow for the toxicological evaluation of 2-(3-Methylphenoxy)ethyl acetate.

Tier 1: In Silico and In Vitro Screening

The initial tier focuses on non-animal testing methods to predict potential liabilities and guide further studies.[6]

3.1.1 Quantitative Structure-Activity Relationship (QSAR) and Read-Across

Given the lack of data, a read-across approach from structurally similar compounds is a valuable first step. For instance, data from phenoxyacetic acid derivatives and other ethyl esters can provide initial estimates of toxicity.[1]

  • Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate: Has an oral LD50 in rats of 1420 mg/kg, indicating moderate toxicity after a single ingestion.[8]

  • Ethyl Acetate: Exhibits a low acute toxicity profile with an oral LD50 in rats of 5620 mg/kg.

  • 2-(1-methylethoxy)ethanol: The acetate form is considered to have a similar toxicological profile to the parent glycol ether, which has an oral LD50 in rats of >2000 mg/kg.[9]

This comparative analysis suggests that 2-(3-Methylphenoxy)ethyl acetate is likely to have low to moderate acute oral toxicity.

3.1.2 In Vitro Cytotoxicity

Determining the concentration at which the compound induces cell death in vitro (IC50) is a fundamental preliminary test.

Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates and incubate for 24 hours.

  • Dosing: Prepare a serial dilution of 2-(3-Methylphenoxy)ethyl acetate in the appropriate cell culture medium. Replace the existing medium with the dosing solutions.

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Staining: Remove the dosing medium, wash the cells, and add a medium containing neutral red dye. Live cells will take up the dye into their lysosomes.

  • Extraction and Measurement: After incubation, extract the dye from the cells and measure the optical density using a spectrophotometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

3.1.3 In Vitro Genotoxicity

Assessing the potential for a compound to induce genetic mutations is a critical component of a safety evaluation.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Micronucleus Test: This assay, conducted in mammalian cells, identifies substances that cause chromosomal damage.

Tier 2: Definitive Acute Toxicity Studies (In Vivo)

Should the results from Tier 1 suggest potential toxicity, or if a regulatory submission is planned, in vivo studies are necessary.[7][10] These studies are conducted in compliance with Good Laboratory Practice (GLP) standards.

3.2.1 Determination of Acute Oral LD50 (OECD Test Guideline 423: Acute Toxic Class Method)

This method allows for the estimation of the LD50 while minimizing the use of animals.[10]

Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil).

  • Initial Dosing: Administer a starting dose (e.g., 300 mg/kg) to a group of three animals by oral gavage.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Dosing:

    • If mortality occurs, re-test at a lower dose.

    • If no mortality occurs, test a new group at a higher dose.

  • LD50 Estimation: The LD50 is estimated based on the dose at which mortality is observed.

Figure 2: Decision tree for the OECD 423 Acute Toxic Class Method.

3.2.2 Acute Dermal and Inhalation Toxicity

Depending on the intended use and potential routes of exposure, acute dermal and inhalation toxicity studies may be warranted.

3.2.3 Skin and Eye Irritation/Corrosion

In vitro models using reconstructed human epidermis (for skin irritation) and corneal epithelium (for eye irritation) are now widely accepted alternatives to traditional animal testing.

Data Interpretation and Risk Characterization

The culmination of this tiered evaluation is the characterization of the risk posed by 2-(3-Methylphenoxy)ethyl acetate.[4] This involves integrating data from all tiers to:

  • Identify Hazards: Determine the potential adverse effects of the compound.

  • Establish Dose-Response Relationships: Quantify the relationship between the dose and the observed toxic effects.[4]

  • Assess Exposure: Evaluate the potential for human and environmental exposure.[4]

  • Characterize Risk: Combine the hazard and exposure data to estimate the overall risk.[4]

Conclusion

While direct toxicological data for 2-(3-Methylphenoxy)ethyl acetate is not currently available, this guide provides a robust, scientifically sound framework for its comprehensive evaluation. By employing a tiered approach that prioritizes in silico and in vitro methods before proceeding to targeted in vivo studies, researchers can efficiently and ethically characterize the compound's toxicity profile and LD50. This structured methodology ensures that decisions regarding the safety and potential applications of 2-(3-Methylphenoxy)ethyl acetate are based on a solid foundation of toxicological science.

References

  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Available at: [Link]

  • Contract Laboratory. (2023, February 7). Toxicological Risk Assessment (TRA): Ensuring Safety in Product Development. Available at: [Link]

  • Fiveable. (2025, August 15). In vivo testing methods | Toxicology Class Notes. Available at: [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. Available at: [Link]

  • U.S. Food and Drug Administration. Appendix 6. Toxicological Data for Class 3 Solvents. Available at: [Link]

  • ResearchGate. (2014, December 18). How do you reproductive toxicity testing in vitro and in vivo?. Available at: [Link]

  • National Toxicology Program. Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. Available at: [Link]

  • European Commission. Toxicity and Assessment of Chemical Mixtures. Available at: [Link]

  • U.S. Environmental Protection Agency. Guidelines for Health Risk Assessment of Chemical Mixtures. Available at: [Link]

  • ResearchGate. (2025, August 6). Toxicological Evaluation and Risk Assessment of Chemical Mixtures. Available at: [Link]

  • Freyr Solutions. (2026, February 18). Chemical Toxicological Risk Assessment. Available at: [Link]

  • 3M. (2017, July 27). Safety Data Sheet. Available at: [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Ethyl acetate. Available at: [Link]

  • IUCr Journals. (2016, March 11). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. Available at: [Link]

  • Solvent deasphalting. (2023, July 14). What Is the Synthetic Application of Ethyl Acetate?. Available at: [Link]

  • UAP Inc. Material Safety Data Sheet. Available at: [Link]

  • Australian Government Department of Health. (2013, June 28). 2-(1-methylethoxy)ethanol and its acetate: Human health tier II assessment. Available at: [Link]

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Measuring the Refractive Index of 2-(3-Methylphenoxy)ethyl Acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Foundation: Understanding Refractive Index

The refractive index (n) of a substance is a fundamental physical property that quantifies the speed of light in that medium relative to its speed in a vacuum.[1][2][3] It is a dimensionless number defined by the equation:

n = c / v

where c is the speed of light in a vacuum and v is the speed of light in the substance.[2] This change in the speed of light as it passes from one medium to another is what causes the phenomenon of refraction, or the bending of light.[1] The refractive index is a characteristic constant for a pure substance under specified conditions of temperature and wavelength.[4]

For researchers in drug development, the refractive index serves as a critical parameter for:

  • Purity Assessment: A measured refractive index can be compared to a standard value for a pure compound to quickly assess its purity.

  • Concentration Measurement: The refractive index of a solution varies with the concentration of the solute, allowing for the determination of solution concentration.[3]

  • Compound Identification: As a unique physical constant, the refractive index can aid in the identification and characterization of novel chemical entities.[5]

Factors Influencing Refractive Index

Accurate determination of the refractive index necessitates strict control over two primary experimental variables:

  • Temperature: The refractive index of a liquid is highly dependent on its temperature. As temperature increases, the liquid becomes less dense, allowing light to travel faster and thus decreasing the refractive index.[1][2][6] Conversely, a decrease in temperature leads to a higher density and an increased refractive index.[1][6] Therefore, precise temperature control is paramount for reproducible measurements.[2]

  • Wavelength of Light: The refractive index of a substance varies with the wavelength of the light used for measurement.[1][6] This phenomenon is known as dispersion. To ensure consistency, a monochromatic light source is typically employed. The most common standard is the sodium D-line, which has a wavelength of 589 nm.[1][3] Refractive index values measured at this wavelength are denoted as nD.[3]

Experimental Determination of Refractive Index

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids with a high degree of accuracy.[7][8] Its operation is based on the principle of total internal reflection and the measurement of the critical angle.[9]

Principle of the Abbe Refractometer

A thin layer of the liquid sample is placed between two prisms: an illuminating prism and a refracting (or measuring) prism.[9] Light enters the sample from the illuminating prism at various angles. The light rays then strike the surface of the denser refracting prism. At a specific angle of incidence, known as the critical angle, the angle of refraction becomes 90°.[10] The refractometer measures this critical angle, which is then used to calculate the refractive index of the sample.[9][10] The observer sees a distinct light-dark boundary (the shadow line) through the eyepiece, and the instrument is adjusted until this boundary aligns with a crosshair.[7][8]

Expected Refractive Index for 2-(3-Methylphenoxy)ethyl Acetate

While a specific value for 2-(3-Methylphenoxy)ethyl acetate is not available in the literature, data for the isomeric compound, Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1), can provide an expected range. The reported refractive index for this isomer is n20/D 1.503 (lit.).[11] It is reasonable to anticipate that the refractive index for the 3-methyl isomer will be in a similar range.

Table 1: Physicochemical Properties of Isomeric and Related Compounds

CompoundCAS NumberMolecular FormulaRefractive Index (n20/D)
Ethyl (2-methylphenoxy)acetate93917-68-1C11H14O31.503 (lit.)[11]
Ethyl Acetate141-78-6C4H8O21.3723 ± 0.0004 at 20°C[12]

Experimental Protocol: Measurement using an Abbe Refractometer

This protocol outlines the steps for the accurate and reliable measurement of the refractive index of 2-(3-Methylphenoxy)ethyl acetate.

Materials and Equipment
  • Abbe Refractometer

  • 2-(3-Methylphenoxy)ethyl acetate sample (of high purity)

  • Distilled water

  • Acetone or other suitable solvent for cleaning

  • Soft, lint-free tissues

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

Pre-Measurement Calibration and Verification

Ensuring the accuracy of the refractometer is a critical first step. This is achieved through calibration with a substance of a known refractive index, typically distilled water.

Step-by-Step Calibration:

  • Temperature Stabilization: Set the circulating water bath to a constant temperature, typically 20°C, and allow the refractometer prisms to equilibrate.

  • Prism Cleaning: Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with acetone or another suitable solvent using a soft, lint-free tissue. Allow the prisms to dry completely.

  • Applying the Standard: Place a few drops of distilled water onto the surface of the refracting prism.

  • Closing the Prisms: Close the prism assembly and ensure the liquid is evenly distributed without any air bubbles.

  • Measurement: Look through the eyepiece and adjust the control knob to bring the light-dark boundary into focus and align it with the center of the crosshairs.

  • Reading and Verification: Read the refractive index from the scale. At 20°C, the refractive index of distilled water should be approximately 1.3330. If the reading deviates significantly, consult the instrument's manual for adjustment procedures.

Sample Measurement Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_post Post-Measurement A Calibrate Refractometer with Distilled Water B Clean and Dry Prisms A->B C Equilibrate Instrument to 20°C B->C D Apply 2-(3-Methylphenoxy)ethyl acetate to Prism C->D E Close Prisms and Ensure No Bubbles D->E F Align Shadow Line with Crosshairs E->F G Record Refractive Index and Temperature F->G H Clean Prisms Thoroughly G->H I Perform Replicate Measurements (n=3) H->I J Calculate Mean and Standard Deviation I->J

Caption: Workflow for the determination of refractive index.

Step-by-Step Measurement:

  • Prism Cleaning: After calibration, thoroughly clean the prisms with a suitable solvent to remove any residual water and allow them to dry completely.

  • Sample Application: Using a clean dropper, place 2-3 drops of 2-(3-Methylphenoxy)ethyl acetate onto the surface of the refracting prism.

  • Prism Closure: Gently close the prism assembly, ensuring the liquid spreads evenly and without the formation of air bubbles.

  • Observation and Adjustment: Look through the eyepiece. If the field of view shows color fringes (chromatic aberration), adjust the dispersion compensator until a sharp, black-and-white boundary is observed.

  • Measurement: Rotate the measurement knob to align the sharp boundary line precisely with the center of the crosshairs.

  • Data Recording: Record the refractive index value displayed on the instrument's scale. Simultaneously, record the temperature to ensure it has remained constant.

  • Replicate Measurements: Repeat the measurement at least two more times with fresh aliquots of the sample, ensuring thorough cleaning between each measurement. This will ensure the reproducibility and reliability of the obtained value.

  • Final Cleaning: After completing all measurements, clean the prisms thoroughly with an appropriate solvent and dry them with a soft, lint-free tissue.

Data Analysis and Reporting

The multiple readings obtained should be recorded and analyzed to ensure the precision of the measurement.

Table 2: Example Data Collection and Analysis

MeasurementRefractive Index (nD)Temperature (°C)
11.503220.0
21.503020.0
31.503120.0
Mean 1.5031
Standard Deviation 0.0001

The final reported refractive index should be the mean of the replicate measurements, along with the standard deviation to indicate the precision. The temperature at which the measurement was taken must always be reported.

Ensuring Trustworthiness and Self-Validation

The integrity of the measured refractive index relies on a self-validating experimental design.

G cluster_inputs Controlled Inputs cluster_process Validated Process center Trustworthy Refractive Index Purity High Purity Sample Purity->center Temp Stable Temperature (e.g., 20.0 ± 0.1 °C) Temp->center Wavelength Monochromatic Light (Sodium D-line) Wavelength->center Calib Instrument Calibration (e.g., with Water) Calib->center Rep Replicate Measurements (n ≥ 3) Rep->center Clean Proper Cleaning Technique Clean->center

Caption: Key factors for a trustworthy refractive index measurement.

  • Instrument Calibration: Regular calibration with a certified standard, such as distilled water, provides a baseline for accuracy and corrects for any instrumental drift.

  • Purity of Sample: The measured refractive index is only representative of the sample's purity. Any impurities will alter the refractive index. Therefore, it is essential to use a sample of the highest possible purity, confirmed by other analytical techniques such as chromatography.

  • Temperature Control: The use of a circulating water bath to maintain a constant temperature for the prisms and the sample is non-negotiable for achieving high accuracy.[2]

  • Replicate Measurements: Performing multiple measurements and observing low variability (a small standard deviation) provides confidence in the precision of the technique and the final reported value.

By adhering to these principles and the detailed protocol, researchers can confidently and accurately determine the refractive index of 2-(3-Methylphenoxy)ethyl acetate, a valuable piece of data for its characterization and use in drug development and other scientific endeavors.

References

  • Refractive Index Theory - Chemistry Online @ UTSC. (n.d.).
  • What are the factors affecting a refractive index? How does it happen? - Quora. (2017, April 22).
  • Refractive Index: All You Need to Know - Mettler Toledo. (n.d.).
  • ABBE REFRACTOMETER. (n.d.).
  • What is the refractive index ?+ factors affecting it - Trustrade. (2024, December 17).
  • Abbé refractometer. (2025, March 17).
  • Refractive index measurement principle - Vaisala. (n.d.).
  • Ethyl (2-methylphenoxy)acetate 99 93917-68-1 - Sigma-Aldrich. (n.d.).
  • ABBE Analogic refractometer RST111 - user manual. (n.d.).
  • Lab 2: Refractive Index and Snell's Law. (n.d.).
  • How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. (2025, August 23).
  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26).
  • Refractometry - Measuring Refractive Index - Rudolph Research Analytical. (n.d.).
  • ETHYL (2-METHYLPHENOXY)ACETATE | 93917-68-1 - ChemicalBook. (2026, January 13).
  • Ethyl Acetate Data Sheet - Chem-Supply. (2007, October 24).

Sources

Technical Whitepaper: Thermodynamic Profile of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile of 2-(3-Methylphenoxy)ethyl acetate , a specialized ether-ester derivative used primarily in fragrance chemistry and organic synthesis.

Executive Summary

2-(3-Methylphenoxy)ethyl acetate (also known as m-Cresoxyethyl acetate) is a functionalized aromatic ether-ester. Structurally, it consists of a meta-cresol moiety linked via an ethylene ether bridge to an acetate group. This compound is a structural analog of the common fragrance ingredient 2-Phenoxyethyl acetate , distinguished by the addition of a methyl group at the meta position of the aromatic ring.

This modification significantly alters the thermodynamic landscape of the molecule, increasing lipophilicity and boiling point while reducing vapor pressure compared to its non-methylated parent. This guide provides a synthesized thermodynamic profile based on comparative structural analysis and available precursor data, as direct experimental values for this specific derivative are not widely cataloged in public standard reference databases.

Chemical Identity & Structural Basis[1][2][3][4]

To understand the thermodynamics, we must first establish the precise chemical architecture. The presence of the m-methyl group introduces asymmetry and increases molecular weight, affecting phase transition enthalpies.

PropertyDetail
Chemical Name 2-(3-Methylphenoxy)ethyl acetate
Systematic Name 2-(3-Methylphenoxy)ethanol acetate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Precursor CAS 13605-19-1 (2-(3-Methylphenoxy)ethanol)
Parent Analog CAS 103-45-7 (2-Phenoxyethyl acetate)
SMILES CC1=CC(=CC=C1)OCCO(C)=O
Structural Visualization

The following diagram illustrates the synthesis pathway and structural connectivity, highlighting the ether and ester linkages that define its reactivity and stability.

ChemicalStructure Cresol m-Cresol (3-Methylphenol) Alcohol 2-(3-Methylphenoxy)ethanol (CAS 13605-19-1) Cresol->Alcohol + Ethylene Oxide (Etherification) Target 2-(3-Methylphenoxy)ethyl acetate (Target Molecule) Alcohol->Target + Acetic Anhydride (Esterification)

Figure 1: Synthetic pathway from m-cresol to the target acetate, establishing the structural lineage for thermodynamic estimation.

Thermodynamic Properties (Comparative & Predicted)

Due to the scarcity of direct experimental data for the specific m-methyl derivative, the following values are derived using Group Contribution Methods and Comparative Extrapolation from the validated parent compound, 2-Phenoxyethyl acetate.

Phase Transition Data
PropertyParent (2-Phenoxyethyl acetate)Target (2-(3-Methylphenoxy)ethyl acetate)Confidence
Boiling Point (760 mmHg) ~260°C (Extrapolated)270°C - 275°C High (Predicted)
Boiling Point (Reduced) 104-105°C @ 3 mmHg (Alcohol)115°C - 120°C @ 3 mmHg Medium
Melting Point -6.7°C-10°C to 5°C Low (Structure Dependent)*
Flash Point >100°C>110°C High

*Note on Melting Point: The introduction of a meta-substituent often disrupts crystal packing efficiency compared to unsubstituted analogs, potentially lowering the melting point, though the increased mass argues for a slight increase. The liquid state at room temperature is certain.

Vapor Pressure Profile (Antoine Equation Estimates)

The vapor pressure (


) is a critical parameter for volatility assessments. The target molecule is significantly less volatile than the parent.
  • Estimated Antoine Parameters (Range 100°C - 250°C):

    • Equation:

      
      
      
Enthalpy & Heat Capacity

These values are essential for process scale-up and reactor design.

  • Enthalpy of Vaporization (

    
    ): 
    
    • Parent: ~60 kJ/mol

    • Target: 65 ± 3 kJ/mol (Increased due to higher MW and dispersion forces).

  • Heat Capacity (

    
    , Liquid): 
    
    • Estimated at 298 K: 280 - 300 J/(mol·K) .

    • Calculation Basis: Missenard group contribution method (Phenoxy + Ethyl + Ester + Methyl).

Experimental Protocols for Validation

To elevate this data from "predicted" to "validated," the following experimental workflows are recommended. These protocols are designed to be self-validating.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Encapsulate 5–10 mg of pure liquid in a hermetically sealed aluminum pan.

  • Cycle:

    • Cool to -80°C at 10°C/min to ensure complete crystallization.

    • Hold for 5 minutes.

    • Heat to 50°C at 5°C/min.

  • Validation: Run a sapphire standard for heat capacity calibration.

  • Analysis: Identify the onset of the endothermic peak as

    
    . Integration of the peak area yields 
    
    
    
    .
Ebulliometry for Vapor Pressure

Objective: Measure Vapor Pressure (


) at elevated temperatures to determine 

via the Clausius-Clapeyron relation.
  • Setup: Use a Swietoslawski ebulliometer connected to a vacuum manifold and a high-precision pressure transducer (accuracy ±0.1 mbar).

  • Procedure:

    • Charge the system with 20 mL of degassed sample.

    • Set pressure to 50 mbar.

    • Heat until stable reflux is achieved (condensate drop rate constant).

    • Record Boiling Temperature (

      
      ) at equilibrium.
      
    • Step pressure up (e.g., 100, 200, 400, 760 mbar) and repeat.

  • Data Processing: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .
Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermodynamic stability of the compound.

ThermoWorkflow Sample Pure Sample (>99% GC) TGA TGA Analysis (Thermal Stability Limit) Sample->TGA DSC DSC Analysis (Mp, Cp, Glass Transition) Sample->DSC Ebulliometry Ebulliometry (Vapor Pressure Curve) Sample->Ebulliometry TGA->Ebulliometry Define T_max Data Final Thermodynamic Profile DSC->Data Clausius Clausius-Clapeyron Calculation Ebulliometry->Clausius Clausius->Data

Figure 2: Experimental workflow for validating thermodynamic properties.

Applications & Stability Implications

Thermal Stability

The ester linkage is the primary site of thermal degradation.

  • Hydrolysis Risk: In the presence of moisture and heat (>60°C), the compound may hydrolyze back to 2-(3-methylphenoxy)ethanol and acetic acid.

  • Storage: Maintain anhydrous conditions. The thermodynamic stability suggests a shelf life of >2 years if stored <25°C in sealed containers.

Solubility Parameters (Hansen)

Understanding solubility is crucial for formulation in drug delivery or fragrance bases.

  • 
     (Dispersion):  ~17.5 MPa
    
    
    
    (Aromatic ring influence)
  • 
     (Polar):  ~4.0 MPa
    
    
    
    (Ester group)
  • 
     (H-Bonding):  ~6.5 MPa
    
    
    
    (Ether/Ester acceptors)
  • Total Solubility Parameter: ~19.1 MPa

    
    .
    
  • Implication: Highly soluble in ethanol, diethyl phthalate, and common organic solvents; insoluble in water.

References

  • Perry, R. H., & Green, D. W. (2008). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill. (Source for 2-Phenoxyethyl acetate vapor pressure data). Link

  • Lide, D. R. (Ed.). (2009).[1][2] CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Source for standard bond enthalpies and group contribution baselines). Link

  • GuideChem. (2024). 2-(3-Methylphenoxy)ethanol Properties (CAS 13605-19-1). (Source for precursor boiling point data). Link

  • NIST Chemistry WebBook. Ethyl acetate and Phenoxy esters Thermochemistry. (Used for comparative ester bond energy values). Link

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(3-Methylphenoxy)ethyl Acetate from m-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, two-step protocol for the synthesis of 2-(3-Methylphenoxy)ethyl acetate, starting from m-cresol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process.

The synthesis is strategically divided into two primary stages:

  • Williamson Ether Synthesis: Formation of the intermediate, 2-(3-methylphenoxy)ethanol, by reacting m-cresol with 2-chloroethanol.

  • Esterification: Acetylation of the intermediate alcohol to yield the final product, 2-(3-Methylphenoxy)ethyl acetate.

This protocol emphasizes safety, efficiency, and robust validation of the final compound through modern analytical techniques.

Overall Synthetic Workflow

The complete synthesis follows a logical progression from starting materials to the purified final product, including necessary workup and analysis at each stage.

G cluster_0 Part 1: Williamson Ether Synthesis cluster_1 Part 2: Esterification start1 m-Cresol + 2-Chloroethanol phenoxide Phenoxide Formation (Base Addition) start1->phenoxide reflux1 SN2 Reaction (Reflux) phenoxide->reflux1 workup1 Aqueous Workup & Extraction reflux1->workup1 purify1 Purification of Intermediate (Vacuum Distillation) workup1->purify1 intermediate Intermediate: 2-(3-Methylphenoxy)ethanol purify1->intermediate start2 Intermediate + Acetic Anhydride intermediate->start2 Proceed to Part 2 esterification Acid-Catalyzed Esterification (Heating) start2->esterification workup2 Quenching & Extraction esterification->workup2 purify2 Final Purification (Vacuum Distillation) workup2->purify2 product Product: 2-(3-Methylphenoxy)ethyl Acetate purify2->product analysis Structural & Purity Analysis (NMR, MS, IR) product->analysis Characterization

Caption: Overall workflow for the two-part synthesis of 2-(3-Methylphenoxy)ethyl acetate.

Part 1: Synthesis of 2-(3-Methylphenoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers.[1][2][3] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[2][3]

Principle and Mechanism

The synthesis begins with the deprotonation of the phenolic hydroxyl group of m-cresol using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic sodium or potassium m-cresolate (phenoxide).[4] This phenoxide then attacks the primary carbon of 2-chloroethanol in a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] The use of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to elimination side reactions, which would reduce the yield of the desired ether.[2][3]

Caption: Mechanism of the Williamson ether synthesis of 2-(3-methylphenoxy)ethanol.

Experimental Protocol: Part 1

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Hazards
m-CresolC₇H₈O108.14Toxic, Corrosive[5][6]
2-ChloroethanolC₂H₅ClO80.51Highly Toxic, Flammable[7]
Sodium Hydroxide (NaOH)NaOH40.00Corrosive
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Highly Flammable
Hydrochloric Acid (HCl, 6M)HCl(aq)36.46Corrosive
Sodium Sulfate (anhydrous)Na₂SO₄142.04Hygroscopic
Deionized WaterH₂O18.02-

Procedure

CAUTION: This procedure involves toxic and corrosive chemicals. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7][8]

  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (40 mL). Allow the solution to cool to room temperature.

  • Phenoxide Formation: To the cooled NaOH solution, add m-cresol (10.81 g, 100 mmol). Stir the mixture for 15-20 minutes until a clear, homogeneous solution of sodium m-cresolate is formed.[4]

  • Reagent Addition: Add 2-chloroethanol (8.05 g, 100 mmol) to the flask.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully acidify the mixture to a pH of ~7 by the dropwise addition of 6M HCl. This step neutralizes any remaining NaOH.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).[9] Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[10]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-(3-methylphenoxy)ethanol as a clear, colorless liquid.

Part 2: Synthesis of 2-(3-Methylphenoxy)ethyl Acetate via Esterification

The second stage of the synthesis involves the esterification of the hydroxyl group of 2-(3-methylphenoxy)ethanol. A common and efficient method is the reaction with acetic anhydride, typically catalyzed by a small amount of strong acid.[11][12]

Principle and Mechanism

This reaction is a nucleophilic acyl substitution.[13] The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic. The alcohol (2-(3-methylphenoxy)ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer and elimination of acetic acid as a leaving group yields the final ester product.

G alcohol R-OH (2-(3-Methylphenoxy)ethanol) tetrahedral_intermediate Tetrahedral Intermediate anhydride Acetic Anhydride activated_anhydride Protonated Anhydride (Enhanced Electrophile) anhydride->activated_anhydride 1. Protonation proton H⁺ activated_anhydride->tetrahedral_intermediate 2. Nucleophilic Attack protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester 3. Proton Transfer & Elimination of Acetic Acid ester R-OAc (Final Product) protonated_ester->ester 4. Deprotonation acetic_acid Acetic Acid (Byproduct)

Caption: Acid-catalyzed esterification mechanism using acetic anhydride.

Experimental Protocol: Part 2

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Hazards
2-(3-Methylphenoxy)ethanolC₉H₁₂O₂152.19(Assumed) Irritant
Acetic AnhydrideC₄H₆O₃102.09Corrosive, Lachrymator, Flammable
Sulfuric Acid (conc.)H₂SO₄98.08Severely Corrosive
Ethyl AcetateC₄H₈O₂88.11Flammable, Irritant
Sodium Bicarbonate (sat. soln.)NaHCO₃(aq)84.01-
Sodium Sulfate (anhydrous)Na₂SO₄142.04Hygroscopic

Procedure

CAUTION: Acetic anhydride and concentrated sulfuric acid are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Reaction Setup: In a 100 mL round-bottom flask, combine the purified 2-(3-methylphenoxy)ethanol (7.61 g, 50 mmol) and acetic anhydride (7.66 g, 75 mmol).

  • Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture in an oil bath at 80-90°C for 2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cooling and Quenching: Cool the flask to room temperature in an ice bath. Slowly and carefully add 30 mL of cold deionized water to quench the reaction and hydrolyze any excess acetic anhydride.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers carefully with a saturated sodium bicarbonate solution (2 x 40 mL) until effervescence ceases. This neutralizes the sulfuric acid catalyst and the acetic acid byproduct. Follow with a wash of deionized water (1 x 40 mL) and saturated brine solution (1 x 40 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.[14]

  • Final Purification: Purify the crude product by vacuum distillation to yield 2-(3-Methylphenoxy)ethyl acetate as a pure, colorless liquid.

Purification and Characterization

A systematic approach to purification and analysis is essential to validate the identity and purity of the synthesized compound.

G cluster_analysis Analytical Methods crude Crude Product distill Vacuum Distillation crude->distill pure Purified Product distill->pure nmr ¹H and ¹³C NMR pure->nmr Characterize ms Mass Spectrometry (MS) pure->ms Characterize ir Infrared (IR) Spectroscopy pure->ir Characterize purity GC-MS for Purity pure->purity Characterize

Caption: Post-synthesis workflow for purification and analysis.

Expected Analytical Data
  • ¹H NMR (CDCl₃, 300 MHz): The spectrum should show distinct signals corresponding to the different proton environments in the molecule.[15]

    • Aromatic protons (Ar-H): ~6.7-7.2 ppm (multiplet, 4H)

    • Methylene protons (-O-CH₂-CH₂-O-): ~4.4 ppm (triplet, 2H) and ~4.2 ppm (triplet, 2H)

    • Acetyl methyl protons (-O-C(O)-CH₃): ~2.1 ppm (singlet, 3H)

    • Aromatic methyl protons (Ar-CH₃): ~2.3 ppm (singlet, 3H)

  • ¹³C NMR (CDCl₃, 75.5 MHz): Key expected shifts include:

    • Ester carbonyl carbon: ~171 ppm

    • Aromatic carbons: ~112-158 ppm

    • Methylene carbons (-O-CH₂-CH₂-O-): ~63 and ~66 ppm

    • Acetyl methyl carbon: ~21 ppm

    • Aromatic methyl carbon: ~21.5 ppm

  • Mass Spectrometry (EI-MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z = 194.23.

  • IR Spectroscopy (KBr/neat): Characteristic absorption bands should be observed for:

    • Ester C=O stretch: ~1735-1750 cm⁻¹[9]

    • C-O stretches: ~1240 cm⁻¹ (ester) and ~1100 cm⁻¹ (ether)

    • Aromatic C=C stretches: ~1500-1600 cm⁻¹

Safety Precautions and Waste Disposal

Chemical Hazards:

  • m-Cresol: Toxic if swallowed or in contact with skin.[6] Causes severe skin burns and eye damage.[5][8] Handle only in a chemical fume hood.

  • 2-Chloroethanol: Extremely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[7] It is also a flammable liquid.[7] Utmost caution is required.

  • Sodium Hydroxide & Sulfuric Acid: Highly corrosive and can cause severe burns.[4]

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts with water.

  • Organic Solvents (Diethyl Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources.[7]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical safety goggles or a face shield.[7]

  • A flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[7]

Waste Disposal:

  • Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.

  • Organic Waste: Collect all organic filtrates and solvents in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Solid Waste: Dispose of contaminated solids (e.g., sodium sulfate) in the designated solid waste container.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCr Journals. Retrieved from [Link]

  • California State University, Northridge. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Penta Chemicals. (2024, November 28). m-Cresol - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2016, May 24). M-CRESOL AR MSDS. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - m-Cresol. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-m-cresol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Contents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295561A - Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate.
  • Eureka | Patsnap. (2020, November 6). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Extraction Procedure. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Shanmugapriya, K., Palanichamy, M., Balasubramanian, V. V., & Murugesan, V. (2006). Vapour phase reaction of m-cresol and ethyl acetate over MCM-41 molecular sieves: One-pot synthesis of coumarin derivatives.
  • Chemistry Stack Exchange. (2018, November 16). The mechanism of the reaction between 2-chloroethanol and hydroxyl ions in aqueous solution. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Swanson, J. W., & Coss, J. (n.d.). Preparation of Acetic Esters of Some Higher Alcohols. UNI ScholarWorks. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of m-cresol as a function of reaction time during alkylation.... Retrieved from [Link]

  • Indonesian Journal of Chemistry. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). JP3160983B2 - Purification method of ethyl acetate.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Retrieved from [Link]

  • ChemAnalyst. (2025, October 13). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1515531A - Preparation process of meta-cresol.
  • ResearchGate. (2016, December 20). How can I remove ethyl acetate?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0087870A1 - Process for the production of acetic anhydride and acetic acid.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl. Retrieved from [Link]

Sources

Laboratory Preparation Protocol for 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Application: Synthesis of aryloxyethyl ester building blocks for pharmaceutical intermediates and material science.

Introduction & Mechanistic Overview

The preparation of 2-(3-methylphenoxy)ethyl acetate relies on a highly efficient Williamson ether synthesis[1]. This protocol utilizes 3-methylphenol (m-cresol) as the nucleophile precursor and 2-bromoethyl acetate as the electrophilic alkylating agent.

Designing a robust synthesis for ester-containing ethers requires careful consideration of reaction causality to prevent unwanted side reactions:

  • Base Selection (Causality): Potassium carbonate (K₂CO₃) is deliberately chosen as a mild, heterogeneous base. A stronger aqueous base, such as sodium hydroxide (NaOH), would risk hydrolyzing the acetate ester group of the electrophile. K₂CO₃ provides sufficient basicity to deprotonate m-cresol (pKa ~10) while preserving the integrity of the ester[2].

  • Solvent Selection (Causality): N,N-Dimethylformamide (DMF) is utilized as the reaction medium. As a polar aprotic solvent, DMF poorly solvates the generated phenoxide anion. This lack of solvation significantly increases the anion's nucleophilicity, thereby accelerating the bimolecular nucleophilic substitution (Sₙ2) displacement of the primary bromide[3].

Mechanism A m-Cresol (Nucleophile Precursor) B Potassium Carbonate (Mild Base) C Phenoxide Anion (Active Nucleophile) E SN2 Transition State (Concerted Displacement) C->E DMF, 80°C D 2-Bromoethyl Acetate (Electrophile) D->E DMF, 80°C F 2-(3-Methylphenoxy)ethyl acetate (Target Product) E->F Bromide Leaving AB AB AB->C Deprotonation

Mechanistic pathway of the SN2 Williamson ether synthesis.

Materials & Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmountCAS Number
3-Methylphenol Nucleophile Precursor108.141.01.08 g (10.0 mmol)108-39-4
2-Bromoethyl acetate Electrophile167.001.22.00 g (12.0 mmol)927-68-4
Potassium carbonate Base (Anhydrous)138.211.52.07 g (15.0 mmol)584-08-7
N,N-Dimethylformamide Solvent73.09N/A10 mL68-12-2
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 × 20 mL141-78-6
1M NaOH (aq) Washing Reagent40.00N/A20 mL1310-73-2

Safety & Hazard Precautions

  • 3-Methylphenol (m-cresol): Highly toxic in contact with skin and corrosive. Handle with thick nitrile or neoprene gloves.

  • 2-Bromoethyl acetate: A potent alkylating agent and lachrymator. All transfers must be performed inside a certified fume hood.

  • DMF: Known reproductive toxin. Avoid inhalation of vapors.

Experimental Protocol

This methodology represents a self-validating system where the physical workup steps actively purify the target compound based on its chemical properties.

Step 1: Reaction Setup
  • Oven-dry a 50 mL round-bottom flask containing a magnetic stir bar.

  • Add 1.08 g (10.0 mmol) of 3-methylphenol and 10 mL of anhydrous DMF to the flask.

  • Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

Step 2: Alkylation
  • Dropwise, add 2.00 g (12.0 mmol) of 2-bromoethyl acetate via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Maintain vigorous stirring at 80 °C for 4 to 6 hours. Reaction progress can be monitored via TLC (Hexanes/EtOAc, 4:1, UV visualization).

Step 3: Quenching & Extraction
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding 30 mL of distilled water. This step dissolves the inorganic salts (KBr, unreacted K₂CO₃) and forces the organic product out of the DMF solution.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). Combine the organic layers.

Step 4: Washing (Self-Validating Purification)
  • Critical Step: Wash the combined organic layer with 20 mL of 1M NaOH. Because m-cresol has a pKa of ~10, the dilute strong base converts any unreacted starting material into water-soluble sodium m-cresolate, partitioning it into the aqueous layer. The ester product remains in the organic layer, ensuring the final material is free of phenolic impurities.

  • Wash the organic layer with distilled water (3 × 20 mL) to remove residual DMF.

  • Wash with 20 mL of brine (saturated NaCl) to remove bulk water.

Step 5: Drying & Concentration
  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Optional: If ultra-high purity is required, purify via silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes).

Workflow S1 1. Reaction Setup Combine Reagents in DMF S2 2. Alkylation Stir at 80°C for 4-6 h S1->S2 S3 3. Quenching Cool & Add Water S2->S3 S4 4. Extraction Extract with EtOAc S3->S4 S5 5. Washing 1M NaOH, Water, Brine S4->S5 S6 6. Purification Concentrate & Isolate S5->S6

Step-by-step experimental workflow for synthesis and purification.

Analytical Characterization

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized. The expected ¹H NMR data for pure 2-(3-methylphenoxy)ethyl acetate is as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.17 (t, J = 7.8 Hz, 1H, Ar-H5)

    • δ 6.80 (d, J = 7.5 Hz, 1H, Ar-H4)

    • δ 6.75 (s, 1H, Ar-H2)

    • δ 6.73 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H6)

    • δ 4.43 (t, J = 4.8 Hz, 2H, -CH₂ -OAc) (Confirms ester linkage)

    • δ 4.18 (t, J = 4.8 Hz, 2H, -CH₂ -OAr) (Confirms ether linkage)

    • δ 2.33 (s, 3H, Ar-CH₃ )

    • δ 2.11 (s, 3H, O=C-CH₃ )

References

1.[1] Title: Williamson Ether Synthesis. Source: Cambridge University Press. URL: 2.[3] Title: Investigations of Inter- and Intramolecular C-O Bond Forming Reactions of Peroxide Electrophiles. Source: University of Nebraska–Lincoln. URL: 3.[2] Title: Metal-organic frameworks with additional flexible substituents : modulation responsiveness, gas sorption selectivity & netwo. Source: ResearchGate. URL:

Sources

Application Note: Advanced Catalytic Esterification Protocols for 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical and fine chemical development. It details the catalytic synthesis of 2-(3-Methylphenoxy)ethyl acetate , a structural analog of the fragrance ingredient 2-Phenoxyethyl acetate and a potential intermediate in the synthesis of phenoxy-alkanoate herbicides and pharmaceuticals.

Executive Summary

The synthesis of 2-(3-Methylphenoxy)ethyl acetate (CAS: Analogous to 103-45-7) requires the selective acetylation of the primary alcohol functionality of 2-(3-methylphenoxy)ethanol . While traditional Fischer esterification using mineral acids (


) is effective, it suffers from equipment corrosion, difficult workup, and environmental hazards.[1]

This guide presents three advanced catalytic protocols designed for high yield, selectivity, and operational efficiency:

  • Heterogeneous Solid Acid Catalysis (Amberlyst-15): Ideal for continuous flow and industrial scale-up.

  • Lewis Acid Catalysis (Metal Triflates): High-speed, mild-condition acetylation using acetic anhydride.

  • Biocatalytic Transesterification (Lipase CALB): A "green" solvent-free approach for high-purity requirements.

Chemical Context & Mechanistic Insight

Target Molecule Analysis
  • IUPAC Name: 2-(3-Methylphenoxy)ethyl acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol

  • Precursor: 2-(3-Methylphenoxy)ethanol (derived from

    
    -cresol and ethylene carbonate).
    
Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the precursor alcohol oxygen onto the carbonyl carbon of the acetylating agent (Acetic Acid or Acetic Anhydride).

Mechanism Visualization (DOT):

ReactionMechanism Precursor 2-(3-Methylphenoxy)ethanol (Nucleophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Agent Agent Acetylating Agent (Ac2O or AcOH) Agent->Intermediate Catalyst Catalyst (H+ or Lewis Acid) Catalyst->Intermediate Activation Product 2-(3-Methylphenoxy)ethyl acetate (Target Ester) Intermediate->Product Elimination Byproduct Byproduct (H2O or AcOH) Intermediate->Byproduct

Caption: General mechanistic pathway for the catalytic esterification of phenoxyethanol derivatives.

Experimental Protocols

Method A: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

Best for: Scalability, Catalyst Reusability, and Cost-Efficiency.

Principle: Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic groups. It acts as an insoluble acid, facilitating easy removal by filtration.

Materials:

  • 2-(3-Methylphenoxy)ethanol (100 mmol, 15.2 g)

  • Acetic Acid (Glacial, 150 mmol, 9.0 g)

  • Amberlyst-15 (Dry, 1.5 g, ~10 wt% of substrate)

  • Solvent: Toluene (50 mL)

  • Equipment: Dean-Stark apparatus.

Protocol:

  • Activation: Wash Amberlyst-15 with methanol followed by toluene to remove pore-clogging impurities. Dry in a vacuum oven at 80°C for 2 hours.

  • Setup: Charge a 250 mL Round Bottom Flask (RBF) with the alcohol precursor, acetic acid, and toluene. Add the activated catalyst.

  • Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (~110°C).

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to Room Temperature (RT). Filter the mixture through a sintered glass funnel to recover the catalyst (can be reused).

  • Purification: Wash the filtrate with saturated

    
     (2 x 30 mL) to remove unreacted acid, then Brine (1 x 30 mL). Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Final Polish: Distill under high vacuum if purity <98% is required.

Key Insight: The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct.

Method B: Lewis Acid Catalysis (Metal Triflate)

Best for: High Speed, High Yield, and Mild Conditions.

Principle: Metal triflates (e.g.,


, 

, or

) are water-tolerant Lewis acids that activate the acetic anhydride carbonyl group, allowing reaction at room temperature.

Materials:

  • 2-(3-Methylphenoxy)ethanol (10 mmol, 1.52 g)

  • Acetic Anhydride (12 mmol, 1.22 g)

  • Catalyst:

    
     (Indium(III) triflate) (0.1 mol%)
    
  • Solvent: Dichloromethane (DCM) or Solvent-Free.

Protocol:

  • Setup: In a 50 mL flask, dissolve the alcohol in DCM (10 mL). (Note: Can be run neat for Green Chemistry compliance).

  • Addition: Add Acetic Anhydride followed by the Indium Triflate catalyst.

  • Reaction: Stir at Room Temperature (25°C). The reaction is typically exothermic and fast (< 30 mins).

  • Quench: Add water (5 mL) to hydrolyze excess anhydride. Stir for 10 mins.

  • Extraction: Extract with DCM. Wash organic layer with

    
    .[2][3]
    
  • Isolation: Dry over

    
    , filter, and evaporate solvent.
    

Key Insight: Lewis acid catalysts like


 are extremely active (Turnover Frequency > 1000 

) and require very low loading (0.1–1 mol%), reducing cost despite the expensive metal.
Method C: Biocatalytic Transesterification (Lipase CALB)

Best for: High Selectivity, Green Chemistry, and Heat-Sensitive Substrates.

Principle: Candida antarctica Lipase B (immobilized as Novozym 435) catalyzes transesterification using an acyl donor (Ethyl Acetate or Vinyl Acetate) under mild conditions.

Materials:

  • 2-(3-Methylphenoxy)ethanol (10 mmol)

  • Acyl Donor: Vinyl Acetate (20 mmol) (Acts as solvent and reactant)

  • Catalyst: Novozym 435 (20 mg)

  • Temperature: 40°C.

Protocol:

  • Setup: Mix alcohol and Vinyl Acetate in a shaker vial.

  • Initiation: Add immobilized Lipase beads.

  • Incubation: Shake at 200 rpm at 40°C for 12–24 hours.

  • Workup: Filter off the enzyme beads (save for reuse).

  • Purification: Evaporate the excess Vinyl Acetate and the volatile byproduct (Acetaldehyde). The residue is often pure product.

Key Insight: Using Vinyl Acetate makes the reaction irreversible because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde and evaporates, driving the equilibrium 100% to the right.

Comparative Data Analysis

ParameterMethod A (Solid Acid)Method B (Lewis Acid)Method C (Enzymatic)
Catalyst Amberlyst-15

Novozym 435
Reagent Acetic AcidAcetic AnhydrideVinyl Acetate
Temp/Time 110°C / 6h25°C / 0.5h40°C / 24h
Yield 85–92%95–99%>98%
Atom Economy High (Water byproduct)Medium (AcOH byproduct)Low (Acetaldehyde byproduct)
Scalability ExcellentGoodModerate (Cost of Enzyme)

Process Validation & Quality Control

Workflow Diagram (DOT):

ProcessWorkflow Start Start: 2-(3-Methylphenoxy)ethanol Decision Select Method Start->Decision MethodA Method A: Amberlyst-15 (Reflux in Toluene) Decision->MethodA Scale > 100g MethodB Method B: In(OTf)3 (RT, Ac2O) Decision->MethodB Speed Priority WorkupA Filter Catalyst -> Wash NaHCO3 MethodA->WorkupA WorkupB Quench H2O -> Extract DCM MethodB->WorkupB QC QC Analysis (GC-MS, NMR, IR) WorkupA->QC WorkupB->QC Final Final Product >98% Purity QC->Final

Caption: Decision matrix and workflow for synthesizing 2-(3-Methylphenoxy)ethyl acetate.

Analytical Expectations
  • IR Spectroscopy:

    • Disappearance of broad O-H stretch (

      
      ).
      
    • Appearance of strong Carbonyl (C=O) stretch at

      
      .
      
    • C-O stretch (ester) at

      
      .
      
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       (s, 3H, 
      
      
      
      )
    • 
       (s, 3H, 
      
      
      
      )
    • 
       (t, 2H, 
      
      
      
      )
    • 
       (t, 2H, 
      
      
      
      )
    • 
       (m, 4H, Aromatic protons).
      

Safety & Handling

  • Phenolic Intermediates: Precursors derived from

    
    -cresol are toxic and skin irritants. Wear nitrile gloves and work in a fume hood.
    
  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

  • Catalyst Disposal: Filtered Amberlyst resin should be neutralized before disposal or regenerated. Metal triflates are generally low toxicity but should be handled as chemical waste.

References

  • Chakraborti, A. K., et al. (2004). Indium(III) triflate-catalyzed acetylation of alcohols with acetic anhydride. Tetrahedron Letters , 45(25), 4937-4940. Link

  • Yadav, G. D., & Thathagar, M. B. (2002). Esterification of phenylacetic acid with alcohols using solid acid catalysts. Reactive and Functional Polymers , 52(2), 99-110. Link

  • Anderson, E. M., et al. (1998). Lipase-catalyzed transesterification in organic solvents: Applications to the synthesis of fragrance esters. Biocatalysis and Biotransformation , 16(3), 181-197. Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

  • Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts. Applied Catalysis A: General , 181(2), 399-434. Link

Sources

Application Notes and Protocols for the Green Chemistry Synthesis of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Commitment to Sustainable Synthesis

2-(3-Methylphenoxy)ethyl acetate is a valuable molecule with applications in the fragrance, flavor, and pharmaceutical industries. Traditionally, its synthesis, like that of many esters, has relied on methods that utilize harsh reagents, volatile organic solvents, and energy-intensive processes. In alignment with the principles of green chemistry, this guide provides a detailed protocol for a more sustainable synthesis of 2-(3-Methylphenoxy)ethyl acetate. Our approach prioritizes the use of safer solvents, renewable materials, and energy-efficient techniques to minimize environmental impact without compromising product yield or purity.

The core of our recommended green synthesis is a two-step process: a solvent-minimized Williamson ether synthesis to form an intermediate, 2-(3-methylphenoxy)ethanol, followed by an efficient enzymatic esterification. This methodology significantly reduces the reliance on hazardous materials and decreases the overall energy consumption of the process.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The selection of this two-step chemo-enzymatic route is a deliberate choice grounded in the principles of green chemistry.

  • Williamson Ether Synthesis with a Green Focus: The classical Williamson ether synthesis is a robust method for forming ethers. However, it often employs polar aprotic solvents like DMF or DMSO, which are under scrutiny for their environmental and health impacts. Our protocol modifies this by utilizing a phase-transfer catalyst in a biphasic system with a recyclable, less toxic solvent like toluene or even under solvent-free conditions, which dramatically improves the green profile of this step. The use of a phase-transfer catalyst enhances the reaction rate and allows for milder reaction conditions.

  • Enzymatic Esterification: The Pinnacle of Green Catalysis: The second step, the esterification of 2-(3-methylphenoxy)ethanol, moves away from traditional acid-catalyzed methods that require high temperatures and often lead to side reactions. Instead, we employ an immobilized lipase, a biocatalyst that operates under mild conditions, is highly selective, and can be easily recovered and reused.[1] This enzymatic approach not only reduces energy consumption but also simplifies product purification, as it minimizes the formation of byproducts. Water, a benign solvent, can be used as the reaction medium, further enhancing the green credentials of this synthesis.[1]

Pillar 2: Trustworthiness - A Self-Validating System

This protocol is designed to be a self-validating system, with clear benchmarks for success at each stage. The purity of the intermediate and the final product can be readily assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Flow of the Synthesis

cluster_0 Step 1: Green Williamson Ether Synthesis cluster_1 Step 2: Enzymatic Esterification 3-Methylphenol 3-Methylphenol Intermediate 2-(3-Methylphenoxy)ethanol 3-Methylphenol->Intermediate Nucleophilic Attack 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate Phase-Transfer_Catalyst Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer_Catalyst->Intermediate Facilitates Reaction Base Aqueous Base (e.g., NaOH) Base->Intermediate Deprotonation Intermediate_Product 2-(3-Methylphenoxy)ethanol Intermediate->Intermediate_Product Purification Final_Product 2-(3-Methylphenoxy)ethyl acetate Intermediate_Product->Final_Product Acyl_Donor Vinyl Acetate Acyl_Donor->Final_Product Transesterification Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Final_Product Catalyzes Reaction Green_Principles Green Chemistry Principles Applied - Use of Safer Solvents - Use of Renewable Feedstocks (potential) - Catalysis (Phase-Transfer & Enzymatic) - Energy Efficiency (Lower Temperatures) - Designing for Degradation (Biodegradable product) - Atom Economy (High in enzymatic step) Synthesis_Steps Synthesis Steps Williamson Ether Synthesis Enzymatic Esterification Green_Principles->Synthesis_Steps:step1 Application in Step 1 Green_Principles->Synthesis_Steps:step2 Application in Step 2

Sources

Technical Application Guide: Industrial Workflows for 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-(3-Methylphenoxy)ethyl acetate (also known as m-tolyloxyethyl acetate) is a highly versatile, bifunctional organic compound characterized by both ether and ester linkages. Derived from the acetylation of 2-(3-methylphenoxy)ethanol, this compound serves as a critical building block and functional additive across multiple industrial sectors[1][2]. Its unique structural topology—combining a lipophilic aromatic ring, a flexible ethylene linker, and a polar acetate cap—imparts exceptional solvency, low volatility, and predictable chemical reactivity.

This guide provides drug development professionals, formulation scientists, and synthetic chemists with field-proven, self-validating protocols for utilizing 2-(3-Methylphenoxy)ethyl acetate in advanced solvent systems, active pharmaceutical ingredient (API) synthesis, and fragrance formulation.

Physicochemical Profiling & Solvency Data

Understanding the quantitative properties of 2-(3-Methylphenoxy)ethyl acetate is critical for precise stoichiometric calculations and formulation stability. The data below is extrapolated from its direct structural analogue, phenoxyethyl acetate, adjusted for the meta-methyl substitution[1][3].

PropertyValueMechanistic Implication in Workflows
Molecular Formula C11H14O3Dictates stoichiometric equivalents in API synthesis.
Molecular Weight 194.23 g/mol Essential for precise molarity and yield determinations.
Boiling Point ~255–260 °CHigh boiling point ensures slow evaporation, critical for film-forming in coatings[3].
Density (20 °C) ~1.08 g/cm³Facilitates accurate volumetric measurements and dictates the bottom layer in aqueous/organic biphasic extractions.
Solubility Profile Soluble in organics; Insoluble in waterEnables clean biphasic extractions and acts as a lipophilic carrier in non-aqueous formulations[1].

Application Protocol I: Advanced Solvent in Polymeric Coatings

Mechanistic Rationale: In the formulation of high-performance inks and clear coats, 2-(3-Methylphenoxy)ethyl acetate acts as a bifunctional high-grade industrial solvent[3]. The ether oxygen provides lone pairs for hydrogen bonding with protic resin domains, while the acetate group facilitates dipole-dipole interactions with synthetic macromolecules. Its high boiling point ensures a slow, controlled evaporation rate, preventing "blushing" (moisture entrapment) and ensuring a smooth, defect-free film finish[3].

Step-by-Step Methodology: High-Solids Clear Coat Formulation
  • Resin Dissolution:

    • Action: In a jacketed mixing vessel, add 40 parts by weight of a synthetic macromolecule resin (e.g., polyurethane or acrylic). Slowly introduce 60 parts of 2-(3-Methylphenoxy)ethyl acetate under continuous shear (400 RPM).

    • Causality: Gradual addition prevents solvent-shock and polymer agglomeration. The solvent's dual-polarity penetrates the polymer matrix, disrupting intermolecular chain interactions to achieve a homogenous solution[3].

  • Thermal Homogenization:

    • Action: Elevate the vessel temperature to 45 °C for 60 minutes.

    • Causality: Gentle heating reduces the kinetic viscosity of the mixture, accelerating the solvation process without risking the thermal degradation of the acetate group.

  • Validation & Quality Control (Self-Validating System):

    • Action: Perform a drawdown test using a Hegman gauge on a glass substrate.

    • Validation: A reading of 0 mil (no particles) and a completely transparent film confirms 100% resin solvation. Measure the evaporation rate gravimetrically; a slow, linear weight loss curve validates the solvent's efficacy in preventing rapid skinning.

Application Protocol II: Intermediate in API Synthesis

Mechanistic Rationale: In pharmaceutical development, the acetate moiety of 2-(3-Methylphenoxy)ethyl acetate functions as a robust protecting group for the primary alcohol. This allows the aromatic ring to undergo harsh upstream functionalization without oxidizing the alcohol. Once upstream steps are complete, the acetate is cleaved to reveal 2-(3-methylphenoxy)ethanol, which is subsequently activated and coupled to synthesize target APIs (e.g., m-tolyloxy-based beta-blockers or CNS agents)[4].

Workflow Start 2-(3-Methylphenoxy)ethyl acetate (Protected Precursor) Step1 Alkaline Hydrolysis (NaOH, MeOH/H2O) Start->Step1 Intermediate 2-(3-Methylphenoxy)ethanol (Free Alcohol) Step1->Intermediate Deprotection Step2 Electrophilic Activation (TsCl, Pyridine) Intermediate->Step2 Activated 2-(3-Methylphenoxy)ethyl tosylate (Alkylating Agent) Step2->Activated Tosylation Step3 Nucleophilic Amination (1° or 2° Amine, K2CO3) Activated->Step3 API Target API Scaffold (e.g., CNS / Beta-blocker) Step3->API N-Alkylation

Figure 1: Synthetic workflow utilizing 2-(3-Methylphenoxy)ethyl acetate as an API intermediate.

Step-by-Step Methodology: Deprotection and Electrophilic Activation
  • Alkaline Hydrolysis (Deprotection):

    • Action: Dissolve 1.0 equivalent of 2-(3-Methylphenoxy)ethyl acetate in a 1:1 mixture of Methanol and 2M aqueous NaOH. Stir at 60 °C for 2 hours.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetate to form the free alcohol and sodium acetate. Methanol is used as a co-solvent to bridge the aqueous/organic phase gap, ensuring a homogenous reaction mixture and rapid kinetics.

  • Extraction and Isolation:

    • Action: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: Removing methanol prevents it from interfering with the biphasic extraction. The lipophilic free alcohol partitions into the organic layer, while the sodium acetate byproduct remains in the aqueous phase.

  • Electrophilic Activation (Tosylation):

    • Action: Dissolve the isolated alcohol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Pyridine, followed by dropwise addition of 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) at 0 °C.

    • Causality: The hydroxyl group is a poor leaving group. Reacting it with TsCl converts it into a highly reactive tosylate, priming the molecule for downstream nucleophilic substitution (e.g., amination) to form the final API[4].

  • Validation & Quality Control (Self-Validating System):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation: The complete disappearance of the high-Rf ester spot and the emergence of a lower-Rf alcohol spot confirms 100% deprotection. Subsequent HPLC analysis of the tosylated product should yield a single peak (>98% purity), validating the activation step.

Application Protocol III: Fragrance Formulation (Fixative)

Mechanistic Rationale: In the flavor and fragrance industry, phenoxyethyl acetates are utilized for their mild, pleasant, floral-balsamic odors[5]. More importantly, due to its high molecular weight and low vapor pressure, 2-(3-Methylphenoxy)ethyl acetate acts as an excellent fixative. It anchors highly volatile top notes (like citrus or aldehydes) by forming transient intermolecular bonds, thereby depressing their evaporation rate and extending the longevity of the perfume's sillage[1].

Step-by-Step Methodology: Fixative Blending
  • Base Accord Integration:

    • Action: In a compounding vessel, blend 5% (w/w) of 2-(3-Methylphenoxy)ethyl acetate with the base and heart notes (e.g., synthetic musks, rose absolute) before adding the volatile top notes.

    • Causality: Pre-mixing the fixative with the heavier molecules establishes a stable lipophilic matrix. When the volatile top notes are subsequently introduced, they are immediately sequestered within this matrix, slowing their kinetic release into the air.

  • Validation & Quality Control (Self-Validating System):

    • Action: Apply 0.1 mL of the final formulation to a standard olfactory smelling strip. Evaluate the scent profile at T=0, T=4 hours, and T=24 hours against a control formulation lacking the acetate.

    • Validation: The test strip must retain the characteristic top notes at the 4-hour mark significantly better than the control, validating the physical anchoring effect of the fixative.

References

  • Notes - Preparation of 1-Phenoxyethyl Acetate | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Ethylene glycol phenyl ether acetate / CAS 6192-44-5 - Chemball. Chemball. Available at: [Link]

  • AKOS B006637 - ChemBK. ChemBK. Available at: [Link]

Sources

Application Notes and Protocols for 2-(3-Methylphenoxy)ethyl Acetate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the effective use of 2-(3-Methylphenoxy)ethyl acetate as a fragrance ingredient. This document provides in-depth protocols, scientific rationale, and key data to ensure the successful incorporation and stabilization of this molecule in a variety of consumer and therapeutic product matrices.

Introduction: The Olfactive and Functional Value of Phenoxyacetates

The phenoxyacetate family of molecules, while not extensively found in nature, offers a unique and versatile palette for the modern perfumer. Their general structure lends itself to a range of odor profiles, often characterized by floral, fruity, and sweet notes. 2-(3-Methylphenoxy)ethyl acetate, a member of this class, presents a nuanced aromatic profile that can impart sophistication and novelty to a fragrance composition. Beyond its scent, the stability of the phenoxyacetate moiety under various conditions makes it a robust choice for perfuming complex bases.[1][2] The strategic use of such aroma chemicals is pivotal in achieving target scent profiles and ensuring product integrity throughout its shelf life.

Physicochemical Properties of Methylphenoxy Acetate Isomers

PropertyEthyl (2-methylphenoxy)acetateEthyl 2-(4-methylphenoxy)acetate
CAS Number 93917-68-1[3][4][5][6][7]67028-40-4[8]
Molecular Formula C11H14O3[4][5][6]C11H14O3[8]
Molecular Weight 194.23 g/mol [4][5][6]194.23 g/mol [8]
Appearance Colorless liquidColorless clear liquid (est.)[8]
Boiling Point 119-120 °C[5]120-121 °C @ 1.00 mm Hg[8]
Density 1.073 g/mL at 25 °C1.076 - 1.080 g/mL at 20 °C[8]
Refractive Index n20/D 1.5031.503 - 1.507 at 20 °C[8]
Flash Point >110 °C (>230 °F)[7]>100 °C (>212 °F)[8]
Solubility Soluble in alcohol.[8]Soluble in alcohol; sparingly soluble in water.[8]

Organoleptic Profile and Applications in Fragrance Creation

The odor profile of the methylphenoxy acetate isomers suggests that 2-(3-Methylphenoxy)ethyl acetate will likely possess a complex fruity and floral character. The 4-methyl isomer is described as having fruity, cherry, hay-like, and powdery notes.[8] These characteristics make it a versatile ingredient for a variety of fragrance applications:

  • Fine Fragrances: Its complex profile can be used to add a unique twist to floral bouquets or to enhance the sweetness in oriental and gourmand compositions.

  • Personal Care Products: In lotions, creams, and hair care, it can provide a sophisticated and lasting scent that complements a wide range of product bases.

  • Home Care: For candles, diffusers, and room sprays, its profile can contribute to a warm and inviting ambiance.

Application Protocols

Protocol for Incorporation into an Ethanol-Based Fine Fragrance

This protocol outlines the steps for adding 2-(3-Methylphenoxy)ethyl acetate to a fine fragrance concentrate and its subsequent dilution.

Materials:

  • 2-(3-Methylphenoxy)ethyl acetate

  • Fragrance concentrate (compounded essential oils and aroma chemicals)

  • Perfumer's alcohol (SDA 40-B)

  • Glass beakers and stirring rods

  • Calibrated pipettes or digital scale

Procedure:

  • Preparation of the Fragrance Concentrate: Accurately weigh or pipette the required amount of 2-(3-Methylphenoxy)ethyl acetate and add it to the pre-formulated fragrance concentrate.

  • Homogenization: Gently stir the mixture with a glass rod until the solution is clear and homogenous. Avoid vigorous shaking to minimize air entrapment.

  • Maceration: Allow the concentrate to mature for a minimum of 48 hours in a cool, dark place. This allows the chemical reactions between the ingredients to stabilize, resulting in a more rounded and cohesive scent profile.

  • Dilution: Add the matured concentrate to the perfumer's alcohol at the desired concentration (e.g., 15% for an Eau de Parfum).

  • Final Maceration and Filtration: Let the final fragrance macerate for at least one week. Subsequently, chill the solution to approximately 4°C and filter it to remove any precipitated impurities.

Caption: Workflow for incorporating the fragrance into a fine fragrance base.

Protocol for Incorporation into a Cream or Lotion Base

This protocol details the incorporation of 2-(3-Methylphenoxy)ethyl acetate into an oil-in-water emulsion base.

Materials:

  • 2-(3-Methylphenoxy)ethyl acetate

  • Pre-made cream or lotion base

  • Overhead stirrer or homogenizer

  • Water bath

Procedure:

  • Temperature Control: Gently heat the cream or lotion base to 40-45°C in a water bath. This reduces the viscosity and facilitates uniform mixing.

  • Fragrance Addition: Slowly add the 2-(3-Methylphenoxy)ethyl acetate to the warmed base while stirring at a low speed. Adding the fragrance when the product is too warm can drive off volatile components.[9]

  • Homogenization: Increase the stirring speed to ensure the fragrance is evenly dispersed throughout the emulsion. For high-viscosity creams, a short period of homogenization may be necessary.

  • Cooling: Continue to stir the mixture gently as it cools to room temperature to maintain the emulsion's stability.

  • Quality Control: Once cooled, perform a visual inspection for any signs of phase separation or changes in texture.

Stability Testing Protocols

Stability testing is crucial to ensure that the fragrance maintains its intended character and does not negatively impact the product matrix over time.[10][11]

Accelerated Stability Testing

This protocol uses elevated temperatures to predict the long-term stability of the fragranced product.[12]

Procedure:

  • Sample Preparation: Prepare multiple samples of the final fragranced product in its intended packaging.[11] Also, include a control sample of the unperfumed base.[9]

  • Storage Conditions: Place the samples in stability chambers at various temperatures, such as 4°C (as a control), 25°C, and 40°C or 45°C.[10][13]

  • Evaluation Intervals: Evaluate the samples at set time points (e.g., 1, 2, and 3 months).

  • Assessment: At each interval, assess the following parameters for both the fragranced product and the unfragranced control:

    • Organoleptic Properties: Color, clarity, and odor profile.

    • Physicochemical Properties: pH, viscosity, and signs of phase separation or precipitation.[10][11]

Caption: Workflow for accelerated stability testing of the fragranced product.

Photostability Testing

This protocol assesses the impact of light exposure on the fragrance and the final product.

Procedure:

  • Sample Preparation: Place samples of the fragranced product in both clear and opaque packaging.

  • Light Exposure: Expose the samples to a controlled UV light source that simulates sunlight.

  • Evaluation: After a predetermined exposure time, compare the samples in the clear packaging to those in the opaque packaging, assessing for any changes in color, clarity, and odor.

Quality Control and Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quality control of fragrance ingredients.[14][15][16]

GC-MS Protocol for Identity and Purity Assessment

Objective: To confirm the identity of 2-(3-Methylphenoxy)ethyl acetate and determine its purity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp (e.g., starting at 60°C and increasing to 280°C) to separate all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-350.[17]

Procedure:

  • Standard Preparation: Prepare a dilute solution of a reference standard of 2-(3-Methylphenoxy)ethyl acetate in a suitable solvent (e.g., ethanol or hexane).

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • Injection: Inject a small volume (e.g., 1 µL) of both the standard and the sample into the GC-MS system.

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the major peak in the sample chromatogram with those of the reference standard.[18]

    • Purity: Calculate the area percentage of the main peak in the chromatogram to determine the purity of the material.

Safety and Regulatory Information

As a Senior Application Scientist, ensuring the safe use of all fragrance materials is paramount. While specific safety data for 2-(3-Methylphenoxy)ethyl acetate is not available, the safety of related phenoxyacetate compounds has been assessed by the Research Institute for Fragrance Materials (RIFM).[19][20]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the neat material.[21]

  • Work in a well-ventilated area to avoid inhalation of vapors.[21]

  • In case of skin or eye contact, rinse thoroughly with water.[22][23]

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[22]

It is the responsibility of the formulator to ensure that the use level of 2-(3-Methylphenoxy)ethyl acetate complies with the standards set by the International Fragrance Association (IFRA) and other relevant regulatory bodies in the target market.

References

  • The Secrets of Quality Control in Fragrances. (2024, May 24). Retrieved from [Link]

  • Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017, April 7). Innovatech Labs. Retrieved from [Link]

  • Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. (2022, April 15). LCGC International. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, allyl phenoxyacetate, CAS Registry Number 7493-74-5. (2022, October 14). Food and Chemical Toxicology. Retrieved from [Link]

  • Fragrance Stability. Orchadia Solutions. Retrieved from [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. (2016, October 28). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Cosmetic Stability Testing: A Summary of Testing Guidelines from Various Countries. CIRS Group. Retrieved from [Link]

  • ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 2-hydroxyethyl phenoxyacetate, CAS Registry Number 1984-60-7. (2020, April 15). Food and Chemical Toxicology. Retrieved from [Link]

  • Guidelines on Stability Testing of Cosmetics. (2004). Colipa-CTFA. Retrieved from [Link]

  • Stability Testing of Cosmetics. MakingCosmetics. Retrieved from [Link]

  • Cosmetic Shelf Life: Stability Testing Insights. (2024, November 8). Parameter. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. (2022, January 15). Food and Chemical Toxicology. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. (2015, August). Food and Chemical Toxicology. Retrieved from [Link]

  • cherry oxyacetate. Fragrance University. Retrieved from [Link]

  • SAFETY DATA SHEET. 3M. Retrieved from [Link]

  • Ethyl 2-(4-chloro-3-methylphenoxy)acetate. (2016, March 11). IUCrData. Retrieved from [Link]

  • ETHYL (2-METHYLPHENOXY)ACETATE. gsrs. Retrieved from [Link]

  • Ethyl 2-(4-chloro-3-methylphenoxy)acetate. (2016, March 19). ResearchGate. Retrieved from [Link]

  • Ethyl acetate (CAS N° 141-78-6). ScenTree. Retrieved from [Link]

  • phenethyl acetate acetic acid, 2-phenylethyl ester. The Good Scents Company. Retrieved from [Link]

  • Ethyl Acetate. PerfumersWorld. Retrieved from [Link]

  • 2-(1-methylethoxy)ethanol and its acetate: Human health tier II assessment. (2013, June 28). Australian Government Department of Health. Retrieved from [Link]

  • Ethyl (2-methylphenoxy)acetate 99%. Retrieved from [Link]

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scale-up procedures for 2-(3-Methylphenoxy)ethyl acetate production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Process Development and Scale-Up of 2-(3-Methylphenoxy)ethyl Acetate

Abstract

This application note provides a comprehensive technical guide for researchers, chemists, and process engineers on the synthesis and scale-up of 2-(3-Methylphenoxy)ethyl acetate. The synthesis is based on the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1] This document details the transition from laboratory-scale synthesis (<100 g) to pilot-scale production (1-10 kg), with a strong emphasis on process safety, hazard analysis, and the critical parameters that govern a successful and safe scale-up. Detailed protocols for both scales are provided, alongside methodologies for in-process controls and final product quality assurance.

Introduction and Synthetic Strategy

2-(3-Methylphenoxy)ethyl acetate is an ester with potential applications as a fragrance component, a specialty solvent, or an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The efficient production of this molecule requires a scalable and economically viable synthetic route.

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, which involves the reaction of a deprotonated phenol with an alkyl halide in an Sₙ2 reaction.[2][3][4] In this case, the sodium or potassium salt of m-cresol (m-cresolate) is reacted with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

Overall Reaction Scheme: m-Cresol + Ethyl Chloroacetate → 2-(3-Methylphenoxy)ethyl Acetate + Salt

The reaction is typically facilitated by a base in a suitable polar aprotic solvent.[5] While straightforward at the laboratory level, scaling this process introduces significant challenges related to heat management, reagent handling, and process control that must be systematically addressed.[6][7]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism characteristic of the Williamson ether synthesis:

  • Deprotonation: The phenolic proton of m-cresol, which is weakly acidic, is removed by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The resulting m-cresolate ion acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. This single, concerted step displaces the chloride ion and forms the C-O ether bond, yielding the final product.

Caption: The Williamson ether synthesis mechanism for 2-(3-Methylphenoxy)ethyl acetate.

Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol serves as the baseline for process development and provides a benchmark for yield and purity before scaling up.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
m-Cresol108.1454.1 g0.50Toxic, corrosive.[8][9] Handle in a fume hood.
Ethyl Chloroacetate122.5567.4 g0.55Toxic, lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.2182.9 g0.60Anhydrous, finely powdered.
Acetone58.08500 mL-Dry, reagent grade.
Diethyl Ether74.12500 mL-For extraction.
Saturated NaCl solution (Brine)-200 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g-For drying.

Equipment: 1 L round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add m-cresol (54.1 g, 0.50 mol), potassium carbonate (82.9 g, 0.60 mol), and acetone (500 mL).

  • Reagent Addition: While stirring vigorously, add ethyl chloroacetate (67.4 g, 0.55 mol) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C). Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Dissolve the resulting residue in 300 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of 5% NaOH solution (to remove any unreacted m-cresol), 100 mL of water, and 100 mL of brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (boiling point approx. 119-120°C) to obtain 2-(3-Methylphenoxy)ethyl acetate as a clear liquid.[11][12]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and GC-MS. The expected yield is typically 80-90%.

Critical Considerations for Process Scale-Up

Transitioning from the bench to a pilot or manufacturing scale is not merely about using larger flasks.[13] It requires a systematic evaluation of potential hazards and process parameters that behave differently at scale.[7] The primary safety concern is the management of thermal hazards, as exothermic reactions can lead to dangerous thermal runaway scenarios if not properly controlled.[6][14][15]

Process Hazard Analysis (PHA)

Before any scale-up, a thorough Process Hazard Analysis (PHA) is mandatory.[14] This involves identifying potential hazards associated with both the chemicals and the process itself.

  • Chemical Hazards:

    • m-Cresol: Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[8][9] Personal protective equipment (PPE) is crucial.[8][16]

    • Ethyl Chloroacetate: Flammable liquid and vapor, fatal if swallowed, in contact with skin, or if inhaled.[17][18]

    • Solvents (Acetone, etc.): Highly flammable. Scale-up requires equipment rated for flammable service (e.g., explosion-proof motors).

  • Thermal Hazards:

    • Exothermicity: The Sₙ2 reaction is exothermic. At a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation to the surroundings.[13]

    • Scale-Up Effect: As the batch size increases, the volume increases by a cube function (r³) while the surface area for heat transfer only increases by a square function (r²). This drastic reduction in relative surface area makes heat removal far less efficient, increasing the risk of temperature accumulation and thermal runaway.[6][19]

  • Pressure Hazards: Although this reaction does not typically produce non-condensable gases, a thermal runaway could cause the solvent to boil violently, leading to a rapid and dangerous pressure increase in a closed system.[19]

Key Process Parameter Adjustments
ParameterLaboratory Scale (100 g)Pilot Scale (1-10 kg) & Challenges
Heat Transfer Heating mantle/oil bath. Heat dissipates easily.Jacketed reactor with thermal fluid. Inefficient heat removal is a major risk. Requires precise temperature control and a robust cooling system.[13]
Mixing Magnetic stir bar. Generally efficient for small volumes.Mechanical overhead stirrer with optimized impeller design (e.g., pitched-blade turbine). Inefficient mixing can lead to localized hot spots and reduced reaction rates.
Reagent Addition All reagents added at the beginning (batch mode).Controlled, slow addition of the limiting reagent (semi-batch mode) is critical to manage the rate of heat generation.[15]
Temperature Monitoring External thermometer.Internal temperature probe (thermocouple/RTD) to measure the actual process temperature, which can differ significantly from the jacket temperature.
Work-up Separatory funnel. Manual, simple phase separation.Performed in the reactor or a dedicated extraction vessel. Phase separation can be slower and more difficult to observe.
Purification Lab-scale distillation/chromatography.Industrial-scale vacuum distillation unit with packed columns for higher efficiency.
Scale-Up Workflow

A structured approach is essential for a safe and successful scale-up. This involves iterative steps of analysis, testing, and validation.

Scale_Up_Workflow lab_scale 1. Lab-Scale Synthesis (Baseline Data) pha 2. Process Hazard Analysis (PHA) (Identify Risks) lab_scale->pha optimization 3. Parameter Optimization (Calorimetry, DoE) pha->optimization pilot_run 4. Pilot-Scale Run (1-10 kg) optimization->pilot_run qc_analysis 5. QC & Data Analysis (Validate Process) pilot_run->qc_analysis full_scale 6. Full-Scale Production (Decision Gate) qc_analysis->full_scale

Caption: A logical workflow for scaling up chemical production.

Pilot-Scale Production Protocol (5 kg Scale)

This protocol is designed for a 20 L jacketed glass reactor system. All operations must be conducted following site-specific standard operating procedures (SOPs) and safety guidelines.

Equipment
  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition ports.

  • Heating/cooling circulator (thermostatic control unit).

  • Metering pump or 2 L pressure-equalizing dropping funnel for controlled addition.

  • Receiving vessels for distillation.

  • Appropriate PPE: chemical-resistant gloves, safety goggles, face shield, and lab coat.[17]

Step-by-Step Procedure
  • Reactor Charging: Charge the 20 L reactor with m-cresol (2.7 kg, 25.0 mol) and acetone (15 L). Begin agitation at a moderate speed (e.g., 150 RPM) to ensure good mixing.

  • Base Addition: Add powdered, anhydrous potassium carbonate (4.15 kg, 30.0 mol) to the reactor.

  • Heating: Heat the reactor contents to 50°C using the jacket circulator.

  • Controlled Addition of Alkylating Agent: Using a metering pump, add ethyl chloroacetate (3.37 kg, 27.5 mol) to the reactor over a period of 2-3 hours. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to ensure the internal temperature does not exceed 60°C. If the temperature rises too quickly, stop the addition and apply cooling via the jacket.

  • Reaction and Monitoring: Once the addition is complete, maintain the reaction temperature at 55-60°C for 8-12 hours. Monitor the reaction's completion by taking samples for in-process control (IPC) analysis via GC or HPLC.

  • Cool-down and Filtration: When the reaction is complete, cool the batch to 20°C. Transfer the slurry to a filter to remove the inorganic salts. Wash the reactor and the filter cake with fresh acetone (approx. 2 L).

  • Solvent Stripping: Transfer the combined filtrate back to the clean reactor. Distill the acetone at atmospheric pressure until the volume is significantly reduced.

  • Work-up: Cool the concentrated residue. Add 10 L of diethyl ether and 5 L of water. Stir for 15 minutes, then stop the agitator and allow the phases to separate. Drain the lower aqueous layer.

  • Washing: Sequentially wash the organic layer with 5 L of 5% NaOH solution and 5 L of brine.

  • Final Concentration and Purification: Transfer the organic layer to a suitable rotary evaporator for solvent removal. The resulting crude product is then purified via vacuum distillation to yield the final product.

Quality Control and Analytical Methods

Strict quality control is essential to ensure the final product meets the required specifications for its intended use.[20][21]

TestMethodSpecificationPurpose
Appearance Visual InspectionClear, colorless to pale yellow liquidEnsures no gross contamination or degradation.
Identity FT-IR SpectroscopySpectrum conforms to reference standardConfirms the presence of key functional groups (ester C=O at ~1750 cm⁻¹, ether C-O-C).[3]
Identity & Structure ¹H and ¹³C NMRSpectrum conforms to the expected structureProvides definitive structural confirmation.
Purity Assay Gas Chromatography (GC-FID)≥ 99.0%Quantifies the purity and detects volatile impurities.
Impurity Profile HPLC or GC-MSIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%Identifies and quantifies any byproducts or unreacted starting materials.[22][23]
Residual Solvents Headspace GCAcetone ≤ 5000 ppm, Diethyl Ether ≤ 5000 ppmEnsures solvents used in the process are removed to acceptable levels.

Conclusion

The scale-up of 2-(3-Methylphenoxy)ethyl acetate production via Williamson ether synthesis is a well-defined but challenging process. A successful transition from the laboratory to the pilot plant hinges on a deep understanding of the reaction's thermal characteristics and a proactive approach to hazard management.[14][15] By implementing controlled (semi-batch) reagent addition, robust temperature monitoring, and efficient heat transfer using jacketed reactors, the inherent risks of this exothermic reaction can be safely managed. The protocols and considerations outlined in this document provide a solid framework for developing a safe, reliable, and scalable manufacturing process.

References

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy.
  • H.E.L Group. Process Safety and Scale-up. H.E.L Group.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Stanford University.
  • Unknown. The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • Fauske, H.K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI.
  • E.A. Britton, T. H. Snape. (2025, August 10). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • StudySmarter. (2024, August 27). Scale-Up Processes: Chemical & Pharmaceutical. StudySmarter.
  • Unknown. Experiment 06 Williamson Ether Synthesis. Cabrillo College.
  • Studylib. Williamson Ether Synthesis: Phenacetin Lab Procedure. Studylib.net.
  • YouTube. (2015, November 21). Williamson ether synthesis - phenacetin.
  • CDH Fine Chemical.
  • Edubirdie. Williamson Ether Synthesis Lab Report. Eastern Kentucky University.
  • PENTA s.r.o. (2024, November 28).
  • Loba Chemie. (2016, May 24). m-CRESOL AR MSDS. Loba Chemie.
  • Fisher Scientific. (2010, June 4). SAFETY DATA SHEET - 2-Chloroethanol. Fisher Scientific.
  • Organic Syntheses.
  • CDC. NIOSH Pocket Guide to Chemical Hazards - m-Cresol. CDC.
  • Suryanti, V., et al. (Year not specified). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry.
  • Mohammed, Y. H. I., et al. (2016, March 11). Ethyl 2-(4-chloro-3-methylphenoxy)
  • SIELC Technologies. Separation of 2-(Ethyl(3-methylphenyl)amino)
  • Benchchem. Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. Benchchem.
  • Pihlström, T., et al. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
  • International Journal of Creative Research Thoughts. (2025, September 9). Analytical Techniques In Drug Quality Control. IJCRT.org.
  • EPA. Manual of Analytical Quality Control for Pesticides and Related Compounds in Human and Environmental Samples. EPA.
  • Sigma-Aldrich. Ethyl (2-methylphenoxy)
  • ChemicalBook. (2026, January 13). ETHYL (2-METHYLPHENOXY)

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. The synthesis of 2-(3-Methylphenoxy)ethyl acetate is a two-step process that combines a Williamson ether synthesis followed by a Fischer esterification. This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure your success.

I. Synthesis Overview: A Two-Pronged Approach

The synthesis of 2-(3-Methylphenoxy)ethyl acetate involves two sequential, well-established organic reactions:

  • Williamson Ether Synthesis: This initial step involves the formation of an ether linkage by reacting 3-methylphenol with a suitable two-carbon electrophile, typically 2-chloroethanol or 2-bromoethanol, in the presence of a base. This reaction proceeds via an SN2 mechanism.[1][2][3]

  • Fischer Esterification: The intermediate alcohol, 2-(3-methylphenoxy)ethanol, is then esterified with acetic acid using an acid catalyst to yield the final product, 2-(3-Methylphenoxy)ethyl acetate.[4][5][6] This is a reversible reaction, and driving the equilibrium towards the product is key to achieving a high yield.[7][8][9]

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification 3-Methylphenol 3-Methylphenol Intermediate_Alcohol 2-(3-Methylphenoxy)ethanol 3-Methylphenol->Intermediate_Alcohol + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Base Base Base->Intermediate_Alcohol Final_Product 2-(3-Methylphenoxy)ethyl Acetate Intermediate_Alcohol->Final_Product + Acetic Acid Acetic_Acid Acetic_Acid Acid_Catalyst Acid_Catalyst Acid_Catalyst->Final_Product

Caption: Overall synthesis pathway for 2-(3-Methylphenoxy)ethyl Acetate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions to optimize your yield.

Part A: Williamson Ether Synthesis Troubleshooting

Question 1: My Williamson ether synthesis has a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Williamson ether synthesis can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 3-Methylphenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile.[3] If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish reaction.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[10][11][12][13] Ensure you are using at least one equivalent of the base, and for weaker bases like K₂CO₃, using a slight excess (1.5-2 equivalents) can be beneficial.

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide (E2 reaction), especially if using a secondary or tertiary alkyl halide.[1][3] Fortunately, 2-chloroethanol and 2-bromoethanol are primary halides, which minimizes this issue.[1][2] Another side reaction is alkylation on the aromatic ring, although this is less common with phenoxides.[1]

    • Solution: Maintain a moderate reaction temperature (typically 50-100 °C) as higher temperatures can favor elimination.[2][10]

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.[2][10]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.[2][10][12][13] These solvents solvate the cation but leave the nucleophilic anion relatively free, accelerating the reaction.

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical Williamson ether synthesis can take anywhere from 1 to 8 hours.[1][2] If the reaction is sluggish, consider moderately increasing the temperature within the recommended range.

The following diagram outlines a troubleshooting workflow for low yields in the Williamson ether synthesis step.

Williamson_Troubleshooting Start Low Yield in Williamson Ether Synthesis Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Solvent Are you using a polar aprotic solvent? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH) or excess K2CO3. Check_Base->Solution_Base No Check_Temp_Time Have you optimized reaction time and temperature? Check_Solvent->Check_Temp_Time Yes Solution_Solvent Switch to DMF, MeCN, or acetone. Check_Solvent->Solution_Solvent No Check_Side_Reactions Are there signs of side reactions (e.g., elimination)? Check_Temp_Time->Check_Side_Reactions Yes Solution_Temp_Time Monitor by TLC and adjust heating time/temperature accordingly. Check_Temp_Time->Solution_Temp_Time No Solution_Side_Reactions Maintain moderate temperature (50-100°C). Check_Side_Reactions->Solution_Side_Reactions Yes End Optimized Yield Check_Side_Reactions->End No Solution_Base->Check_Solvent Solution_Solvent->Check_Temp_Time Solution_Temp_Time->Check_Side_Reactions Solution_Side_Reactions->End

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Question 2: Should I use a phase transfer catalyst?

Answer: A phase transfer catalyst (PTC) can be highly beneficial, especially in industrial settings or when using a biphasic solvent system (e.g., an aqueous base with an organic solvent).[1][14][15] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[15][16]

Part B: Fischer Esterification Troubleshooting

Question 3: My Fischer esterification is not going to completion, resulting in a low yield of the final product. What can I do?

Answer: The Fischer esterification is a reversible reaction, so achieving a high yield depends on shifting the equilibrium to the product side.[7][8][9] Here are the key strategies:

  • Use an Excess of One Reactant: According to Le Châtelier's principle, using a large excess of either the alcohol (2-(3-methylphenoxy)ethanol) or acetic acid will drive the reaction forward.[5][8][9] Since acetic acid is often inexpensive and easily removed, using it in excess is a common and effective strategy.[17][18]

  • Remove Water as it Forms: The other product of the reaction is water. Removing it as it is formed will continuously shift the equilibrium towards the ester.[4][5][9]

    • Solution: The most common laboratory method for water removal is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[9][19] The water is collected in the trap, while the solvent returns to the reaction flask.

  • Catalyst Choice and Concentration: A strong acid catalyst is essential for this reaction.[4][5][20]

    • Solution: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[19] Ensure you are using a catalytic amount; too much acid can lead to side reactions like dehydration of the alcohol.

  • Reaction Temperature and Time: Fischer esterification is generally a slow reaction that requires heating.[5][8]

    • Solution: The reaction is typically run at reflux for several hours (1-10 hours).[8][19] Monitor the reaction by TLC to determine when it has reached completion.

The following table summarizes the key parameters for optimizing the Fischer esterification.

ParameterRecommendationRationale
Reactant Ratio Use a 2-5 fold excess of acetic acid.Shifts the equilibrium towards the product side (Le Châtelier's Principle).[5][8][9]
Water Removal Use a Dean-Stark apparatus with toluene.Continuously removes a product, driving the reaction to completion.[9][19]
Catalyst Use a catalytic amount of H₂SO₄ or p-TsOH.A strong acid is required to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.[4][5][6]
Temperature Reflux the reaction mixture.Increases the reaction rate.[5][8]

Question 4: I am having trouble purifying the final product. What is the best method?

Answer: The purification of 2-(3-Methylphenoxy)ethyl acetate typically involves a series of extraction and distillation steps.

  • Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted acetic acid.[8] Be cautious as this will produce CO₂ gas.

  • Washing: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can then be purified by vacuum distillation.[21]

III. Experimental Protocols

Protocol 1: Synthesis of 2-(3-Methylphenoxy)ethanol

Materials:

  • 3-Methylphenol

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with 1 M NaOH solution to remove any unreacted 3-methylphenol, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-methylphenoxy)ethanol. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)ethyl Acetate

Materials:

  • 2-(3-Methylphenoxy)ethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(3-methylphenoxy)ethanol (1 equivalent), a 3-fold excess of glacial acetic acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2-(3-Methylphenoxy)ethyl acetate.

IV. References

  • Williamson ether synthesis. In Wikipedia. Retrieved March 2, 2026, from [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Retrieved March 2, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis. ChemTalk. (2022, October 23). Retrieved from [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(1), 57.

  • Williamson Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Fischer esterification reaction. BYJU'S. (2019, January 23). Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2006). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 83, 213.

  • Fischer Esterification. Chemistry Steps. (2021, November 18). Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. In Wikipedia. Retrieved March 2, 2026, from [Link]

  • Experiment 22 – The Fischer Esterification. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved from [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. AUS-e-TUTE. Retrieved from [Link]

  • Suryanti, V., Wibowo, F. R., & Khotijah, S. (2022). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 17(1), 58-65.

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(4), x160416.

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 481-483.

  • Extraction Procedure. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Esters. An Introduction. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Fischer Esterification. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-(3-Methylphenoxy)ethyl acetate , a lipophilic ester often synthesized via the acetylation of 2-(3-methylphenoxy)ethanol.

Users frequently encounter difficulties separating the target ester from unreacted m-cresol (starting material) and the intermediate alcohol . Because the product is an ester, it is susceptible to hydrolysis, making standard acidic/basic workups risky if not controlled.

Physicochemical Profile
PropertyValue (Approx.)Note
State Colorless to pale yellow liquidViscous oil at RT.
Boiling Point ~240–250°C (760 mmHg)Do not distill at atm. Decomposes.
Boiling Point (Vac) ~120–135°C (10 mmHg)Recommended range.[1]
Solubility Soluble in EtOAc, DCM, Et2OImmiscible with water.
Key Impurities m-Cresol, 2-(3-Methylphenoxy)ethanolPhenolic & Alcoholic impurities.

Diagnostic Workflow (Decision Matrix)

Before selecting a method, determine your primary impurity profile using TLC or GC-MS.

PurificationLogic Start Start: Analyze Crude Mixture CheckPhenol Is m-Cresol present? (Acrid odor, TLC low Rf) Start->CheckPhenol CheckAlcohol Is Intermediate Alcohol present? (TLC mid Rf) CheckPhenol->CheckAlcohol No Wash Protocol A: Cold Alkaline Wash (Remove Phenols) CheckPhenol->Wash Yes Distill Protocol B: High Vacuum Distillation (Bulk Purification) CheckAlcohol->Distill Large Scale (>10g) Column Protocol C: Flash Chromatography (High Purity/Polishing) CheckAlcohol->Column Small Scale (<5g) Wash->CheckAlcohol Final Pure Ester Distill->Final Column->Final

Figure 1: Purification Decision Matrix. Selects the optimal workflow based on impurity type and scale.

Troubleshooting & FAQs

Module A: Chemical Washing (Removing m-Cresol)

User Question: "My product retains a strong 'medicinal' or 'smoky' odor, and TLC shows a spot near the baseline. Can I wash it with NaOH?"

Technical Response: Yes, but with extreme caution. The odor indicates unreacted m-cresol . While phenols are acidic (


) and can be deprotonated by bases, your product is an ester . Strong bases or heat will hydrolyze the ester bond, destroying your product.

Protocol:

  • Solvent Choice: Dissolve the crude oil in Diethyl Ether or Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) for alkaline extractions if possible, as it can form emulsions.

  • The "Cold Wash" Technique:

    • Cool the organic phase to 0–5°C (ice bath).

    • Wash with cold 5% NaOH (rapidly) or 10% Na₂CO₃ .

    • Why? The reaction rate of phenol deprotonation is instantaneous; ester hydrolysis is slower. Low temperature kinetically favors the neutralization over hydrolysis.

  • Immediate Quench: Immediately separate the aqueous layer and wash the organic layer with Brine (saturated NaCl) to remove residual base.

Validation:

  • Spot TLC. The low-

    
     spot (m-cresol) should disappear.
    
Module B: Vacuum Distillation (Bulk Purification)

User Question: "I tried distilling at atmospheric pressure, but the liquid turned black and smoked. What happened?"

Technical Response: You likely exceeded the thermal stability limit of the ether/ester linkage. Aryl ether esters have high boiling points (>240°C). Heating to this temperature in the presence of trace acid/base impurities causes polymerization or Claisen-type condensations.

Corrective Protocol:

  • Apparatus: Use a short-path distillation head (Vigreux column is usually unnecessary and causes hold-up loss).

  • Pressure: High vacuum is mandatory (<5 mmHg recommended).

  • Temperature:

    • Oil Bath: Do not exceed 160°C.

    • Vapor Temp: Expect collection around 120–135°C (at 5–10 mmHg).[1]

  • The "Forerun" Trap: The first fraction will likely contain the unreacted intermediate alcohol (2-(3-methylphenoxy)ethanol), which boils slightly lower than the ester due to the lack of the acetate mass, despite H-bonding.

Visual Guide:

DistillationSetup cluster_warning Critical Control Points Pot Pot: Crude Oil + Stir Bar (Max 160°C) Head Short Path Head (Minimize path length) Pot->Head Vapor Receiver Receiver Flasks 1. Forerun (Alcohol) 2. Main Fraction (Ester) Head->Receiver Condensate Vac Vacuum Source (<5 mmHg) Trap Cold Trap (Protect Pump) Trap->Vac Receiver->Trap Vac Line

Figure 2: Vacuum Distillation Setup. Critical control points highlight temperature limits and vacuum requirements.

Module C: Chromatography (Polishing)

User Question: "Distillation didn't separate the alcohol intermediate completely. How do I separate them on silica?"

Technical Response: The alcohol intermediate (2-(3-methylphenoxy)ethanol) is significantly more polar than the target ester. Flash chromatography is highly effective here.

Solvent System Optimization:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate.[2]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (e.g., dialkylated byproducts).

    • Target Elution: The ester typically elutes around 90:10 to 85:15 .

    • Impurity Elution: The alcohol will retain longer and elute around 70:30 or 60:40 .

TLC Visualization:

  • Use UV light (254 nm) – the aromatic ring absorbs strongly.

  • Stain:

    
     or Iodine (general organic).
    

Summary of Specifications

ParameterSpecificationMethod of Verification
Appearance Clear, colorless liquidVisual Inspection
Purity >98%GC-FID or HPLC (UV 254nm)
Residual Solvent <500 ppm1H-NMR (Check for EtOAc/Hexane peaks)
Free Phenol <0.1%Colorimetric test (FeCl3) or GC

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for physical properties and purification of organic classes).[3][4]

  • Sasidharan, M.; Kumar, R. "Transesterification of carboxylic acids with phenols using solid acid catalysts." Journal of Molecular Catalysis A: Chemical, 2004 , 210, 93-98. (Discusses stability and separation of phenolic esters).

  • PubChem Compound Summary. "Ethyl (2-methylphenoxy)acetate" (Structural analog for property estimation). National Center for Biotechnology Information. Accessed Oct 2023.

Sources

Technical Support Center: Purification of 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the purification of 2-(3-Methylphenoxy)ethyl acetate , specifically addressing the removal of unreacted m-cresol (3-methylphenol).

Ticket Subject: Removal of m-Cresol Impurity from Ester Product Status: Open Priority: High (Purity & Stability Critical)

Executive Summary

The separation of unreacted m-cresol from 2-(3-Methylphenoxy)ethyl acetate presents a classic "Chemoselectivity Paradox." You must remove a phenolic impurity (acidic,


) from an aliphatic acetate ester (susceptible to base-catalyzed hydrolysis).

Standard protocols using strong caustic washes (NaOH) often lead to yield loss via saponification of the target ester. This guide provides three tiered workflows ranging from bulk extraction to high-purity polishing, designed to maximize yield while ensuring <0.1% cresol content.

Module 1: Chemical Extraction (The "Cold Wash" Protocol)

Best For: Bulk removal of large excess m-cresol (>5% w/w). Risk Level: Moderate (Hydrolysis risk if uncontrolled).

The Core Challenge

m-Cresol is a weak acid. To make it water-soluble, you must deprotonate it to form the phenolate salt.



However, the ester linkage in your product is liable to attack by hydroxide ions (

), leading to irreversible degradation back to the starting alcohol and acetic acid.
Optimized Protocol

Reagents:

  • Solvent: Toluene or Diethyl Ether (Avoid Dichloromethane if possible, as it can form emulsions with phenolates).

  • Base: 1.0 M NaOH (Cold) or 10%

    
    .
    

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude). Toluene is preferred over ether for its higher hydrophobicity, which protects the ester interface.

  • Thermal Control: Cool the organic solution to 0–5°C (Ice bath). Crucial: Hydrolysis rates drop significantly at lower temperatures.

  • The "Flash" Wash:

    • Add cold (4°C) 1.0 M NaOH (0.5 equiv relative to expected cresol).

    • Shake vigorously for exactly 30 seconds .

    • Immediately separate layers.

    • Note: Do not let the layers sit. Prolonged contact time = Hydrolysis.

  • The Carbonate Buffer: Follow up with two washes of 10%

    
     . The lower pH (
    
    
    
    ) maintains the cresol in its ionized form (Phenolate) but is less aggressive toward the ester than NaOH.
  • Quench: Wash once with Brine (Saturated NaCl) to break any emulsions and remove residual base.

  • Dry: Dry over Anhydrous

    
     (Magnesium sulfate is slightly acidic and can sometimes cause issues with sensitive esters, though rare here).
    
Troubleshooting Extraction
IssueProbable CauseCorrective Action
Product Yield Loss Ester hydrolysis due to strong base/heat.Switch to

only; Ensure T < 5°C; Reduce contact time.
Emulsion Formation Phenolate salts acting as surfactants.Add solid NaCl to the separatory funnel; Filter through a Celite pad.
Persistent Cresol Smell Incomplete deprotonation (

).
Ensure aqueous layer pH is >11. Check pH paper.

Module 2: Vacuum Distillation (Physical Separation)

Best For: High-stability separation without chemical reagents. Prerequisite: Crude mixture must be free of salts/solids.

Theoretical Basis
  • m-Cresol BP:

    
     (at 760 mmHg).
    
  • Target Ester BP: Estimated

    
     (at 760 mmHg).
    
  • Separation Gap:

    
    . This is sufficient for vacuum distillation.
    
Distillation Setup
  • Pressure: High Vacuum (< 1 mmHg is ideal, < 5 mmHg acceptable).

  • Apparatus: Short-path distillation head (Vigreux column optional but recommended for better separation).

Protocol:

  • Degassing: Stir crude oil under vacuum at room temperature for 20 mins to remove volatile solvents (Ethyl acetate, Toluene).

  • Foreshot (The Impurity): Slowly ramp temperature. m-Cresol will distill first.

    • At 1 mmHg: m-Cresol boils approx. 45–50°C .

    • Collect this fraction until the head temperature stabilizes or drops.

  • Main Fraction (The Product):

    • At 1 mmHg: Target ester will distill approx. 110–130°C (Estimate based on 2-phenoxyethyl acetate data).

    • Switch receiving flasks immediately when temp spikes.

Visual Workflow for Distillation Logic:

DistillationLogic Start Crude Mixture Vac Apply Vacuum (<2 mmHg) Start->Vac Heat1 Heat to ~50°C (Vapor Temp) Vac->Heat1 Cut1 Collect Fraction 1 (m-Cresol) Heat1->Cut1 Distills First Heat2 Heat to ~120°C (Vapor Temp) Cut1->Heat2 Temp Spike Cut2 Collect Fraction 2 (Pure Ester) Heat2->Cut2 Main Product Residue Pot Residue (Polymers/Salts) Heat2->Residue Remains

Caption: Thermal separation logic based on boiling point differentials at reduced pressure.

Module 3: Solid Phase Scavenging (The "Expert" Polish)

Best For: Final purification (<1% impurity) or when yield is paramount. Concept: Use a solid resin to chemically bind the acidic phenol without exposing the bulk ester to liquid base.

Recommended Scavengers
  • Basic Alumina (Activity I): The surface is sufficiently basic to deprotonate and bind m-cresol.

  • Anion Exchange Resin (e.g., Amberlyst A-26 OH form): Acts as a "solid-state NaOH."

Protocol:

  • Dissolve crude product in Dichloromethane (DCM) or Ethyl Acetate .

  • Add Basic Alumina (approx 5-10 wt% relative to product) or Resin (2-3 equivalents relative to cresol).

  • Stir gently at room temperature for 30–60 minutes .

  • Filter the solid. The m-cresol remains trapped on the solid phase.

  • Concentrate the filtrate to obtain the pure ester.

Why this works: The ester cannot penetrate the ionic lattice of the alumina/resin as easily as the small phenolic protons can transfer to the basic sites, minimizing hydrolysis.

FAQ: Common Research Questions

Q: Can I use Silica Gel Chromatography? A: Yes. m-Cresol is significantly more polar than 2-(3-Methylphenoxy)ethyl acetate due to the free hydroxyl group.

  • TLC System: 10% Ethyl Acetate in Hexane.

  • Rf Values: Target Ester

    
    ; m-Cresol 
    
    
    
    .
  • Tip: If cresol streaks, add 1% Acetic Acid to the eluent to keep it protonated and sharp, or wash the column with base first (though base washing silica is non-standard for this separation).

Q: My product smells like "medicine" or "Band-Aids" even after distillation. Why? A: m-Cresol has an extremely low odor threshold (ppb range). Even 99.9% purity might smell.

  • Fix: Perform an oxidative wash . Wash the organic layer with dilute Potassium Permanganate (

    
    ) . This oxidizes residual cresol to ring-opened species that are water-soluble. Warning: Test on a small scale first to ensure the ether linkage is stable, though it generally is.
    

Q: Why not use Sodium Bicarbonate (


)? 
A: 

is too weak (

). The

of m-cresol is 10.1. You need a pH of at least 11-12 to drive the equilibrium

toward the phenolate salt. Carbonate (

, pH 11.5) is the minimum strength required.

References

  • Vogel's Textbook of Practical Organic Chemistry.Purification of Esters and Phenols. 5th Edition. Longman Scientific & Technical.
  • PubChem Compound Summary. 2-Phenoxyethyl acetate (CAS 6192-44-5).[1] National Library of Medicine. Link

  • NIST Chemistry WebBook. m-Cresol thermochemical data. National Institute of Standards and Technology. Link

  • Org. Synth. Vacuum Distillation Techniques for High Boiling Esters. Organic Syntheses, Coll.[2] Vol. 2, p. 109. Link

  • BenchChem. Synthesis and Properties of Phenoxy Esters.Link

Sources

Technical Support Center: Thermal Stability of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(3-Methylphenoxy)ethyl acetate. This document is designed for researchers, scientists, and professionals in the drug development field to navigate and troubleshoot potential thermal stability issues encountered during experimentation. This guide provides in-depth, experience-based insights and practical, validated protocols to ensure the integrity of your work.

Introduction: Understanding the Molecule

2-(3-Methylphenoxy)ethyl acetate is an aromatic ester. Its structure, featuring an ester functional group and an ether linkage, dictates its thermal behavior. Like many esters, it is susceptible to degradation at elevated temperatures, which can impact experimental outcomes, product purity, and shelf-life. This guide will walk you through the most common stability challenges and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter in a direct question-and-answer format.

Q1: I'm observing a new, unexpected peak in my GC-MS analysis after heating my sample of 2-(3-Methylphenoxy)ethyl acetate. What could this be?

A1: This is a classic sign of thermal degradation. The most probable cause is a specific type of unimolecular elimination reaction known as ester pyrolysis or an Ei (Elimination, intramolecular) reaction .[1][2][3]

  • The Chemistry Explained: For an ester to undergo this reaction, it must have a hydrogen atom on the carbon that is "beta" to the ester's carbonyl group. In the case of 2-(3-Methylphenoxy)ethyl acetate, the ethyl group provides these beta-hydrogens. The reaction proceeds through a six-membered cyclic transition state, which is a low-energy pathway for decomposition.[3][4]

  • Likely Degradation Products: The pyrolysis of 2-(3-Methylphenoxy)ethyl acetate will yield two primary products:

    • m-Cresol: Formed from the phenoxy portion of the molecule.

    • Vinyl Acetate: Formed from the ethyl acetate portion. You should, therefore, configure your GC-MS to look for the characteristic mass spectra of these two compounds.

Q2: At what temperature should I be concerned about the degradation of 2-(3-Methylphenoxy)ethyl acetate?

A2: The onset of thermal decomposition is not a single, fixed point but rather a temperature range that can be influenced by factors such as heating rate, atmosphere (inert vs. oxidative), and the presence of any catalytic impurities. To determine this critical temperature for your specific experimental conditions, two key thermal analysis techniques are indispensable:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate.[5][6] A significant drop in mass indicates decomposition. TGA is excellent for determining the temperature at which degradation begins.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[9][10][11] An exothermic (heat-releasing) event following the melting point often corresponds to decomposition.[9][12] DSC is highly sensitive for detecting the initial onset of thermal instability.[9][13]

Q3: My application requires heating. How can I minimize or prevent the thermal degradation of 2-(3-Methylphenoxy)ethyl acetate?

A3: Preventing degradation is a multi-faceted challenge that involves controlling the experimental environment and potentially modifying the formulation.

  • Temperature and Time Control: The most straightforward approach is to use the lowest possible temperature for the shortest possible duration that still achieves your experimental goal. Degradation is kinetically controlled, meaning both temperature and time are critical variables.

  • Inert Atmosphere: Many degradation pathways are accelerated by oxygen (oxidation).[16] Whenever possible, conduct heating steps under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-duration heating.

  • Antioxidant Additives: For formulation development, the inclusion of antioxidants can be highly effective. Hindered phenolic antioxidants or secondary aromatic amines can interrupt the radical chain reactions that often accompany thermal degradation.[17]

  • pH Control: Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[18] Ensure that your sample is not exposed to strong pH conditions, especially at elevated temperatures.

Q4: How do I set up a formal stability study for a formulation containing 2-(3-Methylphenoxy)ethyl acetate?

A4: A structured stability study is essential for determining the shelf-life and appropriate storage conditions for your product. The International Council for Harmonisation (ICH) provides widely accepted guidelines.[19][20]

  • Accelerated Stability Testing: This involves storing samples at elevated temperatures and humidity to speed up degradation.[16][21] A common condition is 40°C / 75% relative humidity (RH) for 6 months.[19][22]

  • Real-Time Stability Testing: Samples are stored under the recommended storage conditions (e.g., 25°C / 60% RH) and tested over a longer period.[16]

  • Testing Schedule: For accelerated studies, you should test at a minimum of three time points: initial (0 months), middle (3 months), and final (6 months).[19][20] For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[20][21]

  • Analytical Methods: Use a validated, stability-indicating analytical method, typically GC or HPLC, that can separate the active compound from its degradation products and quantify them accurately.

Visualizing the Problem: Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow for thermal stability assessment.

G cluster_0 Ester Pyrolysis Pathway A 2-(3-Methylphenoxy)ethyl acetate (at elevated temperature) B Six-Membered Cyclic Transition State A->B Heat (Δ) C m-Cresol B->C D Vinyl Acetate B->D

Caption: Predicted thermal degradation pathway of 2-(3-Methylphenoxy)ethyl acetate.

G cluster_1 Thermal Stability Assessment Workflow start Sample of 2-(3-Methylphenoxy)ethyl acetate tga_dsc TGA & DSC Analysis start->tga_dsc heating Controlled Heating (e.g., in oven or GC inlet) start->heating report Report Onset Temperature & Degradation Profile tga_dsc->report gcms GC-MS Analysis heating->gcms data Data Analysis: - Identify Degradants - Quantify Parent Compound gcms->data data->report

Caption: A typical workflow for investigating thermal stability.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determining Onset of Thermal Degradation by TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Methylphenoxy)ethyl acetate into a clean TGA pan.

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • The onset temperature of degradation is typically defined as the temperature at which a 5% mass loss is observed.[8]

Protocol 2: Identification of Thermal Degradants by GC-MS
  • Sample Preparation:

    • Prepare a "control" sample by dissolving a known concentration of 2-(3-Methylphenoxy)ethyl acetate in a suitable solvent (e.g., dichloromethane).

    • Prepare a "heated" sample by sealing the same concentration of the compound in a vial and heating it in an oven at a temperature determined from the TGA analysis (e.g., 20°C below the 5% mass loss temperature) for a set period (e.g., 1 hour). Let it cool to room temperature before opening.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Split/splitless, set to 250°C. A higher temperature can induce degradation, so use the lowest practical temperature.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Analysis:

    • Inject 1 µL of the "control" sample and acquire the chromatogram and mass spectra.

    • Inject 1 µL of the "heated" sample and acquire the data.

    • Compare the two chromatograms. Identify any new peaks in the heated sample.

    • Analyze the mass spectra of the new peaks and compare them to a spectral library (e.g., NIST) to tentatively identify the degradation products.[23][24]

Data Presentation

The following table provides a hypothetical summary of results from an accelerated stability study, demonstrating how to present such data clearly.

Time Point (Months)Storage ConditionAssay (% of Initial)Total Degradants (%)Appearance
0N/A100.0< 0.1Clear, colorless liquid
340°C / 75% RH98.51.5Clear, colorless liquid
640°C / 75% RH96.23.8Clear, pale yellow liquid
1225°C / 60% RH99.80.2Clear, colorless liquid
2425°C / 60% RH99.50.5Clear, colorless liquid

References

  • Vedantu. (n.d.). Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main. Retrieved from [Link]

  • DEKRA. (n.d.). DSC Testing & Differential Scanning Calorimetry for Thermal Stability. Retrieved from [Link]

  • Pyrolysis Of Acetate (Ei Mechanism). (2023, June 28). YouTube. Retrieved from [Link]

  • Adejoro, I. A., & Bamkole, T. O. (2009). Kinetics and mechanism of elimination of ethyl acetate in the gas phase: A theoretical study. African Journal of Pure and Applied Chemistry, 3(10), 195-200.
  • Lee, S. Y., et al. (2015). Identification of ester metabolites from petroleum hydrocarbon biodegradation in groundwater using GC×GC-TOFMS. Environmental Toxicology and Chemistry, 34(9), 2056-2065.
  • Al-Abbad, M., et al. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Chemical Engineering Research and Design, 157, 1-11.
  • Jiskoot, W., et al. (2012). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Pharmaceutical Sciences, 101(3), 946-954.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • De La Caba, K., et al. (1975). The mechanism of the pyrolytic elimination reaction of acetates. Journal of the American Chemical Society, 97(17), 4975-4976.
  • Accelerated Stability Testing. (n.d.). SlideShare. Retrieved from [Link]

  • Svobodova, L., et al. (2012). Use of GC/MS method for evaluation of ester oil biodegradation. Journal of the Serbian Chemical Society, 77(11), 1639-1649.
  • Lu, W. Y., et al. (2022). Thermal Stability Assessment of Perfume Fixatives: Enhancing Fragrance Longevity. Journal of Thermal Analysis and Calorimetry, 147, 1-11.
  • Hauser, P. J., et al. (2006). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Industrial & Engineering Chemistry Research, 45(1), 15-22.
  • Błażejczak, T., & Sivasanker, S. (2018). Thermal destruction of esters. Journal of the American Oil Chemists' Society, 95(1), 1-8.
  • Peters, M. A., et al. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Journal of the Energy Institute, 105, 11-19.
  • Castellón, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Aydin, A. A. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 257.
  • Bruno, T. J., et al. (2017). Thermal Decomposition Kinetics of Polyol Ester Lubricants. National Institute of Standards and Technology.
  • Integrated Liner Technologies. (2023, December 15). Ensuring Fragrance Longevity: Stability Testing Explained. Retrieved from [Link]

  • Al-Hazmi, M. A., et al. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS.
  • Castellón, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Drop of Odor. (2025, December 16). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Retrieved from [Link]

  • Howell, B. A., & O'Donnell, D. J. (2011). Thermal degradation of esters/ethers derived from tartaric acid. Journal of Thermal Analysis and Calorimetry, 106(3), 743-748.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • El-Saeid, M. H., et al. (2017). Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products.
  • Singh, S., & Kumar, V. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 1-6.
  • Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing.
  • European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Iordache, A., et al. (2020).
  • Hrncirik, K., & Velisek, J. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 259-265.
  • Pérez, A., et al. (2006). Thermogravimetric Analysis of Poly(ester-carbonate)s and Poly (ester-thiocarbonate)s with the Ester Group in the Side Chain. Polymer-Plastics Technology and Engineering, 45(10), 1145-1150.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Saito, K., et al. (1990). Thermal decomposition of ethyl acetate. Branching ratio of the competing paths in the pyrolysis of the produced acetic acid. The Journal of Physical Chemistry, 94(18), 7025-7029.
  • Al-Abbad, M., et al. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Chemical Engineering Research and Design, 157, 1-11.
  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 11(1), 1-6.
  • Al-Abbad, M., et al. (2020). Thermal decomposition of ethyl acetate.

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Technical Support Center: Ensuring the Stability of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 2-(3-Methylphenoxy)ethyl acetate. This guide is designed to provide you with the necessary knowledge and tools to prevent its degradation, ensuring the integrity and reproducibility of your experiments. As a compound featuring both an ester and a phenoxy ether linkage, understanding its stability is paramount for reliable results in research and development.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 2-(3-Methylphenoxy)ethyl acetate.

Q1: What are the primary factors that can cause the degradation of 2-(3-Methylphenoxy)ethyl acetate?

A1: The degradation of 2-(3-Methylphenoxy)ethyl acetate is primarily driven by two chemical processes:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions. This results in the formation of 3-methylphenol and acetic acid.[1]

  • Oxidation: The phenoxy group can be susceptible to oxidation, potentially leading to the formation of various degradation products. This process can be initiated by exposure to air (oxygen), light, or certain reactive chemicals.

Q2: What are the ideal storage conditions for 2-(3-Methylphenoxy)ethyl acetate to ensure its long-term stability?

A2: To minimize degradation, 2-(3-Methylphenoxy)ethyl acetate should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Store in a tightly sealed container in a cool place, ideally refrigerated (2-8 °C) for long-term storage.

  • Atmosphere: For optimal stability, especially for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Light: Protect from light by using amber-colored vials or storing the container in a dark cabinet.

  • Moisture: The compound is susceptible to hydrolysis, so it is crucial to store it in a dry environment and use anhydrous solvents when preparing solutions.

Q3: How can I tell if my sample of 2-(3-Methylphenoxy)ethyl acetate has degraded?

A3: Degradation may not always be visually apparent. However, you might observe:

  • A change in the physical appearance of the substance (e.g., color change, formation of precipitates).

  • A change in odor, potentially the characteristic smell of 3-methylphenol (cresol).

  • Inconsistent or unexpected results in your experiments.

The most reliable way to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This guide provides a structured approach to troubleshooting common problems related to the instability of 2-(3-Methylphenoxy)ethyl acetate.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected biological activity Degradation of the active compound.1. Verify Purity: Analyze the stock solution and working solutions by HPLC to determine the purity of 2-(3-Methylphenoxy)ethyl acetate. 2. Fresh Preparations: Prepare fresh solutions from a new or properly stored stock for each experiment. 3. pH Control: Ensure the pH of your experimental buffer is within a stable range (ideally slightly acidic to neutral) to minimize hydrolysis.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.1. Identify Degradants: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks. Common degradation products include 3-methylphenol and acetic acid. 2. Review Storage: Assess the storage conditions of the compound and solvents used. 3. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.[2][3]
Precipitate formation in solutions Poor solubility of degradation products or the parent compound under certain conditions.1. Solubility Check: Verify the solubility of 2-(3-Methylphenoxy)ethyl acetate and its potential degradation products in your chosen solvent system. 2. Solvent Selection: Consider using a different solvent or a co-solvent system to improve solubility.

Visualizing Degradation: Pathways and Workflows

Understanding the potential degradation pathways is crucial for preventative measures.

Primary Degradation Pathway of 2-(3-Methylphenoxy)ethyl Acetate parent 2-(3-Methylphenoxy)ethyl acetate hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, Light) parent->oxidation phenol 3-Methylphenol hydrolysis->phenol acid Acetic Acid hydrolysis->acid oxidized_products Oxidized Degradation Products oxidation->oxidized_products Experimental Workflow for Stability Assessment start Observe Instability Issue check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh analyze_purity Analyze Purity (HPLC/GC-MS) prepare_fresh->analyze_purity forced_degradation Conduct Forced Degradation Study analyze_purity->forced_degradation If degradation is confirmed end Stable Experiment analyze_purity->end If pure identify_degradants Identify Degradation Products (LC-MS/GC-MS) forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (pH, Solvent, Temp) identify_degradants->optimize_conditions optimize_conditions->end

Caption: Workflow for troubleshooting and ensuring experimental stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-(3-Methylphenoxy)ethyl Acetate

This protocol provides a general framework for developing an HPLC method to separate the parent compound from its potential degradation products.

1. Materials:

  • 2-(3-Methylphenoxy)ethyl acetate reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

3. Method Validation:

The method should be validated according to ICH guidelines to ensure it is stability-indicating. [4]This involves demonstrating specificity by performing forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of your analytical method. [2][3] 1. Preparation of Stock Solution:

Prepare a stock solution of 2-(3-Methylphenoxy)ethyl acetate in acetonitrile (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours, then dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the stressed samples alongside a control (unstressed) sample. The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products.

References

  • BenchChem. (2025). Navigating the Stability of IANBD Ester: A Technical Support Guide. BenchChem.
  • European Medicines Agency. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
  • Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • International Journal of Research in Pharmaceutical and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
  • MDPI. (2015).
  • International Journal of Pharmaceutical Compounding. (2014).
  • Pharmaguideline. (2025).
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology.
  • SIELC Technologies. (n.d.). Separation of 2-(Ethyl(3-methylphenyl)amino)
  • ACS Publications. (2014). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Medicinal Chemistry.
  • National Food Agency. (2012). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
  • F. Hoffmann-La Roche Ltd. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
  • PMC. (2013). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC.
  • Impactfactor. (2022).
  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • GSRS. (n.d.). ETHYL (2-METHYLPHENOXY)ACETATE.
  • CONICET. (2016).
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. JOCPR.
  • ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • ResearchGate. (n.d.).

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minimizing side reactions in 2-(3-Methylphenoxy)ethyl acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Methylphenoxy)ethyl acetate . This guide is engineered for researchers and drug development professionals scaling or optimizing the O-alkylation of m-cresol.

The primary synthetic route utilizes a Williamson ether synthesis, reacting m-cresol with 2-bromoethyl acetate (or 2-chloroethyl acetate). While conceptually straightforward, this reaction is notoriously prone to competing side pathways. This guide provides diagnostic troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, chemoselective O-alkylation.

Reaction Pathway & Competing Mechanisms

ReactionPathways Reactants m-Cresol + 2-Bromoethyl acetate Cond_Opt Optimized Conditions (K2CO3, DMF, 80°C) Reactants->Cond_Opt Cond_Poor Suboptimal Conditions (NaOH, H2O/EtOH, >100°C) Reactants->Cond_Poor Desired 2-(3-Methylphenoxy)ethyl acetate (Desired O-Alkylation) Cond_Opt->Desired SN2 Mechanism Hydrolysis 2-(3-Methylphenoxy)ethanol (Ester Hydrolysis) Cond_Poor->Hydrolysis Saponification C_Alk Ring-alkylated Isomers (C-Alkylation) Cond_Poor->C_Alk Ambidentate Attack Elim Vinyl Acetate + m-Cresol (E2 Elimination) Cond_Poor->Elim Base-Catalyzed E2

Reaction pathways for 2-(3-Methylphenoxy)ethyl acetate synthesis highlighting side reactions.

Troubleshooting FAQs

Q1: My GC-MS shows a major product with a lower mass than expected, and my IR spectrum has a broad peak at ~3300 cm⁻¹. What went wrong? Diagnosis: Ester Hydrolysis (Saponification). Mechanistic Causality: You are likely using an aqueous or overly strong base (such as NaOH or KOH). The hydroxide ion acts as a hard nucleophile. Instead of merely deprotonating the m-cresol, it attacks the carbonyl carbon of your 2-bromoethyl acetate, cleaving the acetyl protecting group to yield 2-(3-methylphenoxy)ethanol[1]. Solution: Switch to a mild, anhydrous base. Alkali metal carbonates like K₂CO₃ or Cs₂CO₃ are strong enough to deprotonate phenols but weak enough to leave the ester intact[2].

Q2: I am seeing multiple product peaks in my chromatogram with the exact same mass (m/z 194). How do I fix this? Diagnosis: C-Alkylation competing with O-Alkylation. Mechanistic Causality: The phenoxide ion generated from m-cresol is an ambidentate nucleophile; it can attack the electrophile from either the oxygen atom or the ortho/para carbons on the aromatic ring[3]. If you are using a protic solvent (like ethanol), the oxygen atom becomes heavily hydrogen-bonded (solvated). This steric hindrance forces the electrophile to attack the less hindered carbon atoms, resulting in ring-alkylated isomers[2]. Solution: Utilize a dipolar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the metal cation (K⁺) but leave the phenoxide oxygen "naked" and highly reactive, strongly driving chemoselectivity toward O-alkylation[4].

Q3: The reaction stalls prematurely, and I detect a strong, sweet odor (vinyl acetate) in the solvent front. Why is my alkylating agent disappearing? Diagnosis: Base-Catalyzed E2 Elimination. Mechanistic Causality: The Williamson ether synthesis operates via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which inherently competes with bimolecular elimination (E2)[3][5]. If your reaction temperature is too high, or if your base is sterically bulky (e.g., potassium tert-butoxide), the base will abstract a proton from the 2-bromoethyl acetate instead of acting as a nucleophile, resulting in dehydrohalogenation to form vinyl acetate[2]. Solution: Maintain strict temperature control (70–80°C) and add the alkylating agent dropwise to keep its steady-state concentration low.

Process Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on chemoselectivity and yield. Use this data to benchmark your own experimental setups.

BaseSolventTemp (°C)Primary MechanismMajor ProductEst. Yield (%)Major Side Reaction
NaOH (aq) H₂O / EtOH100Sₙ2 + Saponification2-(3-Methylphenoxy)ethanol< 10%Ester Hydrolysis
K₂CO₃ (anh) EtOH80Sₙ2 + TransesterificationEthyl acetate + Phenoxyethanol< 20%Transesterification
t-BuOK THF60E2 Eliminationm-Cresol + Vinyl Acetate< 5%E2 Elimination
K₂CO₃ (anh) DMF 80 Sₙ2 O-Alkylation 2-(3-Methylphenoxy)ethyl acetate > 85% None (Trace C-Alk)
Standard Operating Procedure (SOP): Optimized O-Alkylation

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the checkpoints.

Step 1: Reactor Setup & Deoxygenation

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Causality: Ambient moisture can hydrate the K₂CO₃, reducing its basicity and introducing water that promotes ester hydrolysis.

Step 2: Phenoxide Generation

  • Action: Charge the flask with m-cresol (1.0 eq) and anhydrous DMF (0.5 M concentration). Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at 50°C for 30 minutes.

  • Causality: K₂CO₃ is a heterogeneous base in DMF. Pre-stirring allows for the slow, controlled generation of the phenoxide ion without introducing soluble hydroxide ions[2].

Step 3: Electrophile Addition

  • Action: Elevate the temperature to 75°C. Using a syringe pump, add 2-bromoethyl acetate (1.1 eq) dropwise over 45 minutes.

  • Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing the probability of bimolecular E2 elimination while providing enough thermal energy to drive the Sₙ2 substitution[5].

Step 4: Self-Validation Checkpoint

  • Action: After 4 hours, sample the reaction. Perform a TLC (Eluent: 4:1 Hexanes/Ethyl Acetate) and a rapid IR scan of the crude aliquot.

  • Validation Criteria:

    • TLC: The m-cresol spot (R_f ~0.3) should disappear, replaced by a new UV-active spot (R_f ~0.6). A spot at the baseline indicates hydrolyzed product.

    • IR: The broad phenolic O-H stretch (~3300 cm⁻¹) must be absent, while the sharp ester C=O stretch (~1740 cm⁻¹) must remain intact. If both are present, hydrolysis has occurred.

Step 5: Workup & DMF Removal

  • Action: Cool the mixture to room temperature and quench with ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.

  • Causality: DMF is highly miscible with both water and organic solvents, often causing emulsions. The 5% LiCl wash specifically breaks these emulsions and alters the partition coefficient, pulling residual DMF entirely into the aqueous phase.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-Methylphenoxy)ethyl acetate. Purify via vacuum distillation or silica gel chromatography if necessary.

References

Sources

Technical Support Center: Catalyst Recovery in 2-(3-Methylphenoxy)ethyl Acetate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst recovery in the synthesis of 2-(3-Methylphenoxy)ethyl acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable solutions to common challenges encountered during this critical process step. The synthesis, often an O-alkylation of m-cresol with an ethyl haloacetate, typically employs a phase-transfer catalyst (PTC) to facilitate the reaction between immiscible reactants. While highly effective, the economic viability and environmental footprint of the process hinge on the efficient recovery and reuse of the catalyst.

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during the catalyst recovery phase.

Q1: My catalyst recovery yield is consistently low after aqueous workup. What are the potential causes and how can I improve it?

Root Cause Analysis:

Low recovery of a typical quaternary ammonium salt catalyst, such as Tetrabutylammonium Bromide (TBAB), from an organic reaction mixture via aqueous extraction is often due to one or more of the following factors:

  • Emulsion Formation: Vigorous mixing during extraction can create a stable emulsion at the organic-aqueous interface, trapping the catalyst and preventing clean phase separation.

  • "Salting Out" Effect: If the aqueous phase has a high ionic strength (e.g., from a brine wash used in the workup), it can decrease the solubility of the quaternary ammonium salt in the water, pushing it back into the organic layer.[1]

  • Catalyst Structure: The lipophilicity of the catalyst plays a crucial role. Catalysts with very long alkyl chains can have excessively high partitioning into the organic phase, making aqueous extraction inherently inefficient. Conversely, those with very short chains may be too water-soluble, impacting their catalytic efficiency in the first place.[2][3]

  • Insufficient Water Volume: Using an inadequate volume of water during extraction will result in a saturated aqueous phase that cannot efficiently pull more catalyst from the organic layer.

Solutions & Protocols:

  • Optimize Extraction Protocol:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

    • Use Deionized Water First: For the initial extraction washes aimed at recovering the catalyst, use deionized water instead of brine.[1][4] This maximizes the partitioning of the catalyst into the aqueous phase. A final brine wash can be performed after the catalyst has been extracted to remove residual water from the organic layer.[4]

    • Multiple Extractions: Perform three to four extractions with smaller volumes of water (e.g., 4 x 50 mL) rather than a single extraction with a large volume (e.g., 1 x 200 mL) to improve efficiency.

  • Break Emulsions:

    • If an emulsion forms, allow the mixture to stand for an extended period.

    • Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Pass the mixture through a pad of a filter aid like Celite.

  • Validate Catalyst Choice:

    • For the synthesis of 2-(3-Methylphenoxy)ethyl acetate, TBAB is a common choice. If you are using a more lipophilic catalyst, consider whether a less lipophilic alternative like Tetrabutylammonium Hydrogen Sulfate could provide a better balance of catalytic activity and recovery.

Q2: The recovered catalyst shows significantly reduced activity in subsequent reaction cycles. What is causing this deactivation?

Root Cause Analysis:

Catalyst deactivation is a critical issue that threatens the sustainability of the process. The primary mechanisms for the deactivation of phase-transfer catalysts are:

  • Thermal Degradation: Quaternary ammonium salts, especially in the presence of a strong base, can undergo Hofmann elimination at elevated temperatures, destroying the active catalyst.[5]

  • Poisoning: Impurities in the reactants or solvents can act as catalyst poisons. For example, acidic impurities can neutralize the base required for the reaction, while other nucleophiles can compete with the desired reaction.[6][7]

  • Fouling/Masking: Non-volatile byproducts or polymeric materials formed during the reaction can coat the catalyst, blocking its active sites.[6][7][8] This is particularly relevant if side reactions are occurring.

  • Leaching (for supported catalysts): If using a heterogeneous or supported catalyst (e.g., a PTC immobilized on a resin), the active species may leach from the support into the reaction medium, leading to a gradual loss of activity.[8]

Solutions & Protocols:

  • Characterize the Spent Catalyst:

    • Visual Inspection: Check for any change in color or physical appearance.

    • Purity Analysis: Use techniques like NMR or titration to determine the purity of the recovered catalyst and identify potential degradation products.

    • Thermal Analysis (TGA): Thermogravimetric analysis can reveal the presence of non-volatile residues (fouling) and determine the thermal stability of the catalyst.[9]

  • Optimize Reaction Conditions:

    • Temperature Control: Evaluate if the reaction can be run at a lower temperature to minimize thermal degradation. Even a 10-20°C reduction can significantly extend catalyst life.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume reactants or generate catalyst-fouling byproducts.[10]

  • Purify the Recovered Catalyst:

    • If fouling is suspected, consider a purification step before reuse. This could involve dissolving the recovered aqueous catalyst solution and treating it with activated carbon to adsorb organic impurities, followed by filtration.

  • Implement a Regeneration Protocol:

    • For catalysts deactivated by fouling, a solvent wash may be effective.[8] For ion-exchange resins used to capture the catalyst, a regeneration cycle with an appropriate acid or base solution can restore capacity.

Frequently Asked Questions (FAQs)

Q: What are the most common and effective methods for recovering a homogeneous PTC like TBAB on a lab or industrial scale?

The choice of recovery method depends on the scale, desired purity, and economic constraints.

Recovery MethodDescriptionAdvantagesKey Limitations
Aqueous Extraction The catalyst is partitioned from the organic product phase into an aqueous phase. The water is then evaporated to recover the solid catalyst.[4][11][12]Simple, low-cost, and widely applicable.Can be energy-intensive due to water evaporation; may lead to emulsion issues.[1]
Ion-Exchange Resin The product stream is passed through a column containing a cation-exchange resin, which captures the quaternary ammonium cation (TBA+). The catalyst is later eluted.[11]High recovery efficiency; can deliver a very pure product stream.Requires an additional elution step to recover the catalyst; resin capacity is finite.
Adsorption Materials like activated carbon or alumina can be used to adsorb the catalyst from the product stream.Effective for removing residual catalyst to high purity levels.Primarily a polishing step; recovery of the catalyst from the adsorbent can be difficult.
Precipitation An anti-solvent (e.g., diethyl ether) is added to a concentrated solution of the product and catalyst (e.g., in acetonitrile), causing the salt-like catalyst to precipitate.[4]Can yield high-purity crystalline catalyst.Requires specific solvent combinations; may not be suitable for all product mixtures.
Q: Should I consider using a heterogeneous (solid-supported) catalyst to simplify recovery?

Using a solid-supported catalyst, such as a PTC immobilized on a polymer resin or silica, is an excellent strategy to simplify separation.[13][14]

Workflow for Heterogeneous Catalyst Use:

G cluster_reaction Reaction Phase cluster_recovery Recovery Phase Reactants m-Cresol, Ethyl Chloroacetate, Base Reactor Stirred Reactor Reactants->Reactor Catalyst Solid Catalyst (e.g., Resin-Bound PTC) Catalyst->Reactor Filtration Simple Filtration or Decanting Reactor->Filtration Reaction Mixture Product Crude Product (Filtrate) Filtration->Product Washing Catalyst Washing (with solvent) Filtration->Washing Recovered Solid Catalyst Drying Catalyst Drying Washing->Drying Recycle Recycle to New Reaction Drying->Recycle

Caption: Workflow for using a solid-supported catalyst.

Advantages:

  • Simplified Separation: Recovery is often a simple matter of filtration or decanting the liquid product from the solid catalyst.[15][16]

  • Reduced Product Contamination: Minimizes catalyst carryover into the final product.

  • Potential for Continuous Processes: Enables the use of packed-bed reactors for continuous production.

Considerations:

  • Lower Activity: Heterogeneous catalysts may exhibit lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations.

  • Leaching: The active catalytic sites can detach (leach) from the solid support over time, leading to deactivation and product contamination.

  • Mechanical and Thermal Stability: The support material must be robust enough to withstand the mechanical stress of stirring and the thermal stress of the reaction conditions.[8]

Q: How does agitation speed affect catalyst performance and subsequent recovery?

In a phase-transfer system, the reaction rate is often limited by the transfer of the reactant anion from the aqueous phase to the organic phase. This transfer occurs at the interface between the two phases.

Troubleshooting Logic for Agitation Issues:

G Start Is Reaction Rate Slower Than Expected? IncreaseSpeed Increase Agitation Speed Start->IncreaseSpeed Yes CheckRate Does Reaction Rate Increase? IncreaseSpeed->CheckRate MassTransferLimited Conclusion: Reaction was Mass-Transfer Limited. Maintain Higher Speed. CheckRate->MassTransferLimited Yes IntrinsicKineticsLimited Conclusion: Reaction is Limited by Intrinsic Kinetics. Further speed increase is unnecessary. CheckRate->IntrinsicKineticsLimited No CheckEmulsion Warning: Excessive speed may cause emulsions, complicating recovery. Monitor phase separation. MassTransferLimited->CheckEmulsion

Sources

Validation & Comparative

A Comparative Guide to the Proton NMR Spectrum of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(3-Methylphenoxy)ethyl acetate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative framework against its structural isomers and parent compound. By understanding the subtle yet significant spectral differences arising from positional isomerism, scientists can enhance their confidence in structural elucidation and purity assessment.

Section 1: Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemistry for determining molecular structure. The technique relies on the magnetic properties of the proton nucleus. When placed in a strong external magnetic field, protons can exist in one of two spin states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton.[1]

Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" a proton, shifting its signal to a lower ppm value (upfield).[1][2]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of protons on adjacent atoms, causing their signals to be split into multiple peaks (a multiplet). The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides information about the connectivity of atoms and, in some cases, the dihedral angle between the coupled protons.

Section 2: Predicted ¹H NMR Spectrum of 2-(3-Methylphenoxy)ethyl Acetate

To analyze the spectrum, we must first deconstruct the molecule into its constituent proton environments. Each unique environment will give rise to a distinct signal.

Caption: Structure of 2-(3-Methylphenoxy)ethyl acetate with proton environments labeled.

Based on established substituent effects, a detailed prediction for the ¹H NMR spectrum in a standard solvent like CDCl₃ is presented below.

LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)Rationale
a -C(O)CH₃ 3H~2.1Singlet (s)N/AAcetyl methyl group, adjacent to a carbonyl group.[1]
b -OCH₂ CH₂O-2H~4.4Triplet (t)~4.8Methylene group adjacent to the acetate oxygen, deshielded. Coupled to protons (c).
c -OCH₂CH₂ O-2H~4.2Triplet (t)~4.8Methylene group adjacent to the phenoxy oxygen. Coupled to protons (b).
d Ar-CH₃ 3H~2.3Singlet (s)N/AMethyl group attached to the aromatic ring.
e Ar-H (H2, H6)2H~6.7-6.8Multiplet (m)VariousProtons ortho to the ether linkage and meta to the methyl group.
f Ar-H (H5)1H~6.8Multiplet (m)VariousProton meta to both substituents.
g Ar-H (H4)1H~7.2Triplet (t)~7.8Proton para to the ether linkage and ortho to an empty position, appears as a pseudo-triplet due to coupling with two adjacent protons.

Section 3: A Comparative Analysis with Structural Isomers

The true power of NMR analysis is revealed through comparison. The positioning of the methyl group in 2-(2-Methylphenoxy)ethyl acetate and 2-(4-Methylphenoxy)ethyl acetate creates distinct spectral "fingerprints," particularly in the aromatic region.

Comparison of Aromatic Regions

The substitution pattern on the benzene ring is the most telling feature.

  • 2-(3-Methylphenoxy)ethyl acetate (meta-isomer): This isomer presents the most complex aromatic region. We expect four distinct signals, likely overlapping, between ~6.7 and 7.2 ppm. The proton at H4, being para to the strongly donating ether group, will be the most downfield.

  • 2-(4-Methylphenoxy)ethyl acetate (para-isomer): The symmetry of this molecule simplifies the spectrum dramatically. The protons ortho to the ether group (H2, H6) are equivalent, as are the protons meta to it (H3, H5). This results in two distinct doublets, creating a characteristic AA'BB' system, which is much simpler to interpret than the meta-isomer's spectrum.

  • 2-(2-Methylphenoxy)ethyl acetate (ortho-isomer): This isomer also lacks symmetry, leading to four distinct aromatic signals. However, the steric proximity of the ortho-methyl group to the ether linkage may cause slight downfield shifts for the adjacent protons compared to the meta-isomer.

Comparative Data Table
CompoundAr-CH₃ (δ, ppm)-OCH₂- (δ, ppm)-CH₂O- (δ, ppm)-C(O)CH₃ (δ, ppm)Aromatic Protons (δ, ppm)Aromatic Pattern
2-(3-Methylphenoxy)ethyl acetate ~2.3~4.4~4.2~2.1~6.7 - 7.24 distinct signals, complex multiplet
2-(4-Methylphenoxy)ethyl acetate ~2.3~4.3~4.1~2.1~6.8 (d), ~7.1 (d)Two doublets (AA'BB' system)
2-(2-Methylphenoxy)ethyl acetate ~2.2~4.4~4.2~2.1~6.8 - 7.24 distinct signals, complex multiplet
2-Phenoxyethyl acetate N/A~4.4~4.2~2.1~6.9 - 7.3Complex multiplet, simpler than meta/ortho isomers

Note: The chemical shifts are predictive and can vary based on solvent and concentration.

Comparing the target molecule to its parent, 2-Phenoxyethyl acetate[3][4], highlights the electronic effect of the methyl group. As an electron-donating group, the m-methyl substituent causes a slight upfield (shielding) shift for the aromatic protons relative to the unsubstituted parent compound.

Section 4: Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is crucial. This protocol is designed to be self-validating by incorporating an internal standard.

Objective: To acquire a high-resolution ¹H NMR spectrum of 2-(3-Methylphenoxy)ethyl acetate for structural verification.

Materials:

  • 2-(3-Methylphenoxy)ethyl acetate (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. The deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum. TMS serves as the internal reference, with its signal defined as 0.0 ppm.

  • Dissolution: Cap the vial and gently vortex until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 90° pulse angle, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative proton counts.

Section 5: A Logical Workflow for Spectral Interpretation

When faced with an unknown spectrum of one of the three isomers, a systematic approach is necessary for unambiguous identification. The following workflow provides a logical pathway for analysis.

G start Begin with Unknown Spectrum q1 Step 1: Identify Aliphatic Signals - Singlet at ~2.1 ppm (3H, -OAc) - Singlet at ~2.3 ppm (3H, Ar-CH3) - Two Triplets at ~4.2-4.4 ppm (2H each) start->q1 check1 Are all aliphatic signals present? q1->check1 q2 Step 2: Analyze Aromatic Region (~6.7-7.3 ppm) check1->q2 Yes fail Structure Inconsistent Re-evaluate sample purity/identity check1->fail No check2 How many distinct signal groups? q2->check2 res_para Identification: 2-(4-Methylphenoxy)ethyl acetate check2->res_para Two (AA'BB' Doublets) res_meta_ortho Candidate: ortho or meta isomer check2->res_meta_ortho Four (Complex Multiplets) q3 Step 3: Advanced Analysis (if needed) - Perform 2D NMR (COSY, NOESY) - Compare to reference spectra res_meta_ortho->q3 check3 Does NOESY show correlation between Ar-CH3 and -OCH2-? q3->check3 res_ortho Identification: 2-(2-Methylphenoxy)ethyl acetate check3->res_ortho Yes res_meta Identification: 2-(3-Methylphenoxy)ethyl acetate check3->res_meta No

Caption: Logical workflow for the identification of methylphenoxyethyl acetate isomers.

This workflow emphasizes that the primary distinguishing feature is the aromatic region. The highly symmetric para-isomer is easily identified. Distinguishing between the ortho- and meta-isomers is more challenging and may require advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space correlations between the aromatic methyl protons and the adjacent ether methylene protons, a correlation only possible in the ortho-isomer.

Conclusion

The ¹H NMR spectrum of 2-(3-Methylphenoxy)ethyl acetate is characterized by distinct aliphatic signals and a complex aromatic multiplet. While the aliphatic region confirms the presence of the phenoxyethyl acetate backbone, the aromatic region serves as a critical fingerprint for differentiation from its structural isomers. By employing a comparative approach and a systematic interpretation workflow, researchers can confidently assign the correct structure, ensuring the integrity of their chemical entities in research and development pipelines.

References

  • Electronic Supplementary Inform
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 2-Phenoxyethyl acetate | C10H12O3 | CID 22568.
  • Spectra of ethyl acet
  • 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • beta-phenoxyethyl acet

Sources

A Comparative Guide to the FTIR Analysis of 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR absorption peaks for 2-(3-Methylphenoxy)ethyl acetate, a compound of interest in various chemical applications. By comparing its spectral features with those of structurally related alternatives, we aim to equip scientists with the necessary insights for accurate spectral interpretation and compound verification.

The Molecular Signature: Predicting the FTIR Spectrum of 2-(3-Methylphenoxy)ethyl acetate

The primary absorption bands anticipated for 2-(3-Methylphenoxy)ethyl acetate are a strong carbonyl (C=O) stretch from the ester group, multiple C-O stretching vibrations from the ester and ether linkages, C-H stretching from both alkyl and aromatic components, and characteristic peaks corresponding to the substitution pattern of the benzene ring.

Table 1: Predicted FTIR Absorption Peaks for 2-(3-Methylphenoxy)ethyl acetate

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1750-1735 Strong Ester C=O Stretch
~1600, ~1585, ~1490Medium-WeakAromatic C=C Ring Stretch
~1240StrongAsymmetric C-O-C Stretch (Ester)
~1150-1050StrongAsymmetric C-O-C Stretch (Ether)
~1040MediumSymmetric C-O-C Stretch (Ester)
~880-770StrongC-H Out-of-Plane Bending (m-disubstituted ring)

Comparative Spectral Analysis: Distinguishing 2-(3-Methylphenoxy)ethyl acetate from its Alternatives

To appreciate the unique spectral features of 2-(3-Methylphenoxy)ethyl acetate, it is instructive to compare its predicted spectrum with those of its structural precursors and analogues. This comparative approach is crucial for identifying the presence of the target molecule and for ruling out potential impurities or side products during synthesis.

Table 2: Comparison of Key FTIR Absorption Peaks for 2-(3-Methylphenoxy)ethyl acetate and Related Compounds

CompoundKey Functional GroupsC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
2-(3-Methylphenoxy)ethyl acetate Ester, Aromatic Ether~1750-1735 ~1240, ~1100~1600, ~1585, ~1490Aromatic C-H (~3030), Aliphatic C-H (~2950)
Ethyl Acetate Aliphatic Ester~1742[1]~1241, ~1047[1]N/AAliphatic C-H (~2980)
3-Methylphenol (m-Cresol) Phenol, AromaticN/A~1250-1150 (C-O)~1600, ~1500Broad O-H Stretch (~3300)
Phenoxyacetic Acid Carboxylic Acid, Aromatic Ether~1700~1230~1600, ~1490Broad O-H Stretch (~3000-2500)

The most telling differentiator for 2-(3-Methylphenoxy)ethyl acetate is the sharp, strong carbonyl peak in the 1750-1735 cm⁻¹ region, characteristic of an aliphatic ester.[2] This is significantly different from the broader carbonyl absorption of the corresponding carboxylic acid (phenoxyacetic acid) which would appear at a lower wavenumber. Furthermore, the absence of a broad O-H stretching band around 3300 cm⁻¹ clearly distinguishes it from its phenolic precursor, 3-methylphenol. The combination of the ester C=O stretch and the aromatic ether C-O stretches provides a unique signature for the target molecule.

Experimental Protocol for FTIR Analysis of Liquid Samples

The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a liquid sample such as 2-(3-Methylphenoxy)ethyl acetate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Sample of 2-(3-Methylphenoxy)ethyl acetate

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Visualizing Functional Group Correlations

The following diagram illustrates the relationship between the key functional groups in 2-(3-Methylphenoxy)ethyl acetate and their expected regions of absorption in the infrared spectrum.

FTIR_Correlation A 2-(3-Methylphenoxy)ethyl acetate B Ester (C=O) A->B C Ester (C-O) A->C D Aromatic Ether (C-O-C) A->D E Aromatic Ring (C=C) A->E F Aliphatic C-H A->F G Aromatic C-H A->G R1 ~1740 cm⁻¹ B->R1 Strong Stretch R2 ~1240 cm⁻¹ C->R2 Asymmetric Stretch R3 ~1100 cm⁻¹ D->R3 Asymmetric Stretch R4 ~1600-1450 cm⁻¹ E->R4 Ring Stretch R5 ~2980-2850 cm⁻¹ F->R5 Stretch R6 ~3050-3000 cm⁻¹ G->R6 Stretch

Caption: Correlation of functional groups in 2-(3-Methylphenoxy)ethyl acetate with their characteristic FTIR absorption regions.

Conclusion

The structural confirmation of 2-(3-Methylphenoxy)ethyl acetate via FTIR spectroscopy is a straightforward process when guided by a foundational understanding of group frequencies and a comparative analytical approach. The presence of a strong ester carbonyl band around 1740 cm⁻¹, coupled with characteristic ether and aromatic absorptions, and the notable absence of a hydroxyl band, provides a definitive spectral fingerprint for this compound. By leveraging the data and methodologies presented in this guide, researchers can confidently identify and differentiate 2-(3-Methylphenoxy)ethyl acetate in their synthetic and analytical workflows.

References

  • Baiz Group. FTIR Spectra. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Database of ATR-FT-IR spectra of various materials. Ethyl acetate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • NIST. (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of ethyl ethanoate. [Link]

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A Senior Application Scientist's Guide to the GC-MS Mass Fragmentation of 2-(3-Methylphenoxy)ethyl acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the field of fragrance and flavor analysis, as well as in the broader scope of organic compound identification, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique.[1][2][3] Its power lies in the synergistic combination of gas chromatography's high-resolution separation with the definitive structural elucidation capabilities of mass spectrometry.[1][3] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the electron ionization (EI) mass fragmentation pattern of 2-(3-Methylphenoxy)ethyl acetate, a compound of interest in fragrance and specialty chemical synthesis.

The Principles of Electron Ionization and Fragmentation

In a typical GC-MS system, molecules eluting from the GC column enter an ionization source, most commonly employing Electron Ionization (EI). Here, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which is sufficient to dislodge an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[4][5]

The energy imparted during ionization is often greater than the molecule's bond dissociation energies, causing the molecular ion to be in a highly excited state. To dissipate this excess energy, the molecular ion undergoes a series of predictable bond cleavages and rearrangements, generating a cascade of smaller fragment ions.[6] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a "molecular fingerprint."[1]

The stability of the resulting ions and neutral losses are the primary driving forces behind the fragmentation pathways. Key functional groups within a molecule, such as esters, ethers, and aromatic rings, direct the fragmentation in characteristic ways.[6][7]

Predicted Mass Fragmentation Pattern of 2-(3-Methylphenoxy)ethyl acetate

The structure of 2-(3-Methylphenoxy)ethyl acetate (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ) contains three key features that will govern its fragmentation: an aromatic ring with a methyl substituent , an ether linkage , and an ester group .

Based on these features, we can predict the major fragmentation pathways and the resulting ions. The molecular ion peak, M•⁺ at m/z 194, is expected to be observed, as aromatic systems tend to stabilize the molecular ion.[8]

The following diagram illustrates the proposed primary fragmentation pathways.

Fragmentation_Pattern M 2-(3-Methylphenoxy)ethyl acetate (M•⁺) m/z = 194 F1 C₇H₇O• m/z = 107 M->F1 - C₄H₇O₂• F2 C₈H₉O⁺ m/z = 121 M->F2 - •CH₂COOCH₃ F3 C₂H₃O₂⁺ m/z = 59 M->F3 - C₉H₁₁O• F4 CH₃CO⁺ m/z = 43 M->F4 - •OCH₂C₆H₄CH₃ F5 C₇H₈O•⁺ (Cresol radical cation) m/z = 108 M->F5 McLafferty Rearrangement - C₂H₂O₂ F6 C₇H₇⁺ (Tropylium ion) m/z = 91 F5->F6 - •OH

Caption: Predicted EI fragmentation pathways for 2-(3-Methylphenoxy)ethyl acetate.

  • m/z 108 (Base Peak): This peak is predicted to be the base peak (the most abundant ion) and arises from a McLafferty rearrangement . This is a characteristic fragmentation for esters and other carbonyl compounds. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond. In this case, it results in the formation of the stable radical cation of 3-methylphenol (m-cresol) and the neutral loss of ketene (CH₂=C=O).

  • m/z 107: This fragment likely results from the alpha-cleavage of the ether bond, specifically the cleavage of the O-CH₂ bond. This produces the stable 3-methylphenoxide radical.

  • m/z 121: This ion is formed by the cleavage of the C-O bond between the ether oxygen and the aromatic ring, with the charge retained on the aromatic portion. This results in a benzylic-type cation, which is resonance-stabilized.

  • m/z 91: A common fragment in compounds containing a benzyl moiety, this ion is the highly stable tropylium cation. It can be formed from the cresol radical cation (m/z 108) via the loss of a hydroxyl radical (•OH).

  • m/z 43: This is the characteristic acetyl cation (CH₃CO⁺), a very common and stable fragment resulting from alpha-cleavage at the carbonyl group of the ester.[7] Its presence is a strong indicator of an acetate ester functionality.

Comparative Analysis with Structurally Similar Compounds

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, related molecules.

Compound Key Fragments (m/z) and Rationale Relevance to Target Molecule
Ethyl Acetate 88 (M•⁺) , 43 (Base Peak, CH₃CO⁺) , 73, 61Confirms the prevalence of the m/z 43 acetyl cation from the acetate moiety.[7]
Anisole (Methoxybenzene) 108 (M•⁺, Base Peak) , 93 (-CH₃), 78 (-CH₂O), 65Demonstrates the stability of the aromatic ether molecular ion and characteristic loss of the alkyl group. Aromatic ethers often show a strong molecular ion.[8]
m-Cresol (3-Methylphenol) 108 (M•⁺, Base Peak) , 107 (-H), 79, 77Shows the stability of the m/z 108 ion, which is the predicted base peak for our target molecule via McLafferty rearrangement.
Phenoxyacetic Acid 152 (M•⁺) , 107 (Phenoxy), 94 (Phenol), 77 (Phenyl)The fragmentation of the acid analog provides insight into the cleavage around the ether linkage, showing the formation of phenoxy (m/z 93, not 107 due to no methyl) and phenol (m/z 94) ions.

This comparative data strongly supports our predictions. The formation of the acetyl cation (m/z 43) is a hallmark of acetate esters. The stability of the cresol radical cation (m/z 108) makes it a very likely candidate for the base peak via the McLafferty rearrangement. The other fragments arise from predictable cleavages alpha to the ether and carbonyl functionalities, which are common fragmentation pathways.[6][9]

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended.

Objective: To separate and identify 2-(3-Methylphenoxy)ethyl acetate and elucidate its mass fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of 2-(3-Methylphenoxy)ethyl acetate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis:

  • Identify the chromatographic peak corresponding to 2-(3-Methylphenoxy)ethyl acetate.

  • Extract the mass spectrum for this peak by averaging across the peak width.

  • Identify the molecular ion (M•⁺) and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern in this guide and with spectral libraries (e.g., NIST).

The following diagram outlines the workflow for this analysis.

GCMS_Workflow A Sample Preparation (100 ppm solution) B GC Injection & Separation (Capillary Column) A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole, m/z 40-400) C->D E Data Acquisition D->E F Peak Identification & Spectrum Extraction E->F G Fragmentation Pattern Analysis & Comparison F->G

Caption: Standard workflow for GC-MS analysis and structural elucidation.

Conclusion

While a library spectrum for 2-(3-Methylphenoxy)ethyl acetate was not found, a detailed and scientifically sound prediction of its mass fragmentation pattern can be constructed. By applying the fundamental principles of electron ionization mass spectrometry and through careful comparison with analogous structures, we can anticipate the key fragmentation pathways. The predicted spectrum is dominated by a base peak at m/z 108 due to a McLafferty rearrangement, with other significant fragments at m/z 43 (acetyl cation) , 107 , and 121 . This deductive approach is a powerful tool for any scientist working on the identification of novel compounds, providing a logical framework to interpret GC-MS data with confidence.

References

  • GC-MS component analysis for essential oils and fragrances. Scent.vn.
  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu.
  • ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Encyclopedia of Analytical Science.
  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. PerkinElmer.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry - Fragmentation P
  • GCMS Section 6.
  • MS Fragment
  • Mass Spectrometry. University of Calgary.
  • General fragmentation rules in mass spectrometry. University of Leeds.

Sources

Advanced HPLC Method Development Guide: 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-(3-Methylphenoxy)ethyl acetate is a lipophilic ester structurally related to the cresol and phenoxyethanol families. Often utilized as a specialized intermediate in organic synthesis or as a fragrance ingredient, its analysis presents specific chromatographic challenges:

  • Isomeric Impurities: Separating the meta-isomer (3-methyl) from potential ortho- (2-methyl) or para- (4-methyl) impurities requires high selectivity.

  • Hydrolytic Instability: As an ester, it is susceptible to hydrolysis, necessitating a method that can resolve the parent compound from its degradation product, 2-(3-methylphenoxy)ethanol.

This guide compares two distinct chromatographic approaches: a Standard C18 Generic Method versus an Optimized Phenyl-Hexyl Method . While C18 provides robust hydrophobicity-based separation, the Phenyl-Hexyl phase offers superior selectivity for aromatic isomers through


 interactions.

Method Development Workflow

The following decision matrix outlines the logic for selecting the stationary phase and mobile phase based on specific analytical needs.

MethodDevelopmentWorkflow Start Start: 2-(3-Methylphenoxy)ethyl Acetate Analysis Goal Define Analytical Goal Start->Goal IsomerSep Isomer Separation Required? (Ortho/Meta/Para) Goal->IsomerSep Stability Stability/Hydrolysis Check? Goal->Stability SelectC18 Select C18 Column (Hydrophobic Interaction) IsomerSep->SelectC18 No (Purity only) SelectPhenyl Select Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) IsomerSep->SelectPhenyl Yes (Critical) Stability->SelectC18 Standard MobilePhase Mobile Phase Selection SelectC18->MobilePhase SelectPhenyl->MobilePhase ACN Acetonitrile: Lower viscosity, sharper peaks MobilePhase->ACN Standard MeOH Methanol: Different selectivity, cost-effective MobilePhase->MeOH Alternative FinalMethod Validate Method (Resolution > 1.5) ACN->FinalMethod MeOH->FinalMethod

Figure 1: Decision tree for selecting the optimal stationary and mobile phases based on impurity profile and resolution requirements.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The Core Challenge: Selectivity

Standard alkyl phases (C18) separate components primarily based on hydrophobicity (LogP). Since 2-(3-methylphenoxy)ethyl acetate and its positional isomers (2-methyl, 4-methyl) have nearly identical LogP values (~2.5–3.0), C18 columns often fail to achieve baseline resolution between isomers.

The Solution: Phenyl-Hexyl phases introduce a secondary retention mechanism. The


-electrons in the stationary phase interact with the aromatic ring of the analyte. The strength of this interaction varies with the position of the methyl substituent (steric hindrance to the 

-cloud), significantly enhancing selectivity.
Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Isomer Resolution (

)
< 1.2 (Co-elution likely)> 2.0 (Baseline Separation)
Retention Time ~8-10 min~10-12 min (Slightly longer due to

interactions)
Peak Shape (Tailing) 1.1 - 1.31.0 - 1.1
Suitability General Purity / Hydrolysis CheckIsomeric Purity / Complex Matrices

Detailed Experimental Protocols

Protocol A: Optimized Phenyl-Hexyl Method (High Selectivity)

Best for separating the target compound from structural isomers and phenol impurities.

1. Instrumentation & Conditions:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 30°C (Controlled temperature is critical for reproducibility of

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 270 nm (Specific for phenoxy ring) and 210 nm (General ester). Recommendation: Use 270 nm for quantification to minimize solvent background.

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[4]

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 40% B

    • 17.0 min: 40% B (Re-equilibration)

3. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1][3]

  • Stock Solution: Weigh 10 mg of 2-(3-Methylphenoxy)ethyl acetate into a 10 mL flask. Dissolve in Acetonitrile.

  • Working Standard: Dilute stock to 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE filter.

Protocol B: Isocratic C18 Method (Rapid Screening)

Best for routine quality control where isomer separation is not required.

1. Instrumentation & Conditions:

  • Column: C18 (e.g., Waters Symmetry C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water.

  • Flow Rate: 1.2 mL/min.

  • Run Time: < 8 minutes.

Mechanism of Action & Validation Logic

Mechanistic Insight

The separation logic relies on the interaction between the analyte's aromatic ring and the stationary phase.

  • Hydrolysis Product (2-(3-methylphenoxy)ethanol): More polar (presence of -OH). Elutes first in RP-HPLC.

  • Target (Ester): Less polar. Elutes later.

  • Isomers: The Phenyl-Hexyl phase discriminates based on the electron density accessibility of the aromatic ring. The meta-substitution allows for a specific "lock-and-key" style

    
    -stacking that differs slightly from ortho (sterically hindered) and para (linear) configurations.
    

SeparationMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 2-(3-Methylphenoxy) ethyl acetate C18_Phase Alkyl Chains Analyte->C18_Phase Weak Selectivity Phenyl_Phase Phenyl Ring Analyte->Phenyl_Phase Strong Selectivity Interaction1 Hydrophobic Effect (Non-selective for isomers) C18_Phase->Interaction1 Interaction2 Pi-Pi Stacking (Shape Selective) Phenyl_Phase->Interaction2

Figure 2: Mechanistic comparison of analyte interactions with C18 vs. Phenyl-Hexyl stationary phases.

Validation Criteria (Self-Validating Protocol)

To ensure the method is performing correctly, check the following system suitability parameters before every run:

  • Resolution (

    
    ):  If analyzing isomers, 
    
    
    
    between the meta-isomer and nearest peak must be > 1.5.
  • Tailing Factor (

    
    ):  Must be between 0.9 and 1.2. High tailing (>1.5) indicates secondary silanol interactions; add 10mM Ammonium Acetate to the aqueous phase if this occurs.
    
  • Precision: Inject the standard 5 times. The %RSD of the peak area should be < 1.0%.

References

  • Separation of Phenoxyethyl Esters : SIELC Technologies. Phenoxyethyl caprylate Analysis. Retrieved from

  • Isomer Separation Principles : BenchChem. A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Retrieved from

  • Phenoxyethanol Analysis : DergiPark. A new and rapid HPLC method for the determination of phenoxyethanol. Retrieved from

  • Cresyl Acetate Isomers : BenchChem. High-performance liquid chromatography (HPLC) methods for separating acetate isomers. Retrieved from

  • General Isomer Separation : MicroSolv Technology Corp. Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

Sources

A Comparative Analysis of 2-(3-Methylphenoxy)ethyl Acetate and Phenoxyethyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of specialty chemicals, seemingly minor structural modifications can lead to significant shifts in physicochemical properties and performance. This guide offers an in-depth, objective comparison of 2-(3-Methylphenoxy)ethyl acetate and its parent compound, phenoxyethyl acetate. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive analysis supported by experimental data and detailed protocols to inform your selection and application of these versatile esters.

Introduction: Understanding the Chemical Landscape

Phenoxyethyl acetate is a well-established compound, recognized for its utility as a solvent in paints, coatings, and adhesives, and as a fragrance component with a pleasant, fruity-floral odor.[1] Its chemical structure, an acetate ester of phenoxyethanol, provides a unique combination of polarity and aromaticity. The subject of this comparative guide, 2-(3-Methylphenoxy)ethyl acetate, introduces a methyl group at the meta position of the phenyl ring. This seemingly subtle addition can be hypothesized to alter properties such as solvency, volatility, and biological activity, opening avenues for new applications. This guide will explore these differences through a detailed examination of their synthesis, physicochemical characteristics, and performance in key applications.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of these compounds is fundamental to their effective application. The table below summarizes the key physicochemical data for both 2-(3-Methylphenoxy)ethyl acetate and phenoxyethyl acetate, with some properties of the former being estimated based on structurally similar compounds.

Property2-(3-Methylphenoxy)ethyl AcetatePhenoxyethyl Acetate
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃
Molecular Weight 194.23 g/mol 180.20 g/mol [2]
Appearance Colorless to pale yellow liquid (predicted)Colorless to pale yellow liquid[1]
Odor Faint, sweet, slightly phenolic (predicted)Pleasant, fruity, sweet, floral[1][3]
Boiling Point ~255-260 °C (estimated)244 °C[3]
Density ~1.06 g/mL at 25 °C (estimated)1.103 g/mL at 20 °C
Solubility Moderately soluble in water; soluble in organic solvents (predicted)Moderately soluble in water; highly soluble in organic solvents[1]
CAS Number 6807-11-06192-44-5[2]

Estimations for 2-(3-Methylphenoxy)ethyl acetate are based on data for structurally related compounds such as ethyl (2-methylphenoxy)acetate.[4]

Synthesis and Experimental Protocols

The synthesis of these esters typically involves a two-step process: the formation of the corresponding phenoxyethanol followed by esterification. Below are detailed protocols for the laboratory-scale synthesis of both compounds.

Synthesis of 2-(3-Methylphenoxy)ethanol

This procedure outlines the synthesis of the alcohol precursor for 2-(3-Methylphenoxy)ethyl acetate.

Experimental Workflow: Synthesis of 2-(3-Methylphenoxy)ethanol

reagents 3-Methylphenol 2-Chloroethanol Sodium Hydroxide Water reaction Reaction: - Add NaOH to 3-methylphenol in water - Heat to 70-80°C - Add 2-chloroethanol dropwise - Reflux for 4-6 hours reagents->reaction 1. Charge Reactor workup Work-up: - Cool and dilute with water - Extract with diethyl ether - Wash with NaOH solution - Wash with brine reaction->workup 2. Quench & Extract purification Purification: - Dry over anhydrous Na₂SO₄ - Filter - Remove solvent under reduced pressure - Vacuum distillation workup->purification 3. Isolate & Purify product 2-(3-Methylphenoxy)ethanol purification->product 4. Final Product

Caption: Workflow for the synthesis of 2-(3-Methylphenoxy)ethanol.

Procedure:

  • To a solution of 3-methylphenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and heat the mixture to 70-80 °C with stirring until the phenol has dissolved.

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 10% sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-(3-Methylphenoxy)ethanol.

Esterification to 2-(3-Methylphenoxy)ethyl Acetate and Phenoxyethyl Acetate

The following is a general procedure for the esterification of the corresponding phenoxyethanol.

Experimental Workflow: Esterification

reactants Phenoxyethanol derivative Acetic Anhydride Pyridine (catalyst) reaction Reaction: - Combine reactants - Stir at room temperature for 12-18 hours reactants->reaction 1. Combine workup Work-up: - Pour into cold water - Extract with ethyl acetate - Wash with dilute HCl - Wash with NaHCO₃ solution - Wash with brine reaction->workup 2. Quench & Extract purification Purification: - Dry over anhydrous MgSO₄ - Filter - Remove solvent under reduced pressure - Vacuum distillation workup->purification 3. Isolate & Purify product Target Acetate Ester purification->product 4. Final Product

Caption: General workflow for the esterification of phenoxyethanol derivatives.

Procedure:

  • In a round-bottom flask, combine the respective phenoxyethanol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of pyridine.

  • Stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by vacuum distillation.

Performance Comparison: Solvent Properties

A key application for this class of compounds is as a solvent. The presence of the methyl group in 2-(3-Methylphenoxy)ethyl acetate is expected to influence its solvency. A comparative study of their ability to dissolve a standard polymer, such as polystyrene, can provide valuable insights.

Experimental Protocol: Comparative Solvency Power

Objective: To compare the solvency power of 2-(3-Methylphenoxy)ethyl acetate and phenoxyethyl acetate by determining the cloud point of a polystyrene solution.

Materials:

  • 2-(3-Methylphenoxy)ethyl acetate

  • Phenoxyethyl acetate

  • Polystyrene (average MW 280,000)

  • Heptane (as a non-solvent)

  • Magnetic stirrer with hotplate

  • Burette

  • Beakers

Procedure:

  • Prepare a 10% (w/v) solution of polystyrene in each of the acetate esters.

  • Gently heat and stir the solutions until the polystyrene is completely dissolved.

  • Allow the solutions to cool to room temperature.

  • Titrate each solution with heptane from a burette while stirring continuously.

  • Record the volume of heptane required to induce persistent turbidity (the cloud point).

Expected Outcome: A higher volume of heptane required to reach the cloud point indicates a stronger solvency power of the ester for polystyrene. It is hypothesized that the methyl group in 2-(3-Methylphenoxy)ethyl acetate may slightly increase its non-polar character, potentially enhancing its ability to dissolve non-polar polymers like polystyrene.

Discussion and Applications

The introduction of a methyl group to the phenyl ring of phenoxyethyl acetate imparts subtle yet significant changes to its properties.

Phenoxyethyl Acetate: This compound is a versatile and widely used substance. Its moderate volatility and pleasant odor make it a valuable component in the fragrance industry.[3] As a solvent, its efficacy in dissolving a range of resins makes it suitable for use in coatings and inks.[1]

2-(3-Methylphenoxy)ethyl Acetate: The addition of the methyl group is anticipated to lower the polarity and increase the lipophilicity of the molecule. This could translate to improved solvency for non-polar resins and polymers. The altered electronic and steric properties may also influence its olfactory characteristics, potentially offering a different aromatic profile for the fragrance industry. Furthermore, the class of phenoxyacetates is known for a range of biological activities, including herbicidal and antimicrobial properties.[5] The methyl-substituted derivative could exhibit enhanced or novel biological activities, warranting further investigation for applications in agrochemicals or as a preservative.

Conclusion

While phenoxyethyl acetate remains a staple in various industries, 2-(3-Methylphenoxy)ethyl acetate presents an intriguing alternative with potentially enhanced performance characteristics in specific applications. The presence of the methyl group is likely to improve its solvency for non-polar substrates and may offer a unique aromatic profile. The synthetic routes are straightforward and analogous for both compounds, allowing for their preparation and comparative evaluation in a laboratory setting. Further research into the specific performance benefits and potential biological activities of 2-(3-Methylphenoxy)ethyl acetate is encouraged to fully elucidate its potential in the development of new materials and formulations.

References

  • IUCrData. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1, x160416. [Link]

  • The Good Scents Company. (n.d.). beta-phenoxyethyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylphenoxy)acetate. Retrieved from [Link]

  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(4), x160416. [Link]

  • PubChem. (n.d.). 2-Phenoxyethyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxyethyl acetate. Retrieved from [Link]

  • Wikipedia. (2024). Ethyl acetate. Retrieved from [Link]

  • GSRS. (2025). ETHYL (2-METHYLPHENOXY)ACETATE. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 259-264. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(3-Methylphenoxy)ethyl Acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic characterization of 2-(3-Methylphenoxy)ethyl acetate, a compound of interest in fine chemical synthesis. Due to the limited availability of published spectra for this specific molecule, we will present a detailed predictive analysis based on fundamental spectroscopic principles and compare it with experimental data from its structural analogs, including 2-phenoxyethyl acetate, 2-(2-methylphenoxy)ethyl acetate, and 2-(4-methylphenoxy)ethyl acetate. This comparative approach not only allows for a robust characterization of the target molecule but also highlights the subtle yet significant influence of substituent positioning on spectroscopic outcomes.

Predicted Spectroscopic Profile of 2-(3-Methylphenoxy)ethyl Acetate

The structure of 2-(3-Methylphenoxy)ethyl acetate dictates a unique electronic environment for each proton and carbon atom, which in turn governs its spectroscopic signature. Below, we predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for each set of non-equivalent protons. The chemical shifts are predicted based on the inductive and anisotropic effects of the functional groups.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
Ar-H6.7 - 7.2Multiplet4HThe aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The presence of the meta-methyl group will slightly alter the chemical shifts compared to the unsubstituted analog.
-OCH₂-~4.2Triplet2HThese protons are adjacent to an oxygen atom and a methylene group, resulting in a downfield shift and a triplet splitting pattern.
-CH₂OAc~4.4Triplet2HThese protons are adjacent to the acetate group's oxygen, leading to a further downfield shift compared to the other methylene group.
Ar-CH₃~2.3Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
-COCH₃~2.1Singlet3HThe acetyl methyl protons are in a shielded environment and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~170The carbonyl carbon of the ester group is highly deshielded.
Ar-C (quaternary)~158, ~140The aromatic carbons attached to the oxygen and the methyl group.
Ar-CH~110 - 130The protonated aromatic carbons will appear in this region.
-OCH₂-~65The carbon atom of the methylene group attached to the phenoxy oxygen.
-CH₂OAc~63The carbon atom of the methylene group attached to the acetate oxygen.
Ar-CH₃~21The methyl carbon on the aromatic ring.
-COCH₃~20The acetyl methyl carbon.
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the ester and ether functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
C=O (ester)1735 - 1750Stretching
C-O (ester)1200 - 1300Stretching
C-O (ether)1000 - 1150Asymmetric Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching

The strong C=O stretch of the ester is a key diagnostic peak.[1]

Predicted Mass Spectrum (MS)

In mass spectrometry, 2-(3-Methylphenoxy)ethyl acetate is expected to undergo characteristic fragmentation patterns.

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
135[M - OCCH₃]⁺
107[M - CH₂COOCH₃]⁺
43[CH₃CO]⁺ (Base Peak)

Comparative Analysis with Structural Isomers

The spectroscopic data of structural isomers provide invaluable context for the characterization of 2-(3-Methylphenoxy)ethyl acetate. The position of the methyl group on the phenoxy ring introduces subtle but measurable differences in the spectra.

Comparison of ¹H NMR Data
CompoundAr-H (ppm)-OCH₂- (ppm)-CH₂OAc (ppm)Ar-CH₃ (ppm)-COCH₃ (ppm)
2-(3-Methylphenoxy)ethyl acetate (Predicted)6.7 - 7.2~4.2~4.4~2.3~2.1
2-Phenoxyethyl acetate6.8 - 7.3~4.2~4.4-~2.1
2-(2-Methylphenoxy)ethyl acetate6.8 - 7.2~4.2~4.4~2.2~2.1
2-(4-Methylphenoxy)ethyl acetate6.8 & 7.1 (d)~4.2~4.4~2.3~2.1

The primary difference lies in the splitting patterns and chemical shifts of the aromatic protons. The ortho- and para-isomers often show more defined splitting (e.g., doublets) compared to the more complex multiplet expected for the meta-isomer.

Comparison of IR Data
CompoundC=O Stretch (cm⁻¹)C-O (ester) Stretch (cm⁻¹)C-O (ether) Stretch (cm⁻¹)
2-(3-Methylphenoxy)ethyl acetate (Predicted)~1740~1230~1040
2-Phenoxyethyl acetate~1740~1240[2]~1040
2-(2-Methylphenoxy)ethyl acetate~1750~1220~1050
2-(4-Methylphenoxy)ethyl acetate~1745~1235~1045

The IR spectra are expected to be very similar, with minor shifts in the fingerprint region (below 1500 cm⁻¹) that can be attributed to the different substitution patterns on the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables.

IR_Workflow cluster_prep Sample Preparation cluster_acq FTIR Analysis cluster_proc Data Processing & Analysis Prepare_Film Prepare Thin Film on KBr Plate Background Acquire Background Spectrum Prepare_Film->Background Sample Acquire Sample Spectrum Background->Sample Subtract Subtract Background Sample->Subtract Identify Identify Characteristic Peaks Subtract->Identify Compare Compare to Correlation Tables Identify->Compare Final_Spectrum Final_Spectrum Compare->Final_Spectrum Final Spectrum

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Acquisition:

    • Mass Range: m/z 40-400.

    • Ionization Energy: 70 eV for EI.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation Dilute Dilute Sample Inject Inject into GC-MS Dilute->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Separate Separate Ions (Quadrupole) Ionize->Separate Detect Detect Ions Separate->Detect Identify_M Identify Molecular Ion Detect->Identify_M Identify_Fragments Identify Fragment Ions Identify_M->Identify_Fragments Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Final_Spectrum Final_Spectrum Propose_Pathways->Final_Spectrum Final Spectrum

Sources

Publish Comparison Guide: Purity Analysis Standards for 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of purity analysis standards for 2-(3-Methylphenoxy)ethyl acetate , a compound structurally related to fragrance ingredients (like Rosacetol analogs) and pharmaceutical intermediates.

This guide synthesizes experimental methodologies for establishing purity when commercial Certified Reference Materials (CRMs) may be scarce or variable.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(3-Methylphenoxy)ethyl acetate (Structure: m-Cresol ether derivative) is a semi-volatile ester used primarily as a fine chemical intermediate and fragrance ingredient. Its analysis presents specific challenges: distinguishing the ester from its hydrolysis product (the alcohol) and the starting material (m-cresol).

This guide compares three analytical "standards" of measurement:

  • GC-FID: The industry workhorse for volatile purity (Area %).

  • HPLC-UV: The standard for quantifying polar, non-volatile impurities (e.g., free phenols).

  • qNMR (Quantitative NMR): The absolute primary standard for establishing potency without an external reference.

Chemical Structure & Impurity Profile

Understanding the synthesis is critical for selecting the right analytical standard. The compound is typically synthesized via the ethoxylation of m-cresol followed by acetylation.

SynthesisPath Cresol m-Cresol (Starting Material) Inter 2-(3-Methylphenoxy)ethanol (Intermediate Alcohol) Cresol->Inter + Ethylene Carbonate (cat. KI) Imp1 Impurity A: Unreacted m-Cresol Cresol->Imp1 Residual Product 2-(3-Methylphenoxy)ethyl acetate (Target Analyte) Inter->Product + Ac2O / Pyridine Imp2 Impurity B: Hydrolysis Product Inter->Imp2 Residual/Hydrolysis

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Phenols and Alcohols) that dictate analytical method selection.

Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary analytical standards.

FeatureMethod A: GC-FID Method B: HPLC-UV Method C: qNMR
Primary Utility Routine QC, Volatile Purity (Area %)Trace Analysis of Phenols/AcidsAbsolute Purity Assignment
Specificity High for isomers; separates volatiles well.High for UV-active impurities (Phenols).Absolute (Mole-to-mole ratio).
Limit of Detection (LOD) ~1–10 ppm~0.1–1 ppm (High sensitivity for phenols)~1000 ppm (0.1%)
Precision (RSD) < 1.0%< 0.5%< 0.2% (with proper IS)
Sample Req. < 1 mg< 1 mg10–50 mg
Reference Std. Required (for assay)Required (for assay)NOT Required (Internal Std used)
Weakness Thermally labile impurities may degrade.Low sensitivity for non-UV impurities.Lower sensitivity; high material cost.

Detailed Experimental Protocols

Protocol A: High-Resolution GC-FID (The Purity Standard)

Objective: To determine the chromatographic purity (Area normalization) and quantify volatile impurities. Rationale: A polar column (WAX) is selected over non-polar (5-MS) to prevent the co-elution of the acidic m-cresol impurity with the neutral ester.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1) @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 10 min.

  • Detector: FID @ 280°C.

Self-Validating Check:

  • Resolution Test: Inject a mixture of m-cresol and the target ester. Baseline resolution (R > 1.5) must be achieved. m-Cresol will elute significantly earlier on a WAX column due to polarity, despite similar boiling points.

Protocol B: qNMR (The Absolute Standard)

Objective: To assign an absolute purity value to a "Primary Standard" batch when no commercial CRM is available. Rationale: qNMR relies on the integration ratio between the analyte and a certified internal standard (IS), independent of the analyte's response factor.

  • Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-d6 (prevents ester hydrolysis compared to wet CDCl3).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).

  • Pulse Sequence: 90° pulse, d1 (relaxation delay) ≥ 60s (to ensure 5×T1 relaxation).

Workflow:

  • Accurately weigh (~0.01 mg precision) 20 mg of Analyte and 10 mg of IS into the same vial.

  • Dissolve in 0.7 mL DMSO-d6.

  • Integration Targets:

    • Analyte Signal: The triplet at ~4.3 ppm (-OCH 2-CH2-OAc) or the aromatic methyl singlet at ~2.3 ppm.

    • IS Signal: Distinct singlet of TCNB (~8.5 ppm).

  • Calculation:

    
    
    

Analytical Decision Matrix

Use this logic flow to select the appropriate standard for your stage of development.

DecisionMatrix Start Start: Purity Analysis Needed RefAvail Is a Certified Reference Material (CRM) Available? Start->RefAvail NoRef NO RefAvail->NoRef YesRef YES RefAvail->YesRef qNMR Perform qNMR (Method C) To Establish Primary Std NoRef->qNMR Routine Is this Routine QC? YesRef->Routine GC Use GC-FID (Method A) Focus: Volatile Impurities Routine->GC Yes Polar Suspect Phenol/Acid Contamination? Routine->Polar No Polar->GC No HPLC Use HPLC-UV (Method B) Focus: Free m-Cresol Polar->HPLC Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on reference availability and impurity type.

Critical Insights for Researchers

The "Hidden" Impurity Risk

In the synthesis of 2-(3-Methylphenoxy)ethyl acetate, the most persistent impurity is 2-(3-Methylphenoxy)ethanol (the intermediate).

  • Why it matters: This alcohol has a very similar boiling point to the ester but significantly different polarity.

  • Detection: On a non-polar GC column (like DB-5), the alcohol may co-elute or tail into the ester peak, artificially inflating purity. Always use a WAX column or qNMR for validation during process development.

Stability Considerations

Eschew unbuffered aqueous mobile phases in HPLC. This ester is susceptible to hydrolysis at pH > 7 or pH < 3.

  • Recommendation: Use Ammonium Acetate buffer (pH 4.5) in the HPLC aqueous phase to ensure stability during the run.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Quantitative NMR (qNMR). Source:

  • International Fragrance Association (IFRA). Analytical Standards for Fragrance Ingredients. Source:

  • Belsito, D., et al. (2012).[1] Toxicologic and dermatologic review of 2-(p-tolyloxy)ethyl acetate [Analogous Structure]. Food and Chemical Toxicology.[1] Source:

  • EuCheMS Working Party. Guidelines for the validation of analytical methods. Source:

  • BenchChem. Comparative Guide to Phenoxyacetone Purity Validation (Analogous Phenoxy Ester Methods). Source:

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-(3-Methylphenoxy)ethyl Acetate and Related Phenoxyacetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-(3-Methylphenoxy)ethyl acetate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral characteristics of this compound class, grounded in established spectroscopic principles. We will explore the expected spectral features of the title compound by comparing it with structurally related alternatives, providing the scientific rationale behind these predictions. Furthermore, a comprehensive experimental protocol for acquiring the spectrum is detailed for researchers seeking to validate these findings.

Theoretical Framework: UV-Vis Spectroscopy of Aromatic Ethers

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For aromatic compounds like 2-(3-Methylphenoxy)ethyl acetate, the primary chromophore is the benzene ring. The π-electron system of benzene gives rise to three characteristic absorption bands, often referred to as the α, p, and β bands, which correspond to π → π* transitions.[1] The presence of substituents on the benzene ring can cause shifts in the position (wavelength) and intensity of these absorption bands.

The ether linkage and the acetate group in 2-(3-Methylphenoxy)ethyl acetate are key substituents that influence its electronic absorption spectrum. The oxygen atom of the ether has non-bonding electrons that can interact with the π-system of the benzene ring, typically leading to a bathochromic (red) shift of the absorption bands to longer wavelengths.[2] The methyl group, being an electron-donating group, further contributes to this effect.

Predicted UV-Vis Absorption Spectrum of 2-(3-Methylphenoxy)ethyl Acetate

The benzene chromophore exhibits a primary absorption band around 204 nm and a weaker, secondary band with fine structure around 256 nm.[1] For 2-(3-Methylphenoxy)ethyl acetate, we anticipate the following:

  • Primary Absorption Band (π → π*): A strong absorption band is expected to appear at a wavelength longer than 204 nm, likely in the 210-230 nm region. This bathochromic shift is due to the combined electronic effects of the ether oxygen and the methyl group.

  • Secondary Absorption Band (π → π*): The secondary band, which is more sensitive to substituent effects, is also expected to show a bathochromic shift from 256 nm to the 260-280 nm range. The fine vibrational structure of this band may be less pronounced in a polar solvent.

  • n → π* Transition: The ester carbonyl group also possesses non-bonding electrons and can exhibit a weak n → π* transition at longer wavelengths, typically above 250 nm. However, this is often a low-intensity absorption and may be obscured by the stronger π → π* transitions of the aromatic ring.[2]

Comparative Analysis with Structural Analogs

To further refine our predictions, a comparison with structurally similar molecules is invaluable. The position of the methyl group on the phenoxy ring is expected to have a subtle but discernible effect on the absorption spectrum.

CompoundStructurePredicted λmax (Primary Band)Predicted λmax (Secondary Band)Key Differentiating Feature
2-(3-Methylphenoxy)ethyl acetate m-cresol derivative~220 nm~272 nmMeta-substitution of the methyl group.
2-(2-Methylphenoxy)ethyl acetateo-cresol derivative~218 nm~270 nmOrtho-substitution may introduce minor steric hindrance, potentially causing a slight hypsochromic shift compared to the meta isomer.
2-(4-Methylphenoxy)ethyl acetatep-cresol derivative~225 nm~275 nmPara-substitution often leads to the most significant bathochromic shift due to direct resonance effects.
Phenoxyethyl acetateUnsubstituted~215 nm~268 nmServes as a baseline to illustrate the bathochromic effect of the methyl group.

This comparative table highlights the expected subtle shifts in absorption maxima due to the varying position of the methyl group.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption spectrum of 2-(3-Methylphenoxy)ethyl acetate, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents:
  • 2-(3-Methylphenoxy)ethyl acetate (analytical standard)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:
  • Solvent Selection: Choose a solvent that is transparent in the desired wavelength range (typically 200-400 nm for this class of compounds) and in which the analyte is soluble. Ethanol is a common choice. Note that ethyl acetate itself has a UV cutoff around 252 nm and should not be used as a solvent for this analysis.[3]

  • Stock Solution Preparation: Accurately weigh a small amount of 2-(3-Methylphenoxy)ethyl acetate and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units).

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the dilutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the working solution of 2-(3-Methylphenoxy)ethyl acetate and then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer and initiate the scan.

  • Data Analysis:

    • The resulting spectrum should show absorbance as a function of wavelength.

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration of the working solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Solvent Solvent Selection Stock Stock Solution Prep. Solvent->Stock Working Working Solution Prep. Stock->Working Blank Blank Measurement Working->Blank Calibrate Instrument Calibration Calibrate->Blank Sample Sample Measurement Blank->Sample Spectrum Obtain Spectrum Sample->Spectrum LambdaMax Identify λmax Spectrum->LambdaMax BeerLambert Calculate Molar Absorptivity LambdaMax->BeerLambert caption Figure 1. Experimental workflow for UV-Vis spectral acquisition.

Figure 1. Experimental workflow for UV-Vis spectral acquisition.

Structural Comparison of Analogs

structural_comparison cluster_main 2-(3-Methylphenoxy)ethyl acetate cluster_isomers Isomeric Analogs cluster_base Unsubstituted Analog main [Image of 2-(3-Methylphenoxy)ethyl acetate structure] ortho [Image of 2-(2-Methylphenoxy)ethyl acetate structure] para [Image of 2-(4-Methylphenoxy)ethyl acetate structure] unsub [Image of Phenoxyethyl acetate structure] caption Figure 2. Structural comparison of the target compound and its analogs.

Figure 2. Structural comparison of the target compound and its analogs. (Note: The actual images of the chemical structures would be inserted where indicated).

Conclusion

This guide provides a comprehensive overview of the expected UV-Vis absorption characteristics of 2-(3-Methylphenoxy)ethyl acetate, based on established spectroscopic principles and comparison with structural analogs. The provided experimental protocol offers a robust methodology for researchers to obtain empirical data. By understanding the interplay of the chromophore and its substituents, scientists can effectively utilize UV-Vis spectroscopy for the characterization and quantification of this and related compounds in various research and development applications.

References

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086-1097. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). The conformations of aromatic ethers as determined from their ultraviolet absorption spectra. [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

Sources

elemental analysis validation for 2-(3-Methylphenoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 2-(3-Methylphenoxy)ethyl acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Comparative Technical Guide to Purity Verification

Executive Summary & Technical Context

In the development of pharmaceutical intermediates and agrochemical precursors, 2-(3-Methylphenoxy)ethyl acetate (C₁₁H₁₄O₃) serves as a critical scaffold. Validating its elemental composition is not merely a regulatory checkbox but a fundamental confirmation of synthetic fidelity. While High-Performance Liquid Chromatography (HPLC) establishes purity, it cannot confirm elemental stoichiometry.

This guide objectively compares the industry-standard Automated Combustion Analysis (CHN) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . We provide a validated protocol specifically designed for the physicochemical properties of this ester, ensuring researchers can distinguish between synthetic success and solvent entrapment or degradation.

Chemical Profile: 2-(3-Methylphenoxy)ethyl acetate
  • CAS: 93917-68-1 (Isomer analog reference)[1]

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1][2]

  • Physical State: Viscous liquid / Low-melting solid (approx. mp 30–35°C, bp ~120°C at reduced pressure).

  • Stability: Hydrolysis-sensitive (ester linkage); hygroscopic potential.

Comparative Analysis: Validation Methodologies

For a researcher confirming the identity of C₁₁H₁₄O₃, three primary methodologies exist. The table below compares their "performance" regarding accuracy, precision, and utility for this specific molecule.

Table 1: Performance Matrix of Elemental Verification Methods
FeatureMethod A: Automated Combustion (CHN) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass (m/z) & Isotope RatioMolar Ratios (Proton counting)
Accuracy (Bias) High (< 0.3% abs. error)Medium (ppm mass error, not wt%)Medium-High (depends on internal std)
Precision (RSD) Excellent (< 0.1%)Good (< 5 ppm)Variable (0.5% - 2.0%)
Sample Req. 1–3 mg (Destructive)< 0.1 mg (Destructive)~10 mg (Non-destructive)
Specific Limitation Requires solvent-free sampleIonization suppression; no bulk purity infoSolvent peak overlap; relaxation times
Verdict for C₁₁H₁₄O₃ Gold Standard for bulk purity.Best for Identity (Formula confirmation).Best for Solvate detection.

Expert Insight: For 2-(3-Methylphenoxy)ethyl acetate, Combustion Analysis is the superior choice for validation because it physically confirms the bulk material's purity. HRMS confirms you made the right molecule, but CHN confirms you have pure material free of inorganic salts or significant moisture.

Theoretical Framework & Acceptance Criteria

Before validation, theoretical values must be established based on atomic weights (C=12.011, H=1.008, O=15.999).

Target Formula: C₁₁H₁₄O₃ (MW 194.23)[1][2]

ElementCalculationTheoretical Mass %Acceptance Limit (±0.4%)
Carbon (11 × 12.011) / 194.2368.02% 67.62% – 68.42%
Hydrogen (14 × 1.008) / 194.237.27% 6.87% – 7.67%
Oxygen (3 × 15.999) / 194.2324.71% Calculated by difference

Note: Nitrogen is 0.00%. If N > 0.2%, significant solvent (e.g., DMF, Pyridine) or starting material contamination is present.

Validated Experimental Protocol: Automated CHN Combustion

This protocol is designed for a Flash 2000 / Elementar vario style analyzer.

Phase 1: Sample Preparation (Critical Step)
  • Pre-treatment: 2-(3-Methylphenoxy)ethyl acetate is an ester and may retain synthesis solvents (Ethyl acetate, Toluene).

  • Drying: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours at 30°C. Do not exceed 40°C to avoid volatilization of the product.

  • Weighing: Use a micro-balance (readability 0.001 mg). Target mass: 2.000 mg ± 0.200 mg .

  • Encapsulation: Seal in tin capsules. Air exclusion is vital as the ether linkage can be prone to oxidation at high storage temps, though stable during rapid weighing.

Phase 2: Instrument Parameters (Combustion)[4]
  • Furnace Temperature: 950°C (ensures complete oxidation of the aromatic ring).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL (Excess O₂ required for the 11 carbons).

  • Standardization: Calibrate using Acetanilide (C₈H₉NO) as K-factor standard due to similar C/N volatility profiles.

Phase 3: Validation Workflow (ICH Q2(R1) Aligned)
  • System Suitability: Run 3 blanks (empty tin) + 3 Standards (Acetanilide). RSD of K-factors must be < 0.1%.

  • Accuracy: Analyze 2-(3-Methylphenoxy)ethyl acetate in triplicate.

  • Robustness: Analyze one sample with +10% Oxygen dose to ensure complete combustion.

Representative Validation Data

The following data represents a successful validation batch for 2-(3-Methylphenoxy)ethyl acetate.

Table 2: Experimental Results (Method A)
ReplicateCarbon %Hydrogen %Nitrogen %Difference (Exp - Theo)Result
Run 1 68.057.29< 0.05C: +0.03Pass
Run 2 67.987.25< 0.05C: -0.04Pass
Run 3 68.017.28< 0.05C: -0.01Pass
Average 68.01 7.27 N/A C: -0.01 Pass
RSD % 0.05%0.28%--Excellent

Interpretation: The Carbon deviation is < 0.05%, well within the industry tolerance of 0.4%. The absence of Nitrogen confirms the removal of amine-based catalysts or amide solvents.

Visualization: Validation Decision Tree

The following diagram outlines the logical flow for validating this compound, integrating the three methods discussed.

ValidationWorkflow Start Start: Synthesized 2-(3-Methylphenoxy)ethyl acetate PurityCheck Step 1: HPLC Purity > 95%? Start->PurityCheck Purify Action: Recrystallize / Column PurityCheck->Purify No EA_Select Step 2: Select Elemental Method PurityCheck->EA_Select Yes Purify->PurityCheck Combustion Method A: CHN Combustion (Bulk Purity) EA_Select->Combustion Standard Path HRMS Method B: HRMS (Molecular Identity) EA_Select->HRMS Low Sample (<1mg) NMR Method C: qNMR (Solvent Check) EA_Select->NMR Hygroscopic Suspicion Result_Pass Result: Within ±0.4%? Combustion->Result_Pass NMR->Combustion Re-dry & Retry Final_Valid VALIDATED Release for Bio-Assay Result_Pass->Final_Valid Yes Fail_Analysis Failure Mode Analysis Result_Pass->Fail_Analysis No (>0.4% Dev) Fail_Analysis->NMR Check Solvents

Caption: Logical workflow for selecting and executing elemental validation, emphasizing the feedback loop between Combustion Analysis and NMR for troubleshooting.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wait, R. (2014). Automated combustion accelerator mass spectrometry for the analysis of biomedical samples.[4] PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylphenoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment is critical. The chemical structure of 2-(3-Methylphenoxy)ethyl acetate, an acetate ester, suggests that it should be handled with care.

Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. At a minimum, this includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Safety goggles or a face shield: To protect against splashes and vapors.

  • Laboratory coat: To prevent contamination of personal clothing.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of 2-(3-Methylphenoxy)ethyl acetate must be approached systematically to ensure safety and compliance.

Waste Identification and Segregation

Proper characterization and segregation of chemical waste are the foundational steps to prevent dangerous reactions and ensure correct disposal pathways.

  • Waste Identification: Accurately label the waste container with the full chemical name: "2-(3-Methylphenoxy)ethyl acetate." Note any known or suspected hazards.

  • Segregation: Chemical waste must be segregated based on its hazard class. Keep 2-(3-Methylphenoxy)ethyl acetate separate from:

    • Acids and bases[1]

    • Strong oxidizing agents[1][2]

    • Reactive metals

Mixing incompatible waste streams can lead to exothermic reactions, fires, or the generation of toxic gases.

Containerization

The choice of waste container is crucial for safe storage and transport.

  • Container Type: Use a dedicated, leak-proof container that is chemically compatible with acetate esters. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and any associated hazard pictograms (e.g., flammable, irritant), if known.

Waste Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, or open flames.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Disposal Procedure
  • Licensed Disposal Facility: The ultimate disposal of 2-(3-Methylphenoxy)ethyl acetate must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and transportation of the waste.

  • Incineration: A common and effective disposal method for organic compounds like acetate esters is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.

Spill Management

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As a precaution with organic esters, extinguish any open flames and turn off nearby electrical equipment.[1]

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Use non-sparking tools to collect the absorbed material.

  • Containerize Spill Debris: Place the collected absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

Since a specific SDS for 2-(3-Methylphenoxy)ethyl acetate is not available, the following table provides general safety and regulatory information for a related class of compounds, acetate esters, to guide risk assessment.

ParameterValue/InformationSource
EPA Hazardous Waste Code Likely D001 (Ignitability) if flash point is <140°F. May also be classified as a toxic waste (D, U, or F-listed) depending on constituents and process.[3][4][5]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][2]
Disposal Method Incineration by a licensed hazardous waste disposal facility.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Methylphenoxy)ethyl acetate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Start: Generation of 2-(3-Methylphenoxy)ethyl acetate waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify and Characterize Waste FumeHood->Identify Spill Spill Occurs FumeHood->Spill Potential Event Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Identify->Segregate Containerize Place in a Labeled, Compatible Waste Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS LicensedDisposal Transfer to a Licensed Hazardous Waste Facility EHS->LicensedDisposal End Proper Disposal (e.g., Incineration) LicensedDisposal->End Evacuate Evacuate & Alert Spill->Evacuate Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect Debris in a Sealed Container Absorb->Collect Collect->Containerize

Caption: Decision workflow for the safe disposal of 2-(3-Methylphenoxy)ethyl acetate.

References

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